molecular formula CH4FNO2S B2759363 N-methylsulfamoyl fluoride CAS No. 32361-47-0

N-methylsulfamoyl fluoride

Cat. No.: B2759363
CAS No.: 32361-47-0
M. Wt: 113.11
InChI Key: WKBFOPPPPFIKOU-UHFFFAOYSA-N
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Description

N-methylsulfamoyl fluoride is a useful research compound. Its molecular formula is CH4FNO2S and its molecular weight is 113.11. The purity is usually 95%.
BenchChem offers high-quality N-methylsulfamoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylsulfamoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylsulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFOPPPPFIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The S(VI)-F Paradigm: A Technical Guide to N-Methylsulfamoyl Fluoride in SuFEx Chemistry and Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of covalent drug discovery, chemical biology, and synthetic bioconjugation[1]. At the core of this paradigm lies N-methylsulfamoyl fluoride (and its higher-order derivatives), a highly versatile connective hub. Unlike traditional electrophiles (e.g., sulfonyl chlorides) that suffer from premature hydrolysis or off-target reactivity, the sulfamoyl fluoride functional group offers an exceptional balance of thermodynamic stability and kinetic reactivity[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to the chemical properties, synthesis methodologies, and drug development applications of N-methylsulfamoyl fluoride.

Chemical Structure and Physicochemical Properties

N-methylsulfamoyl fluoride is characterized by a tetrahedral sulfur(VI) center bonded to a methylamino group, two oxygen atoms, and a fluorine atom. The unique stability of the S(VI)-F bond stems from the low polarizability of the fluorine atom and the steric shielding provided by the tetrahedral geometry. This architecture effectively repels spontaneous nucleophilic attack by water or weak biological nucleophiles, ensuring the warhead remains intact until specifically activated[2].

Table 1: Key Physicochemical and Structural Parameters

ParameterValue / DescriptionCausality / Significance
IUPAC Name N-methylsulfamoyl fluorideCore building block for complex, unsymmetrical sulfamides.
CAS Number 32361-47-0Unique identifier for commercial sourcing and library synthesis.
Molecular Formula CH4FNO2SMinimalist S(VI) hub allowing for high atom economy in click reactions.
Canonical SMILES CNS(=O)(=O)FFacilitates in silico docking and cheminformatics for drug design.
Aqueous Stability Highly Stable (pH 4–10)Resists hydrolysis due to poor F⁻ leaving group ability without specific activation[2].
S-F Bond Length ~1.58 ÅShorter and stronger than S-Cl (~2.0 Å), preventing spontaneous cleavage.

Mechanistic Insights: The SuFEx Activation Pathway

As an Application Scientist, it is critical to understand why SuFEx works. The S(VI)-F bond is essentially inert under ambient physiological conditions. However, when exposed to specific catalysts—such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lewis acidic calcium salts like Ca(NTf2)2—the bond becomes highly polarized[3].

The transition state geometry requires a nearly linear arrangement with respect to the incoming nucleophile and the departing fluoride. The catalyst serves a dual purpose: it either acts as a general base to deprotonate the incoming nucleophile or coordinates directly with the fluorine atom to lower the activation energy (Ea) for its expulsion[3].

SuFEx_Mechanism SM N-methylsulfamoyl fluoride (S(VI)-F) TS Transition State (Polarized S-F Bond) SM->TS Electrophilic Center Nuc Nucleophile (Amine, Phenol) Nuc->TS Nucleophilic Attack Cat Catalyst (DBU / Ca(NTf2)2) Cat->TS F- Coordination Prod Target Conjugate (Sulfamide) TS->Prod F- Elimination

Logical relationship and transition state activation in the SuFEx catalytic pathway.

Synthesis Methodologies

Historically, the synthesis of sulfamoyl fluorides required the handling of highly toxic sulfuryl fluoride (SO2F2) gas[1]. Modern protocols have shifted toward bench-stable, solid-state surrogates (e.g., imidazolium fluorosulfate derivatives) or fluorosulfonyl-containing radical reagents, which offer superior safety and yield profiles[4].

Protocol 1: Bench-Stable Synthesis of N-Methylsulfamoyl Fluoride

This protocol utilizes an imidazolium fluorosulfate surrogate to safely transfer the -SO2F group to methylamine[1].

  • Step 1: Reagent Preparation & Desiccation

    • Action: Dissolve 1.0 equivalent of methylamine in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: While S(VI)-F bonds are stable to water, the highly reactive azasulfene intermediates formed during the initial transfer can be intercepted by moisture, leading to unwanted sulfonic acid byproducts.

  • Step 2: Electrophile Addition

    • Action: Slowly add 1.2 equivalents of the imidazolium fluorosulfate surrogate at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: Slow addition at reduced temperatures controls the exothermic nature of the initial nucleophilic attack on the surrogate, preventing thermal degradation and ensuring high chemoselectivity.

  • Step 3: Self-Validating Workup

    • Action: Quench with 1M HCl, extract with DCM, and wash with brine.

    • Validation Check: Perform Thin-Layer Chromatography (TLC). The product should appear as a highly non-polar spot compared to the starting amine. Confirm the structure via 19F NMR (look for a characteristic singlet around +30 to +40 ppm) and LC-MS to ensure the absence of hydrolyzed mass peaks.

Applications in Covalent Drug Development

In medicinal chemistry, N-methylsulfamoyl fluoride and its derivatives serve as premier "warheads" for Targeted Covalent Inhibitors (TCIs). Unlike traditional acrylamides, which strictly target highly nucleophilic cysteine residues, sulfamoyl fluorides exhibit context-dependent chemoselectivity toward the side chains of tyrosine, lysine, serine, and histidine[2].

This expanded targeting capability allows drug developers to drug the "undruggable" proteome, particularly enzymes lacking active-site cysteines. Furthermore, N-disubstituted sulfamoyl fluorides demonstrate exceptional stability in human plasma and liver microsomes, dramatically reducing off-target toxicity compared to analogous sulfonyl chlorides[2]. Recent advances have even seen the incorporation of sulfamoyl fluorides into nucleosides (SuFNucs) for advanced chemical biology applications, such as peptide-nucleoside conjugates[5].

Table 2: Comparative Reactivity Profile of S(VI) Electrophiles

Electrophile TypeAqueous StabilityPrimary Target ResiduesShelf LifeDrug Dev. Utility
Sulfonyl Chloride (-SO2Cl) Very Poor (Hydrolyzes rapidly)Non-selective (highly reactive)Days to WeeksLow (Too reactive for in vivo use)
Sulfonyl Fluoride (-SO2F) ExcellentTyr, Lys, His, SerYearsHigh (Standard SuFEx warhead)
Sulfamoyl Fluoride (-NSO2F) Exceptional (Base stable)Tyr, Lys (Context-dependent)YearsVery High (Tunable sterics via N-substitution)[2]

Advanced Experimental Workflows: SuFEx Bioconjugation

To utilize N-methylsulfamoyl fluoride in late-stage functionalization or bioconjugation, a robust coupling protocol is required. The following method utilizes Calcium Triflimide activation, which is exceptionally mild and functional-group tolerant[3].

Protocol 2: Calcium-Catalyzed SuFEx Coupling
  • Step 1: Catalyst Complexation

    • Action: Combine 1.0 eq of N-methylsulfamoyl fluoride and 0.2 eq of Ca(NTf2)2 in acetonitrile.

    • Causality: The Ca²⁺ ion acts as a hard Lewis acid, coordinating specifically to the hard fluoride leaving group, thereby weakening the S-F bond without activating other electrophilic centers in complex molecules[3].

  • Step 2: Nucleophilic Addition

    • Action: Add 1.2 eq of the target amine and 2.0 eq of DABCO. Stir at room temperature for 12 hours.

    • Causality: DABCO acts as a non-nucleophilic base to sponge the generated HF, preventing the protonation of the incoming amine nucleophile and driving the reaction forward thermodynamically[3].

  • Step 3: Self-Validating Isolation

    • Action: Filter the reaction mixture through a short pad of silica to remove calcium salts, then concentrate.

    • Validation Check: 19F NMR must show the complete disappearance of the S-F signal. High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the newly formed unsymmetrical sulfamide.

Workflow Prep 1. Preparation Dry solvent, inert atm. Prevent side reactions Act 2. Activation Add Ca(NTf2)2 & DABCO Polarize S-F bond Prep->Act React 3. Coupling Introduce Nucleophile Chemoselective attack Act->React Purif 4. Validation & Isolation 19F NMR Check Silica Filtration React->Purif

Step-by-step experimental workflow for calcium-catalyzed SuFEx bioconjugation.

Conclusion and Future Perspectives

N-methylsulfamoyl fluoride represents a cornerstone of modern SuFEx chemistry. Its unique blend of thermodynamic stability and catalytic responsiveness allows for unprecedented precision in covalent drug design and complex molecule synthesis. As methodologies evolve from hazardous gaseous reagents to bench-stable solid surrogates and radical-mediated pathways[4], the adoption of sulfamoyl fluorides in pharmaceutical pipelines will only accelerate, unlocking new therapeutic targets across the proteome.

References

  • Title: N-methylsulfamoyl fluoride | 32361-47-0 Source: Sigma-Aldrich URL:

  • Title: Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry Source: Chemical Science (RSC Publishing) URL: 1

  • Title: Fluorosulfates and Sulfamoyl Fluorides for Drug Design Source: Enamine URL: 2

  • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: PubMed Central (PMC) URL: 3

  • Title: Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents Source: Thieme Connect URL: 4

  • Title: Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction Source: Organic Letters (ACS Publications) URL: 5

Sources

Engineering Covalent Warheads: A Technical Guide to Residue-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Covalent Pharmacology

Historically, covalent inhibitors were often discovered serendipitously and viewed with skepticism by the pharmaceutical industry due to concerns over off-target toxicity and immunogenicity[1]. However, the landscape has fundamentally shifted. Driven by high-resolution mass spectrometry and rational structure-based drug design, targeted covalent inhibitors (TCIs) now represent a highly validated pharmacological modality. Today, there are over 50 FDA-approved covalent drugs[1], including breakthrough therapies like the KRAS G12C inhibitor sotorasib[2] and the SARS-CoV-2 main protease inhibitor nirmatrelvir[3].

As an application scientist navigating this space, the core challenge is balancing reactivity with selectivity . This whitepaper provides a comprehensive mechanistic framework for selecting electrophilic warheads, expanding targets beyond the traditional cysteine residue, and implementing self-validating chemoproteomic workflows to ensure rigorous preclinical validation.

Mechanistic Foundations: Kinetics of Covalent Inhibition

Unlike classical non-covalent inhibitors governed solely by thermodynamic equilibrium (


 or 

), irreversible covalent inhibitors operate via a two-step kinetic mechanism[4].
  • Non-Covalent Recognition (

    
    ):  The ligand first binds reversibly to the target pocket. This step dictates the initial selectivity.
    
  • Covalent Bond Formation (

    
    ):  The electrophilic warhead, now positioned in close proximity to the nucleophilic amino acid residue, reacts to form a permanent adduct.
    

Because the second step is irreversible, the ultimate potency of the drug is time-dependent, evaluated by the efficiency parameter


. This allows covalent drugs to achieve high target occupancy even with rapid pharmacokinetic clearance, decoupling pharmacodynamics from pharmacokinetics[5].

Kinetics Free [E] +[I] Free State Complex [E·I] Non-Covalent Complex Free->Complex k_on Complex->Free k_off Adduct [E-I] Covalent Adduct Complex->Adduct k_inact (Irreversible)

Caption: Two-step kinetic model of irreversible covalent inhibition highlighting KI and kinact.

The Covalent Warhead Toolbox: Targeting Specific Amino Acids

While cysteine remains the most targeted residue due to the high nucleophilicity of its thiolate side chain, it is rare (comprising only ~1.7% of the human proteome)[2]. To drug the "undruggable" proteome, modern drug discovery has expanded the electrophilic toolbox to target lysine, tyrosine, serine, and even histidine[2][6].

Cysteine-Directed Warheads
  • Acrylamides (Michael Acceptors): The industry standard for cysteine targeting. As "soft" electrophiles, they preferentially react with "soft" nucleophiles (thiolates) via Michael addition, minimizing cross-reactivity with "hard" nucleophiles like lysine amines[7]. Sotorasib utilizes an acrylamide to lock mutant KRAS G12C in an inactive state[2].

  • Vinyl Sulfones: Highly tunable warheads that offer selective, irreversible inactivation. They are currently being explored against challenging enzyme targets in oncology and infectious diseases[8].

  • Terminal Alkynes: Originally used as bioorthogonal click handles, alkynes can act as warheads targeting the catalytic cysteine of deubiquitinating enzymes (DUBs) via in situ thiol-alkyne addition[7].

Serine/Threonine-Directed Warheads (Reversible Covalent)

Reversible covalent inhibitors form a thermodynamic equilibrium with the target, mitigating the risk of permanent off-target modification[3].

  • Nitriles: Exhibit mild reactivity, forming reversible thioimidate or imidate adducts. Nirmatrelvir uses a nitrile warhead to target the catalytic cysteine of SARS-CoV-2 Mpro[3].

  • Boronic Acids: Form reversible covalent bonds with serine/threonine residues. Bortezomib, a proteasome inhibitor, leverages this chemistry to target the catalytic threonine of the 20S proteasome[3].

Lysine and Tyrosine-Directed Warheads

Lysine is highly abundant but challenging to target due to its high pKa (~10.5), meaning it is mostly protonated at physiological pH.

  • Sulfonyl Fluorides (SuFEx chemistry): Capable of modifying context-specific lysines and tyrosines. They require a specific microenvironment to activate the exchange, ensuring target selectivity[2][7].

Table 1: Summary of Covalent Warheads and Target Residues
Warhead ClassPrimary Target Residue(s)ReversibilityMechanism of ActionClinical Example
Acrylamides CysteineIrreversibleMichael additionSotorasib (KRAS G12C)[2]
Vinyl Sulfones Cysteine, HistidineIrreversibleMichael additionK777 (Cathepsin K/L)[8]
Nitriles Cysteine, SerineReversiblePinner-type additionNirmatrelvir (Mpro)[3]
Boronic Acids Serine, ThreonineReversibleHemiboronate formationBortezomib (Proteasome)[3]
Sulfonyl Fluorides Tyrosine, LysineIrreversibleSuFEx (Substitution)Preclinical Probes[2]

Experimental Workflows: Validating Covalent Engagement

A self-validating experimental pipeline is critical. As an application scientist, I rely on a combination of intact protein mass spectrometry (for biophysical validation) and Activity-Based Protein Profiling (ABPP) (for proteome-wide selectivity)[9][10].

Protocol 1: Intact Protein Mass Spectrometry (In Vitro Adduct Validation)

Intact MS provides a direct, physical readout of the mass shift corresponding to the covalent adduct, making it highly resistant to biochemical assay artifacts like autofluorescence[9].

Causality Rationale: We use denaturing LC-MS conditions to intentionally disrupt all non-covalent interactions. If a mass shift is observed under these conditions, it is definitive proof of covalent bond formation[11].

Step-by-Step Methodology:

  • Incubation: Incubate 2-5 µM of purified recombinant target protein with a 5- to 10-fold molar excess of the covalent inhibitor in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) for 1-4 hours at room temperature[11].

  • Quenching: Quench the reaction by adding 1% Formic Acid to lower the pH and halt nucleophilic attack.

  • Desalting & Chromatography: Inject the sample onto a C4 or C8 reverse-phase column. Use a rapid gradient of Water/Acetonitrile with 0.1% Formic Acid to desalt the protein and elute it into the mass spectrometer.

  • Ionization & Detection: Analyze via Electrospray Ionization (ESI-TOF or Orbitrap). The protein will appear as a multiply-charged envelope[9].

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1 or BioPharma Finder) to calculate the zero-charge monoisotopic mass. A mass shift of exactly [Mass of Inhibitor] - [Mass of Leaving Group] confirms the adduct[9].

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

While intact MS proves can it bind, ABPP proves does it bind selectively in a complex cellular environment[10][12].

Causality Rationale: By using a broad-spectrum reactive probe containing an alkyne handle, we can label all accessible nucleophiles in a proteome. Pre-incubating cells with our targeted covalent drug will competitively block the specific target site, resulting in a loss of probe labeling at that specific peptide—quantifying both on-target engagement and off-target liabilities[12].

Step-by-Step Methodology:

  • In Situ Treatment: Treat live cells (or tissue lysates) with the covalent drug candidate (dose-response) or a DMSO vehicle control[12].

  • Probe Labeling: Lyse cells and introduce a broad-spectrum alkyne-tagged reactive probe (e.g., Iodoacetamide-alkyne for cysteines) to label all unreacted residues[9].

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne probe.

  • Enrichment & Digestion: Enrich biotinylated proteins using streptavidin beads. Reduce (DTT) and alkylate (iodoacetamide) the proteins, then perform on-bead trypsin digestion[9]. Note: Reduction/alkylation prevents artifactual disulfide scrambling.

  • LC-MS/MS Analysis: Analyze the released peptides using Data-Independent Acquisition (DIA-MS) or label-free quantification (LFQ) to identify peptides that show dose-dependent depletion in the drug-treated samples compared to vehicle[10][12].

Workflow Lib Covalent Compound Library IntactMS Intact Protein MS (Denaturing LC-MS) Lib->IntactMS Primary in vitro screen PeptideMap Peptide Mapping (Site Identification) IntactMS->PeptideMap Validated Adducts ABPP Competitive ABPP (Live Cell Target Engagement) IntactMS->ABPP Cell-permeable hits Lead Lead Candidate Selection PeptideMap->Lead Confirmed Binding Site ABPP->Lead High Selectivity / Low Off-Target

Caption: Integrated chemoproteomic workflow from primary screening to lead selection.

Conclusion and Future Perspectives

The integration of tunable electrophilic warheads with advanced chemoproteomic platforms (like ABPP and CoDEL[6]) has transformed covalent drug discovery from a niche endeavor into a primary strategy for tackling intractable targets. Moving forward, the expansion of warhead chemistries targeting lysine, tyrosine, and histidine will unlock entirely new classes of proteins[2]. Furthermore, the incorporation of covalent warheads into Proteolysis Targeting Chimeras (PROTACs) is poised to redefine targeted protein degradation, allowing for the recruitment of ligases previously deemed undruggable[1][13].

Rigorous application of the biophysical and mass spectrometry workflows detailed in this guide ensures that the exceptional potency of covalent drugs is matched by uncompromised safety and selectivity.

References

  • Covalent inhibitors: a rational approach to drug discovery | RSC Publishing | 1

  • Recent advances in the development of covalent inhibitors | PMC - NIH |7

  • Electrophilic warheads in covalent drug discovery: an overview | CoLab | 14

  • Key advances in the development of reversible covalent inhibitors | Taylor & Francis | 3

  • Scientists Discover Residue-Selective Inhibitors via Covalent DNA-Encoded Chemical Library Selection | Chinese Academy of Sciences | 6

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | PMC - NIH |4

  • Covalent Inhibitor Libraries | Life Chemicals | 5

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine | ACS Publications | 2

  • Chemoproteomic methods for covalent drug discovery | PMC - NIH | 9

  • Advancing Drug Discovery With Covalent Fragment Screening | Evotec | 10

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets | Exploration Pub | 8

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI | 11

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics | ProteomeXchange | 12

  • Native Molecule Drug Discovery Assays Using Mass Spec | American Chemical Society | 15

  • Recent Advances in Covalent Drug Discovery | MDPI | 13

Sources

N-Methylsulfamoyl Fluoride (CAS 32361-47-0): A Next-Generation Hub for Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed covalent drug discovery, materials science, and late-stage functionalization. At the core of this paradigm shift are stable yet selectively reactive S(VI) hubs. N-methylsulfamoyl fluoride (CAS 32361-47-0) has emerged as a critical building block in this space. Unlike highly reactive sulfonyl chlorides, N-methylsulfamoyl fluoride possesses a thermodynamically stable S(VI)-F bond that remains kinetically inert until activated by specific Lewis acids or strong bases.

This in-depth technical guide explores the mechanistic profiling, synthetic methodologies, and catalytic applications of N-methylsulfamoyl fluoride, providing researchers with field-proven, self-validating protocols for integrating this molecule into advanced chemical workflows.

Physicochemical & Mechanistic Profiling

The utility of N-methylsulfamoyl fluoride is rooted in the unique electronic environment of the sulfamoyl group. The high oxidation state of the sulfur atom, combined with the strong electronegativity of fluorine, creates a highly polarized bond. However, the electron-donating nature of the N-methyl group reduces the electrophilicity of the sulfur center compared to unsubstituted sulfamoyl fluorides.

Mechanistic Causality: This reduced electrophilicity is the exact reason why CAS 32361-47-0 is highly resistant to hydrolysis and reduction in physiological environments[1]. It will not react with weak nucleophiles spontaneously. To break the S-F bond, the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur center must be lowered via Lewis acid coordination (e.g., calcium salts) or the nucleophile must be hyper-activated via strong amidine bases (e.g., DBU)[2].

Table 1: Physicochemical Properties of N-Methylsulfamoyl Fluoride
PropertyValue / Description
CAS Number 32361-47-0
Molecular Formula CH₄FNO₂S
Molecular Weight 113.11 g/mol
Topological Polar Surface Area 54.6 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Physical State Clear, colorless liquid (under standard conditions)

Data synthesized from1[1] and 3[3].

Synthetic Methodologies: Achieving High-Purity N-Methylsulfamoyl Fluoride

Historically, synthesizing sulfamoyl fluorides required the use of hazardous sulfuryl fluoride (SO₂F₂) gas. Modern, scalable methodologies have shifted toward the direct fluorination of N-methylsulfamoyl chloride using solid fluorinating agents like Bismuth Trifluoride (BiF₃)[4].

Step-by-Step Protocol: Bismuth Trifluoride-Mediated Synthesis

This protocol is designed as a self-validating system; the visual transition of states and the final vacuum distillation inherently verify the success of the halogen exchange.

  • Pre-Reaction Dehydration: Dry the starting N-methylsulfamoyl chloride over 3Å molecular sieves until water content is <5 ppm.

    • Causality: Water acts as a competing nucleophile, leading to the irreversible formation of sulfonic acids. Eliminating water ensures the integrity of the S(VI)-F bond and prevents yield degradation.

  • Reagent Mixing: In a 250 mL round-bottom flask, combine 0.084 mol of anhydrous BiF₃ with 0.158 mol of N-methylsulfamoyl chloride.

    • Causality: BiF₃ is selected over standard alkali fluorides (like KF) because it enables a non-aqueous, solvent-free halogen exchange. This prevents the generation of soluble ionic halide impurities that can compromise downstream biological or electrochemical applications[4].

  • Thermal Activation (Two-Stage): Heat the mixture in an oil bath at 65°C for 2 hours with continuous stirring, followed by an elevation to 110°C for an additional 15 hours.

    • Causality: The initial 65°C phase initiates the F-for-Cl exchange without volatilizing the chloride precursor. The subsequent 110°C phase provides the necessary thermodynamic push to drive the endothermic fluorination to absolute completion.

  • Product Isolation: Cool the reaction mixture and perform vacuum distillation (e.g., 50°C at 20 mmHg).

    • Causality: Vacuum distillation elegantly separates the liquid N-methylsulfamoyl fluoride product from the solid BiCl₃ byproduct without requiring an aqueous workup, yielding a >93% pure clear liquid.

SynthesisWorkflow Start N-Methylsulfamoyl Chloride (Precursor) Reaction Thermal Fluorination (65°C to 110°C, 17 hrs) Start->Reaction Reagent Bismuth Trifluoride (BiF3) Fluorinating Agent Reagent->Reaction Distillation Vacuum Distillation (<5 ppm H2O) Reaction->Distillation Crude Mixture Product N-Methylsulfamoyl Fluoride (CAS 32361-47-0) Distillation->Product >93% Yield

Caption: Workflow for the synthesis of N-methylsulfamoyl fluoride via BiF3 fluorination.

SuFEx Click Chemistry Applications

N-methylsulfamoyl fluoride is a premier electrophile for generating unsymmetrical sulfamides and sulfamates. Because the N-alkyl group deactivates the sulfur center, nucleophilic attack requires precise catalytic intervention[5].

Step-by-Step Protocol: Ca(NTf₂)₂-Catalyzed SuFEx Coupling

This methodology utilizes Lewis acid catalysis to overcome the kinetic barrier of the S(VI)-F bond[2].

  • Reaction Setup: In a dry vial, combine N-methylsulfamoyl fluoride (1.0 equiv) and the target amine/phenol nucleophile (1.2 equiv) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add 10 mol% Calcium triflimide[Ca(NTf₂)₂] and 50 mol% DABCO (1,4-diazabicyclo[2.2.2]octane).

    • Causality: The calcium Lewis acid strongly coordinates with the highly electronegative fluorine atom, withdrawing electron density and lowering the LUMO of the sulfur center. Simultaneously, DABCO acts as a transient nucleophilic catalyst and proton scavenger, synergistically accelerating the S-N or S-O bond formation[2].

  • Thermal Incubation: Stir the mixture. For primary amines, room temperature for 2 hours is sufficient. For sterically hindered secondary amines, elevate the temperature to 80°C.

    • Causality: Primary amines possess minimal steric bulk and high nucleophilicity, allowing the reaction to proceed at ambient conditions. Secondary amines require thermal energy (80°C) to overcome the steric repulsion at the linear transition state geometry (approx. 1.9 Å for the forming bond and 2.3 Å for the breaking S-F bond).

SuFExMechanism SM N-Methylsulfamoyl Fluoride Intermediate Activated S(VI) Complex (Transition State) SM->Intermediate Nuc Nucleophile (Amine/Phenol) Nuc->Intermediate Cat Lewis Acid / Base Catalyst (Ca(NTf2)2 or DBU) Cat->Intermediate Activation Product Sulfamide / Sulfamate (Stable S-N / S-O Bond) Intermediate->Product -HF

Caption: Catalytic SuFEx activation pathway of N-methylsulfamoyl fluoride with nucleophiles.

Quantitative Data: Catalytic Benchmarking

The efficiency of N-methylsulfamoyl fluoride in SuFEx chemistry is highly dependent on the choice of catalyst and the nature of the nucleophile. The table below summarizes benchmark yields across different catalytic systems, demonstrating the necessity of targeted activation strategies.

Table 2: SuFEx Catalytic Benchmarking for N-Methylsulfamoyl Fluoride
Nucleophile ClassCatalyst SystemTemperatureTimeAverage YieldMechanistic Note
Primary Amines (e.g., Benzylamine)Stoichiometric DBU80°C2 h97% Strong base hyper-activates the amine, driving rapid HF elimination[5].
Secondary Amines (e.g., Morpholine)10 mol% Ca(NTf₂)₂ + DABCO80°C12 h36 - 85% Lewis acid coordination is required to overcome steric hindrance at the S(VI) center[2].
Silylated Amines 10 mol% Ca(NTf₂)₂ + DABCO50°C24 h~60% Silyl group acts as a thermodynamic sink for the leaving fluoride ion, forming stable TMS-F[2].
Phenols Catalytic DBURoom Temp1 h>90% Phenoxide ions are highly reactive toward S(VI)-F bonds, requiring minimal thermal input.

Conclusion

N-methylsulfamoyl fluoride (CAS 32361-47-0) represents a pinnacle of controlled reactivity in modern synthetic chemistry. By leveraging the thermodynamic stability of the S(VI)-F bond, researchers can utilize this molecule as a reliable hub for late-stage functionalization, bioconjugation, and the synthesis of complex sulfamides and sulfamates. Understanding the causality behind its synthesis—such as the necessity of non-aqueous BiF₃ fluorination—and its catalytic activation via Lewis acids ensures that drug development professionals can deploy this reagent with absolute precision and high yields.

References

  • Sigma-Aldrich Material Data: N-methylsulfamoyl fluoride | 32361-47-0 Source: Sigma-Aldrich URL
  • Guidechem Compound Properties: N-Methyl-amidosulfonylfluorid 32361-47-0 Source: Guidechem URL
  • Source: Chemical Science (RSC Publishing)
  • Synthesis of N,N-Branched Sulfamoyl Fluoride Compounds Using Bismuth Trifluoride Source: Justia Patents URL
  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)

Sources

Harnessing the Thermodynamic Paradox of the S(VI)-F Bond: A Technical Guide to SuFEx in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of covalent drug discovery and chemical biology, the fundamental challenge has always been balancing reactivity with stability. A warhead that is too reactive will indiscriminately label off-target proteins, leading to toxicity, while one that is too stable will fail to engage its target. As a Senior Application Scientist who has spent years optimizing covalent probes, I consider the sulfur(VI) fluoride (S(VI)-F) bond to be one of the most elegant solutions to this paradox. Introduced as the next generation of click chemistry[1], Sulfur(VI) Fluoride Exchange (SuFEx) relies on the unique thermodynamic stability and context-dependent kinetic reactivity of the S(VI)-F motif to achieve unparalleled precision in biological systems[2].

The Thermodynamic Paradox: Stability Meets Reactivity

Unlike traditional electrophiles (such as sulfonyl chlorides) that rapidly hydrolyze in aqueous media, S(VI)-F compounds—specifically sulfonyl fluorides and fluorosulfates—are remarkably inert under physiological conditions[3].

This stability is rooted in the high bond dissociation energy (BDE) of the S(VI)-F bond. The BDE for the S(VI)-F bond is approximately 90 kcal/mol, compared to just ~46 kcal/mol for the highly reactive S(VI)-Cl bond[4]. Furthermore, the cleavage of the S(VI)-F bond is strictly heterolytic. Because the fluoride ion is a poor leaving group without specific activation, the bond is highly resistant to reduction and non-specific nucleophilic attack in complex biological milieus[3].

Mechanisms of Biological Activation

If the bond is thermodynamically stable, how does it function as a covalent warhead? The answer lies in microenvironment-driven catalysis.

The S(VI)-F bond remains dormant until it enters a specific protein binding pocket. Here, juxtaposed hydrogen-bond donors (such as Arginine or Tyrosine residues) coordinate the fluorine atom. This hydrogen-bonding network effectively pulls electron density away from the sulfur center, lowering the activation barrier for nucleophilic attack[5]. This precise alignment allows nearby nucleophiles—expanding beyond traditional Cysteines to include Lysine, Tyrosine, and Histidine—to attack the sulfur center, ejecting the fluoride ion and forming an irreversible covalent adduct[6].

SuFEx_Activation Probe S(VI)-F Probe Pocket Protein Pocket Probe->Pocket Binding Hbond H-Bond Network Pocket->Hbond Activation Nucleophile Nucleophile Pocket->Nucleophile Proximity Transition Transition State Hbond->Transition F- Extraction Nucleophile->Transition Attack Adduct Covalent Adduct Transition->Adduct Collapse

Fig 1. Mechanistic pathway of SuFEx activation within a protein binding pocket.

Quantitative Profiling of S(VI)-F Stability

Not all S(VI)-F bonds are created equal. Aryl fluorosulfates (


) are significantly more stable than aryl sulfonyl fluorides (

), with a relative reactivity rate (

) of 0.035[5]. Aqueous half-lives for these compounds at physiological pH range from 10 hours to over 600 hours, depending on the electronic properties of the substituents and the specific buffer used[7].
Table 1: Quantitative Thermodynamic and Kinetic Properties of S(VI) Halides
PropertyS(VI)-F (Sulfonyl Fluoride / Fluorosulfate)S(VI)-Cl (Sulfonyl Chloride)
Bond Dissociation Energy (BDE) ~90 kcal/mol[4]~46 kcal/mol[4]
Aqueous Half-Life (pH 7.4, 37°C) 10 to >600 hours[7]< 5 minutes
Reactivity Profile Context-dependent (SuFEx activation)Highly reactive, non-specific
Target Nucleophiles in Proteins Lysine, Tyrosine, Histidine[6]Cysteine, Lysine, non-specific
Resistance to Reduction Highly resistant[3]Susceptible to reduction

Self-Validating Experimental Protocols

To successfully deploy SuFEx probes, rigorous validation of both their baseline stability and their target engagement is required. Below are the self-validating workflows I mandate in my laboratory to ensure data integrity.

Protocol 1: Aqueous Stability and Half-Life Determination

Objective: To ensure the SuFEx probe will not prematurely hydrolyze in plasma before reaching its biological target.

  • Preparation: Prepare a 10 mM stock of the S(VI)-F probe in anhydrous DMSO.

  • Incubation: Dilute the stock to 100 µM in two parallel buffers: PBS (pH 7.4) and HEPES (pH 7.4), maintaining a 1% DMSO concentration.

    • Causality: Buffer identity heavily influences S(VI)-F stability. HEPES often yields a 2-fold greater hydrolytic stability compared to PBS, as phosphate ions in PBS can act as mild nucleophilic catalysts[7]. Testing both isolates intrinsic stability from buffer-assisted hydrolysis.

  • Self-Validation Control: Include a positive degradation control (pH 10 carbonate buffer) to confirm the assay's dynamic range, and a negative control (100% DMSO) to rule out auto-degradation[7].

  • Sampling: Incubate at 37°C, extracting 50 µL aliquots at 0, 1, 4, 8, 24, and 48 hours. Quench with an equal volume of cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS, plotting the Area Under the Curve (AUC) of the parent mass against time to calculate the half-life (

    
    ).
    
Protocol 2: Chemoproteomic Profiling (ABPP) using SuFEx Probes

Objective: To map the on-target and off-target landscape of the S(VI)-F warhead in a native biological environment.

  • In Situ Labeling: Incubate live cells (e.g., HEK293T) with 1-10 µM of an alkyne-tagged SuFEx probe for 2-4 hours.

    • Causality: SuFEx activation is strictly context-dependent. Lysing cells prior to probe incubation destroys the native 3D protein architecture and the specific hydrogen-bonding networks required to extract the fluoride leaving group. Live-cell labeling ensures we only capture physiologically relevant binding events.

  • Self-Validation Control (Competition Arm): In a parallel experimental arm, pre-incubate cells with a 10x excess of an un-tagged competitor compound for 30 minutes before adding the alkyne probe. A reduction in MS signal in this arm validates that the binding is specific and saturable, rather than non-specific background noise.

  • Lysis: Wash cells with cold PBS and lyse in DPBS containing 1% NP-40 and protease inhibitors.

  • Click Chemistry: Perform CuAAC click chemistry by reacting the lysates with biotin-azide, CuSO4, THPTA, and sodium ascorbate for 1 hour at room temperature.

    • Causality: The copper-catalyzed azide-alkyne cycloaddition is biorthogonal and proceeds efficiently in complex lysates, allowing selective biotinylation of only the covalently modified proteins[2].

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead reduction (DTT), alkylation (IAA), and trypsin digestion overnight.

  • LC-MS/MS: Analyze the released tryptic peptides via LC-MS/MS to identify the enriched proteome.

ABPP_Workflow Incubation 1. Live Cell Incubation Lysis 2. Cell Lysis Incubation->Lysis Click 3. CuAAC Click Lysis->Click Enrichment 4. Enrichment Click->Enrichment Digestion 5. Digestion Enrichment->Digestion LCMS 6. LC-MS/MS Digestion->LCMS

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for SuFEx probes.

Applications in Drug Discovery and PET Imaging

The unique properties of the S(VI)-F bond have revolutionized late-stage functionalization. Because the bond is stable in vivo but can undergo rapid exchange under specific catalytic conditions, it has become a premier method for synthesizing


 radiotracers for Positron Emission Tomography (PET)[8]. This ultrafast radiosynthesis leverages the thermodynamic driving force of the S-F bond formation, yielding stable probes that do not prematurely defluorinate in serum, providing a pristine imaging window for clinical diagnostics[9].

References

  • [4] A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins - uva.nl. View Source

  • [3] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. View Source

  • [6] SuFEx Handle Fragment Library - Otava Chemicals. View Source

  • [7] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications. View Source

  • [1] Chemists Uncover Powerful New Click Chemistry Reactivity - Lab Manager. View Source

  • [2] Click Chemistry - Sharpless Lab, The Scripps Research Institute. View Source

  • [5] Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - NIH. View Source

  • [8] [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - Amazon S3. View Source

  • [9] Sulfur - fluorine bond in PET radiochemistry - d-nb.info. View Source

Sources

Reactivity of N-mono-substituted sulfamoyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of N-Mono-Substituted Sulfamoyl Fluorides: Synthesis, Mechanistic Insights, and Applications

Abstract

N-mono-substituted sulfamoyl fluorides (R-NH-SO₂F) represent a class of sulfur(VI) fluorides with a unique and dichotomous reactivity profile. While possessing the enabling characteristics of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of modern click chemistry, their reactivity is fundamentally dictated by the presence of a reactive N-H bond. This guide provides a comprehensive exploration of these molecules, intended for researchers, chemists, and drug development professionals. We will dissect the inherent instability of this scaffold, detail the modern synthetic strategies that circumvent these challenges, provide mechanistic insights into their SuFEx reactivity, and showcase their application as versatile synthons for unsymmetrical sulfamides and as context-dependent covalent warheads in drug discovery.

Introduction: The Unique Position of N-Mono-Substituted Sulfamoyl Fluorides

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers, has provided a powerful toolkit for molecular assembly, celebrated for the remarkable stability and yet tunable reactivity of the S(VI)-F bond.[1][2] Within the SuFEx landscape, sulfamoyl fluorides (R¹R²NSO₂F) are of particular interest due to the direct linkage of the sulfonyl core to a nitrogen atom, a common feature in bioactive molecules.

A critical distinction exists within this class based on the substitution at the nitrogen atom. N,N-disubstituted sulfamoyl fluorides (R₂NSO₂F) are exceptionally stable compounds, often resistant to hydrolysis, a wide range of nucleophiles, and even harsh reductive or basic conditions.[1][3] This robustness, however, translates to lower reactivity in SuFEx transformations, often requiring forcing conditions or specific Lewis acid catalysis to proceed.[4]

In stark contrast, N-mono-substituted sulfamoyl fluorides (R-NH-SO₂F) possess an acidic N-H proton, which fundamentally alters their chemical behavior. This feature renders them significantly more reactive and, critically, unstable in the presence of bases.[1][5] While this instability presents a significant synthetic challenge, it also unlocks a unique reactivity pathway that, when properly harnessed, makes them invaluable intermediates for the synthesis of complex sulfamides and as precisely targeted covalent modifiers in chemical biology.

The Dichotomy of Stability and Synthesis

The Challenge of the N-H Bond: Base-Mediated Decomposition

The primary challenge in handling N-mono-substituted sulfamoyl fluorides is their propensity to decompose under basic conditions. The N-H proton can be readily abstracted by a base, initiating a cascade that results in the elimination of a fluoride ion. This process generates a highly electrophilic and transient intermediate known as an azasulfene (or N-sulfonylimine, R-N=SO₂).[1] These intermediates are highly reactive and will readily engage with any available nucleophiles, often leading to complex product mixtures or polymerization, complicating their use in controlled synthesis.[1] Due to this instability, early attempts to synthesize R-NH-SO₂F by reacting primary amines directly with sulfuryl fluoride (SO₂F₂) gas were largely unsuccessful, yielding sulfamide byproducts instead of the desired product.[4]

Figure 1: Base-mediated decomposition of an N-mono-substituted sulfamoyl fluoride via an azasulfene intermediate.

Modern Synthetic Strategies: Taming Instability

The key to the successful synthesis of N-mono-substituted sulfamoyl fluorides lies in avoiding basic conditions that promote decomposition. The breakthrough in this area came with the development of bench-stable, solid SO₂F₂ surrogates that react efficiently with primary amines under neutral or even slightly acidic conditions.[1][5]

One of the most effective reagents is 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate (FSIT) , developed by Dong and Sharpless.[5] This crystalline solid serves as an electrophilic "+SO₂F" source. When reacted with a primary amine, it smoothly delivers the fluorosulfonyl group to yield the desired N-mono-substituted sulfamoyl fluoride without the need for an external base. The reaction byproduct is a water-soluble imidazolium salt, which is easily removed during workup. This method exhibits broad substrate scope and functional group tolerance, allowing for the preparation of these valuable intermediates in high yields.[1][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Primary Amine (R-NH₂) Reaction Reaction in Aprotic Solvent (DCM) (No Base Required) Amine->Reaction FSIT FSIT Reagent (Solid SO₂F₂ Surrogate) FSIT->Reaction Workup Aqueous Workup (e.g., 0.1 M HCl wash) Reaction->Workup Crude Mixture Product N-mono-substituted Sulfamoyl Fluoride (R-NH-SO₂F) Workup->Product Purified Byproduct Water-Soluble Imidazolium Salt Workup->Byproduct Removed

Figure 2: General workflow for the synthesis of N-mono-substituted sulfamoyl fluorides using a solid surrogate.

Harnessing Reactivity: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

Once isolated, the R-NH-SO₂F motif can serve as a potent electrophile in a subsequent SuFEx reaction. This transformation involves the nucleophilic substitution of the fluoride at the S(VI) center, forming a new S-N or S-O bond.

Mechanistic Overview and Catalysis

The SuFEx reaction of an N-mono-substituted sulfamoyl fluoride with a nucleophile, such as a primary or secondary amine, typically requires activation to proceed at a practical rate.[5] Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine are often employed as catalysts.[5]

The causality of this catalysis presents a nuanced kinetic challenge: the base must promote the desired intermolecular nucleophilic attack on the sulfur center faster than it promotes the undesired intramolecular decomposition pathway (Figure 1). When a potent external nucleophile (e.g., R'₂NH) is present in sufficient concentration, it can effectively trap the sulfamoyl fluoride in a productive SuFEx reaction before base-mediated elimination of HF can occur. The base in this context serves to activate the incoming nucleophile or the sulfamoyl fluoride itself, lowering the activation energy for the desired bimolecular reaction.

Figure 3: Conceptual mechanism for the base-catalyzed SuFEx reaction of an N-mono-substituted sulfamoyl fluoride.

Comparative Reactivity and Stability

The reactivity of sulfamoyl fluorides is highly dependent on the substitution pattern at the nitrogen atom. This relationship is summarized in the table below.

SuFEx Hub TypeGeneral StructureStabilityReactivity in SuFExKey Characteristics
N-mono-substituted Sulfamoyl Fluoride R-NH-SO₂FLow (base-labile)HighDecomposes via azasulfene; requires base-free synthesis; excellent SuFEx partner when activated.[1]
N,N-disubstituted Sulfamoyl Fluoride R₂N-SO₂FVery HighLowStable to strong base/acid; requires forcing conditions or Lewis acid catalysis for SuFEx.[3][4]
Aryl Sulfonyl Fluoride Ar-SO₂FHighModerateGenerally stable; reactivity tuned by aryl electronics; widely used in covalent biology.[4][6]
Aryl Fluorosulfate Ar-O-SO₂FHighLower than Ar-SO₂FOxygen atom resonance decreases sulfur electrophilicity; more stable than sulfonyl fluorides.[6]

Table 1: Comparative properties of common S(VI)-F SuFEx hubs.

Applications in Drug Discovery and Materials Science

Modular Synthesis of Unsymmetrical Sulfamides

The most direct application of R-NH-SO₂F is as a key intermediate for the modular, two-step synthesis of unsymmetrical sulfamides (R-NH-SO₂-NR'₂).[5] This is highly valuable in medicinal chemistry, where sulfamides are recognized as important pharmacophores and bioisosteres for amides and ureas.[5][7] The process involves:

  • Synthesis of the R-NH-SO₂F intermediate from a primary amine (R-NH₂).

  • SuFEx coupling of the isolated intermediate with a different primary or secondary amine (R'₂NH) to afford the final product.

This stepwise approach provides complete control over the substitution pattern, a task that is often difficult to achieve in a single step from reagents like sulfuryl chloride.

Covalent Protein Modification

In drug discovery, the sulfamoyl fluoride moiety can function as a "latent electrophile" or a context-dependent covalent warhead.[6][8] While moderately reactive in solution, its ability to form a covalent bond can be dramatically accelerated within the specific microenvironment of a protein's binding pocket.[9] Nucleophilic amino acid residues such as lysine, tyrosine, serine, or histidine can attack the electrophilic sulfur center, displacing the fluoride ion and forming a stable, covalent sulfonamide linkage.[3][8]

This strategy is particularly powerful for developing targeted covalent inhibitors (TCIs) against enzymes like kinases. By incorporating a sulfamoyl fluoride warhead onto a scaffold that provides high-affinity, reversible binding to the target, one can achieve potent, durable, and often highly selective inhibition.

Figure 4: Conceptual diagram of a kinase pathway being blocked by a covalent inhibitor bearing a sulfamoyl fluoride warhead.

Experimental Protocols

Protocol: Synthesis of a Representative N-Mono-Substituted Sulfamoyl Fluoride

Objective: To synthesize N-benzylsulfamoyl fluoride from benzylamine using 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate (FSIT).

Materials:

  • Benzylamine (1.0 equiv)

  • FSIT (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 equiv).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a single portion, add FSIT (1.1 equiv) to the cooled, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl (2x) and brine (1x). The acidic wash removes the imidazolium byproduct and any unreacted amine.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure N-benzylsulfamoyl fluoride.

Protocol: SuFEx-mediated Synthesis of an Unsymmetrical Sulfamide

Objective: To synthesize N-benzyl-N',N'-diethylsulfamide from N-benzylsulfamoyl fluoride and diethylamine.

Materials:

  • N-benzylsulfamoyl fluoride (1.0 equiv)

  • Diethylamine (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-benzylsulfamoyl fluoride (1.0 equiv) in anhydrous MeCN in a dry flask under an inert atmosphere.

  • Add diethylamine (1.2 equiv) to the solution.

  • Add DBU (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the target unsymmetrical sulfamide.

Conclusion and Future Outlook

N-mono-substituted sulfamoyl fluorides occupy a pivotal but challenging niche in synthetic and medicinal chemistry. Their reactivity, governed by the N-H bond, presents a classic case of dual-edged chemical behavior: a propensity for base-mediated decomposition that complicates their synthesis, and a potent, tunable electrophilicity that makes them highly valuable for constructing complex molecules. The development of solid SO₂F₂ surrogates has been transformative, enabling routine access to these intermediates under controlled, base-free conditions. This has unlocked their full potential as modular building blocks for unsymmetrical sulfamides and as precision tools for forging covalent bonds with biological macromolecules.

Future research will likely focus on expanding the catalytic toolbox for their SuFEx reactions, developing even milder and more selective activation methods, and broadening their application in the design of next-generation covalent therapeutics targeting a wider array of nucleophilic residues within the proteome.

References

  • Zhou, Y., & Li, J. (2023). Sulfur fluoride exchange - PMC.
  • Wang, B., et al. (2023). Advances in the construction of diverse SuFEx linkers.
  • Le-gros, V., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing). DOI:10.1039/D0SC03606D.
  • ResearchGate. (n.d.). Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid...
  • Vogel, J. A., et al. (2022). Synthesis of Highly Reactive Sulfone Iminium Fluorides and Their Use in Deoxyfluorination and Sulfur Fluoride Exchange Chemistry. Organic Letters, 24(32), 5962-5966.
  • ResearchGate. (n.d.). Formation of N-disubstituted sulfamoyl fluorides, with selected...
  • ChemRxiv. (n.d.). Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. ChemRxiv.
  • BenchChem. (n.d.).
  • Lin, M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Am Ende, C. W., et al. (n.d.). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC.
  • Enamine. (n.d.). Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Enamine.
  • Kelly, M. J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Fuse, S., et al. (2024). One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Organic Letters, 26, 2741-2744.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

Sources

Sulfur-Fluoride Exchange (SuFEx) for Protein Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since its introduction by the Sharpless laboratory in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative next-generation click chemistry[1]. Unlike traditional bioconjugation methods that rely on highly reactive, indiscriminately electrophilic species (e.g., NHS-esters or maleimides), SuFEx utilizes sulfur(VI) fluorides as latent electrophiles. These molecules remain kinetically inert in aqueous biological media until they are specifically activated by the microenvironment of a target protein[2]. This guide provides an in-depth technical analysis of SuFEx mechanisms, chemoselectivity, and step-by-step methodologies for researchers and drug development professionals seeking to leverage this technology for site-specific protein labeling, covalent drug discovery, and cross-linking mass spectrometry.

Mechanistic Causality: The "Latent Electrophile" Paradigm

The core innovation of SuFEx lies in the unique physicochemical properties of the sulfur-fluorine (S-F) bond. In traditional


 reactions, fluoride (

) is a notoriously poor leaving group due to its low polarizability and high hydration energy[3]. Consequently, SuFEx hubs like aryl fluorosulfates (

) and sulfonyl fluorides (

) exhibit near-infinite kinetic stability in aqueous buffers.

However, this kinetic trap is bypassed via proximity-induced activation . When a SuFEx probe binds to a specific protein pocket, the local microenvironment acts as a catalyst. Hydrogen bond donors (e.g., backbone amides or structured water molecules) stabilize the departing fluoride ion, while nearby basic residues deprotonate the attacking nucleophile (typically the phenol of Tyrosine or the primary amine of Lysine)[2]. This shifts the reaction landscape, allowing the thermodynamic driving force—the formation of highly stable S-O or S-N bonds—to overcome the kinetic barrier. Furthermore, kinetic studies in protein contexts reveal that this process follows a distinct two-step mechanism (binding followed by covalent linkage), analogous to targeted covalent inhibitors[4].

SuFEx_Mechanism A Latent SuFEx Probe (Aryl Fluorosulfate) C Proximity Binding Complex (Kinetic Trapping) A->C B Target Protein (Tyr/Lys in Pocket) B->C D Microenvironment Activation (H-Bonding to F-) C->D Nucleophilic Attack E Stable Covalent Conjugate (S-O or S-N Bond) D->E F- Departure

Proximity-induced activation mechanism of SuFEx probes within a protein microenvironment.

Comparative Analysis of Bioconjugation Modalities

To understand the utility of SuFEx, it must be benchmarked against standard bioconjugation techniques. Traditional methods often suffer from off-target labeling or poor physiological stability (e.g., the retro-Michael addition of maleimide-thiol conjugates in plasma).

Table 1: Quantitative and Qualitative Benchmarking of Bioconjugation Strategies

Bioconjugation StrategyTarget ResidueReaction KineticsAqueous StabilityLinkage StabilityBioorthogonality
Maleimide-Thiol CysteineVery Fast (

)
Low (Prone to hydrolysis)Reversible (Retro-Michael)Low
NHS-Ester LysineFastVery Low (Rapid hydrolysis)Stable (Amide bond)Low
SuFEx (Aryl Fluorosulfate) Tyrosine / Lysine Context-Dependent Infinite (Latent state) Irreversible (S-O / S-N) High (Proximity-driven)
SPAAC Azide (Engineered)Moderate (~

)
HighStable (Triazole)Very High

Key SuFEx Hubs and Chemoselectivity

The modularity of SuFEx is driven by the selection of the sulfur(VI) hub, which dictates the electrophilicity and chemoselectivity of the probe:

  • Aryl Fluorosulfates (

    
    ):  Exceedingly weak electrophiles that are highly selective for Tyrosine (Tyr) residues[5]. They require strict proximity-induced activation, making them ideal for target identification and covalent drug design where off-target toxicity must be minimized[2].
    
  • Sulfonyl Fluorides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Slightly more reactive than fluorosulfates. They exhibit broader chemoselectivity, capable of modifying Lysine, Tyrosine, Histidine, and occasionally Serine/Threonine residues depending on the protein context[3].
    
  • Iminosulfur Oxydifluorides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Derived from thionyl tetrafluoride (
    
    
    
    ), these hubs offer multi-dimensional connectivity. They can undergo sequential SuFEx reactions to form trisubstituted linkages, providing a versatile platform for complex bioconjugation to proteins and DNA.

Self-Validating Experimental Protocol: Site-Specific Protein Labeling

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for labeling a target protein using an alkyne-tagged SuFEx probe. The causality behind this design is two-fold: the SuFEx reaction itself is "invisible," so appending an alkyne handle allows for secondary bioorthogonal tagging (CuAAC) with a fluorophore. This provides immediate visual confirmation of conjugation prior to resource-intensive LC-MS/MS mapping.

Step-by-Step Methodology

Step 1: Probe Incubation and Proximity Binding

  • Reagents: Purified target protein (10 µM), Alkyne-tagged Aryl Fluorosulfate probe (50–100 µM).

  • Buffer Conditions: 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Causality: A slightly basic pH (8.0) is chosen to increase the fraction of deprotonated Tyrosine/Lysine residues (enhancing their nucleophilicity) without causing protein denaturation or base-catalyzed hydrolysis of the latent probe.

  • Action: Incubate the mixture at 37°C for 4–12 hours.

Step 2: Bioorthogonal Tagging (CuAAC)

  • Reagents: Rhodamine-Azide (100 µM),

    
     (1 mM), THPTA ligand (5 mM), Sodium Ascorbate (5 mM).
    
  • Causality: The THPTA ligand is strictly required to coordinate Cu(I) and protect the protein backbone from reactive oxygen species (ROS) generated during the click reaction. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I).

  • Action: Add reagents sequentially and react for 1 hour at room temperature in the dark.

Step 3: Validation and Residue Mapping

  • Action: Quench the reaction with EDTA (10 mM) to chelate copper. Run the samples on an SDS-PAGE gel and image via in-gel fluorescence.

  • Causality: The presence of a fluorescent band at the protein's molecular weight validates that the SuFEx reaction successfully occurred.

  • Action (LC-MS/MS): Excise the fluorescent band, perform in-gel trypsin digestion, and analyze via LC-MS/MS. Look for a mass shift corresponding to the probe mass minus hydrogen fluoride (HF) to map the exact modified residue.

SuFEx_Workflow S1 Step 1: Probe Incubation Incubate protein with alkyne-SuFEx probe at physiological pH (8.0) for 4-12h S2 Step 2: Bioorthogonal Tagging Perform CuAAC click chemistry with Azide-Fluorophore/Biotin S1->S2 S3 Step 3: Purification Remove unreacted dyes/probes via size-exclusion chromatography S2->S3 S4 Step 4: Validation & Mapping Analyze via SDS-PAGE and LC-MS/MS to map modified residues S3->S4

Step-by-step workflow for SuFEx-mediated protein labeling and LC-MS validation.

Advanced Applications in Drug Development

The unique properties of SuFEx have rapidly expanded its utility in advanced biotherapeutics:

  • In Vivo Cross-Linking Mass Spectrometry (XL-MS): Novel trifunctional cross-linkers utilizing SuFEx (e.g., succinimidyl-propargyl-aryl sulfonyl fluoride) enable multi-targeting cross-linking in living cells. The highly reactive succinimide ester captures Lysine first, while the latent sulfonyl fluoride subsequently captures nearby Ser, Thr, Tyr, or His residues via proximity enhancement, mapping transient protein-protein interactions[6].

  • Antibody-Drug Conjugates (ADCs): SuFEx allows for the precise, site-specific modification of antibodies. By utilizing proximity-enabled reactive moieties, payloads can be conjugated to specific Lysine or Tyrosine residues without disrupting the antibody's antigen-binding affinity, resulting in highly homogenous ADC populations[1][3].

References

1.3 - nih.gov 2. 5 - researchgate.net 3. 1 - nih.gov 4.2 - nih.gov 5.7 - nih.gov 6.6 - acs.org 7.4 - nih.gov

Sources

Methodological & Application

Application Note: One-Pot Fluorosulfurylation of Amines Using Sulfuryl Fluoride (SO₂F₂)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into modern drug discovery has revolutionized the synthesis of covalent inhibitors and bioisosteres. At the heart of this methodology is the synthesis of sulfamoyl fluorides (R₂N-SO₂F) from amines using sulfuryl fluoride (SO₂F₂). Unlike traditional sulfonyl chlorides, sulfamoyl fluorides exhibit exceptional thermodynamic stability and resistance to hydrolysis, making them ideal latent electrophiles that only react under specific biological or catalytic triggers.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we dissect the mechanistic causality of S(VI) hub activation, evaluate the dichotomy between primary and secondary amine reactivity, and provide self-validating protocols designed for absolute reproducibility in parallel medicinal chemistry.

Mechanistic Causality & Reaction Dynamics

The success of a one-pot fluorosulfurylation relies entirely on controlling the electrophilicity of the SO₂F₂ gas. SO₂F₂ is remarkably stable and essentially inert to standard amine nucleophiles at room temperature.

The Role of DMAP (Nucleophilic Catalysis): To bridge this reactivity gap, 4-dimethylaminopyridine (DMAP) is employed. As detailed by, DMAP attacks the S(VI) center of SO₂F₂, displacing a fluoride ion to form a highly electrophilic [DMAP-SO₂F]⁺ intermediate. This activated species rapidly intercepts the amine nucleophile, forging the S-N bond and expelling HF (which is scavenged by a stoichiometric base like Et₃N).

The Primary vs. Secondary Amine Dichotomy: A critical mechanistic divergence occurs based on the substitution of the amine:

  • Secondary Amines: React smoothly to form highly stable, disubstituted sulfamoyl fluorides (R₂N-SO₂F).

  • Primary Amines: The initial product is a monosubstituted sulfamoyl fluoride (RNH-SO₂F). Because the N-H proton is highly acidic (adjacent to the electron-withdrawing -SO₂F group), the basic reaction conditions (Et₃N) trigger an E1cB-like elimination of HF. This generates a transient, highly reactive sulfonylamine (R-N=SO₂) that is immediately attacked by unreacted primary amine, yielding a symmetric sulfamide (RNH-SO₂-NHR) byproduct. This limitation necessitates alternative solid reagents (like SuFEx-IT) when primary amines are targeted.

Mechanism SO2F2 SO2F2 (Gas) Inert S(VI) Hub Activated [DMAP-SO2F]+ F- Highly Electrophilic SO2F2->Activated + DMAP DMAP DMAP Catalyst DMAP->Activated SulfamoylSec Sulfamoyl Fluoride (R2N-SO2F) STABLE PRODUCT Activated->SulfamoylSec + R2NH - HF SulfamoylPrim Sulfamoyl Fluoride (RNH-SO2F) UNSTABLE Activated->SulfamoylPrim + RNH2 - HF SecAmine Secondary Amine (R2NH) SecAmine->SulfamoylSec PrimAmine Primary Amine (RNH2) PrimAmine->SulfamoylPrim Sulfamide Sulfamide Byproduct (RNH-SO2-NHR) SulfamoylPrim->Sulfamide Base-mediated HF elimination + RNH2

Fig 1. Mechanistic divergence in the fluorosulfurylation of primary vs. secondary amines.

Quantitative Comparison of Fluorosulfurylating Agents

To optimize workflow efficiency, researchers must select the appropriate S(VI) source based on the substrate and laboratory infrastructure. The following table summarizes the quantitative metrics and operational parameters for the three primary fluorosulfurylation strategies.

S(VI) Source / MethodTypical Yield (%)Reaction Time (h)Catalyst RequiredSO₂F₂ EquivalentsPrimary Amine Yield (%)
SO₂F₂ (Direct Gas) 85–98%2–12DMAP (20 mol%)Excess (Balloon)< 10% (Sulfamide major)
Ex-Situ SO₂F₂ (SDI) 80–95%4–16DMAP (20 mol%)1.5 (Generated)< 10% (Sulfamide major)
SuFEx-IT (Solid) 75–90%0.5–2None1.1 (Solid Salt)70–85% (Mono-addition)

Data synthesized from established SuFEx optimization studies.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each step includes built-in analytical checks to ensure the chemical logic holds true before proceeding, minimizing downstream failures.

Protocol A: Direct Gaseous SO₂F₂ Fluorosulfurylation (For Secondary Amines)

This is the classic, highly scalable method for converting secondary amines to sulfamoyl fluorides.

Self-Validating Workflow:

  • System Preparation & Dehydration:

    • Action: Dissolve the secondary amine (1.0 mmol, 1.0 equiv), Et₃N (2.0 mmol, 2.0 equiv), and DMAP (0.2 mmol, 0.2 equiv) in anhydrous CH₂Cl₂ (5.0 mL) in a flame-dried round-bottom flask.

    • Causality: Water competes with the amine for the highly electrophilic [DMAP-SO₂F]⁺ intermediate, leading to fluorosulfate hydrolysis.

    • Validation Check: Perform a Karl Fischer titration on the CH₂Cl₂ prior to use (must be < 50 ppm H₂O).

  • Gas Introduction:

    • Action: Seal the flask with a septum. Evacuate the atmosphere and backfill with SO₂F₂ gas from a balloon (approx. 1 atm). Repeat this purge cycle twice.

    • Causality: Removing ambient air ensures maximum solubility and collision frequency of the SO₂F₂ gas with the DMAP catalyst.

    • Validation Check: The balloon should visibly deflate over the first 30 minutes, and a mild exotherm should be detectable by touch, confirming the generation of the activated intermediate.

  • Reaction Monitoring:

    • Action: Stir vigorously at room temperature for 2 to 12 hours.

    • Validation Check: Withdraw a 50 µL aliquot, concentrate, and analyze via ¹⁹F NMR. The disappearance of dissolved SO₂F₂ (singlet at ~+33 ppm) and the emergence of a diagnostic S-F singlet between +35 to +45 ppm confirms product formation.

  • Workup & Isolation:

    • Action: Vent the remaining SO₂F₂ gas safely into a fume hood exhaust. Dilute the mixture with CH₂Cl₂ (10 mL), wash with 1M HCl (2 × 10 mL) to remove DMAP and Et₃N, and dry over MgSO₄. Concentrate and purify via silica gel chromatography.

    • Validation Check: The product's survival through acidic washing and silica gel chromatography validates the exceptional stability of the S(VI)-F bond.

Protocol B: Ex-Situ SO₂F₂ Generation (Two-Chamber Method)

For laboratories lacking access to pressurized SO₂F₂ gas cylinders, the ex-situ generation method using 1,1'-sulfonyldiimidazole (SDI) is the safest and most precise alternative, as highlighted in recent radiochemistry and biomolecular applications .

ExSitu ChamberA Chamber A (Generator) SDI + KF Add TFA Gas SO2F2 Gas (In Situ) ChamberA->Gas Ex-situ generation (Instantaneous) ChamberB Chamber B (Reactor) Amine + Et3N + DMAP in DCM Gas->ChamberB Diffusion via sealed bridge Product Sulfamoyl Fluoride (R2N-SO2F) ChamberB->Product SuFEx Reaction (RT, 4-16 h)

Fig 2. Two-chamber ex-situ SO₂F₂ generation and reaction workflow.

Self-Validating Workflow:

  • Reactor Setup:

    • Action: In Chamber B (Reactor) of a two-chamber H-tube, add the secondary amine (1.0 mmol), Et₃N (2.0 mmol), DMAP (0.2 mmol), and CH₂Cl₂ (3.0 mL). In Chamber A (Generator), add 1,1'-sulfonyldiimidazole (SDI) (1.5 mmol) and KF (3.0 mmol). Seal both chambers.

    • Causality: Physical separation prevents the highly reactive TFA (needed for gas generation) from degrading the amine substrate or the DMAP catalyst.

  • Controlled Gas Release:

    • Action: Inject trifluoroacetic acid (TFA, 1.0 mL) into Chamber A through the septum.

    • Causality: TFA protonates the imidazole leaving groups of SDI, allowing KF to rapidly displace them, generating exactly 1.5 equivalents of SO₂F₂ gas on demand.

    • Validation Check: Immediate effervescence in Chamber A validates gas evolution. The pressure will equalize, driving the gas through the bridge into Chamber B.

  • Completion & Workup:

    • Action: Stir Chamber B at room temperature for 4–16 hours. Vent the system carefully. Proceed with the standard acidic aqueous workup as described in Protocol A.

    • Validation Check: LC-MS analysis of the crude mixture should show the exact [M+H]⁺ mass of the amine + 82 Da (addition of SO₂F minus H).

References

  • Advances in the construction of diverse SuFEx linkers National Science Review, Volume 10, Issue 7, 2023. URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry RSC Medicinal Chemistry, 2023. URL:[Link]

  • Sulfur fluoride exchange Nature Reviews Methods Primers, PMC, 2023. URL:[Link]

  • Recent Advances of S–18F Radiochemistry for Positron Emission Tomography ACS Omega, 2023. URL:[Link]

Solid-phase synthesis applications of sulfamoyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis and Derivatization of Sulfamoyl Fluorides for Chemoproteomics and Covalent Drug Discovery

In modern covalent drug discovery and chemical biology, the demand for highly selective, stable electrophilic warheads has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While traditional electrophiles like sulfonyl chlorides suffer from poor aqueous stability and off-target reactivity, sulfamoyl fluorides offer an exceptional balance of kinetic inertness and proximity-induced reactivity[1].

Historically, the synthesis of sulfamoyl fluoride-functionalized biomolecules (such as peptides and oligonucleotides) in the solution phase has been bottlenecked by the difficulty of handling gaseous sulfuryl fluoride (SO₂F₂) and the complex purification of polyfunctional intermediates[2]. Transitioning this chemistry to Solid-Phase Synthesis (SPS) resolves these issues. SPS allows for the use of excess SuFEx hubs to drive reactions to quantitative yields, followed by simple filtration to remove byproducts, enabling the high-throughput generation of covalent macrocycles, peptide-nucleoside conjugates (SuFNucs), and chemoproteomic probes[2][3][4].

Mechanistic Causality: Why Sulfamoyl Fluorides in SPS?

The fundamental advantage of incorporating sulfamoyl fluorides during solid-phase synthesis lies in the unique thermodynamic stability of the S(VI)-F bond.

  • Cleavage Stability: Unlike sulfonyl chlorides or activated esters, sulfamoyl fluorides are completely stable to the harsh acidic conditions required for global deprotection and resin cleavage (e.g., 95% Trifluoroacetic acid)[1].

  • Aqueous Inertness: In biological environments, the warhead remains unreactive across a wide pH range (1–10) until it is forced into close proximity with a target nucleophile (typically Lysine, Tyrosine, or Histidine) within a protein binding pocket, triggering a proximity-induced covalent ligation[1][5].

G N1 Sulfamoyl Fluoride Probe N2 Aqueous Environment (pH 1-10) N1->N2 Circulates in N3 Target Protein Microenvironment N1->N3 Binds to N4 Kinetic Inertness (No Hydrolysis) N2->N4 Exhibits N5 Proximity-Induced Activation N3->N5 Triggers N4->N3 Preserves warhead for N6 Covalent Binding (Lys/Tyr/His) N5->N6 Results in

Caption: Logical relationship of sulfamoyl fluoride stability and proximity-induced activation.

Quantitative Reactivity and Stability Profiles

To rationally design a solid-phase synthesis workflow, one must understand the relative stabilities of sulfur-based electrophiles. Table 1 summarizes the empirical data guiding the selection of sulfamoyl fluorides for late-stage peptide functionalization.

Table 1: Comparative Stability and Reactivity of Electrophilic Hubs in SPS

ElectrophileStability in 95% TFAAqueous Stability (pH 1-10)Target Nucleophiles in BiologyTypical On-Resin Yield
Sulfonyl Chloride Low (Rapid Hydrolysis)Low (Rapid Hydrolysis)Non-selective (High off-target)N/A (Degrades)
Aryl Fluorosulfate HighHigh (>30x vs Chloride)Tyrosine, Lysine75–95%
Sulfamoyl Fluoride HighHighLysine, Histidine70–90%

Experimental Workflows and Protocols

The following self-validating protocols detail the installation and subsequent derivatization of sulfamoyl fluorides on solid support.

G N1 Solid Support (Resin) Peptide Elongation N2 Orthogonal Deprotection (e.g., Mtt removal) N1->N2 1% TFA in DCM N3 Sulfamoyl Fluoride Installation (SO2F2 or AISF) N2->N3 SO2F2 / Base N4 On-Resin SuFEx Ligation (Sulfamide Formation) N3->N4 Amine + Ca(NTf2)2 N5 TFA Cleavage & Global Deprotection N3->N5 Direct Cleavage N4->N5 Cleavage N6 Purified Sulfamoyl Fluoride Probe N5->N6 HPLC Purification N7 Chemoproteomic Profiling / Covalent Inhibition N6->N7 Live Cell Assay

Caption: Solid-phase synthesis workflow for sulfamoyl fluoride peptides and probes.

Protocol A: On-Resin Synthesis of Sulfamoyl Fluoride-Functionalized Peptides

This protocol describes the site-specific installation of a sulfamoyl fluoride warhead onto a growing peptide chain.

Step 1: Peptide Elongation and Orthogonal Deprotection

  • Synthesize the desired peptide sequence on a Rink Amide resin (0.1 mmol scale) using standard Fmoc-SPPS. Incorporate an Fmoc-Lys(Mtt)-OH at the desired site of warhead installation.

  • Treat the resin with 1% TFA in DCM (10 x 2 min) to selectively remove the Mtt protecting group.

  • Causality & Validation: The hyper-acid-sensitive Mtt group is cleaved while standard Boc/tBu groups and the peptide-resin linkage remain intact. The resin should turn yellow during Mtt release; repeat washes until the yellow color ceases, validating complete deprotection.

Step 2: SuFEx Hub Installation

  • Swell the resin in anhydrous NMP.

  • Add [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) (3.0 equiv) and DIPEA (6.0 equiv) in NMP.

  • Causality: While SO₂F₂ gas can be utilized via specialized microfluidic flow platforms[6], the solid surrogate AISF provides a safe, bench-stable source of the SO₂F moiety. The high local concentration on the solid support drives the conversion of the primary amine to the sulfamoyl fluoride to completion[3].

  • Agitate at room temperature for 4 hours.

  • Wash the resin extensively with NMP (5x) and DCM (5x).

Step 3: Cleavage and Isolation

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Causality: The S(VI)-F bond is highly resistant to acid hydrolysis, allowing the warhead to survive global deprotection without degradation[1].

  • Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Solid-Phase Post-Synthetic SuFEx Ligation (Sulfamide Formation)

Sulfamoyl fluorides can be further reacted on-resin to form complex sulfamides, expanding chemical libraries[4].

Step 1: Activation and Catalysis

  • To the resin-bound sulfamoyl fluoride (from Protocol A, Step 2), add a solution of the target secondary amine (e.g., a fluorescent tag) (5.0 equiv) in anhydrous DMF.

  • Add Ca(NTf₂)₂ (20 mol%) and DABCO (2.0 equiv).

  • Causality: Sulfamoyl fluorides possess increased electron density at the sulfur atom due to nitrogen lone-pair donation, rendering them significantly less reactive than aryl fluorosulfates. To overcome this kinetic barrier without utilizing harsh conditions, a dual-catalyst system is employed. The calcium ion acts as a Lewis acid, coordinating and polarizing the S-F bond, while DABCO acts as a basic mediator, efficiently driving the exchange reaction at room temperature[1][2].

Step 2: Incubation and Validation

  • Agitate at room temperature for 16 hours.

  • Perform a micro-cleavage: Remove ~2 mg of resin, treat with 100 µL of cleavage cocktail for 30 mins, precipitate in ether, and analyze via LC-MS to validate complete conversion to the sulfamide.

  • Upon confirmation, proceed with global cleavage as described in Protocol A, Step 3.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: ResearchGate URL
  • SuFEx Handle Fragment Library Source: Otava Chemicals URL
  • A modular flow platform for sulfur(VI)
  • Sulfur(VI) Fluoride Exchange (SuFEx)

Sources

Reagents for installing N-methylsulfamoyl group on peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the N-methylsulfamoyl moiety (–SO₂NHCH₃) into peptide backbones and side chains is a highly effective strategy in modern peptidomimetic drug design. Serving as a non-hydrolyzable transition-state mimic of the peptide bond, this pharmacophore enhances proteolytic stability while maintaining critical hydrogen-bonding networks[1][2]. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and bench-level execution. This application note details the causality behind reagent selection, compares classical Solid-Phase Peptide Synthesis (SPPS) approaches with advanced Sulfur Fluoride Exchange (SuFEx) click chemistry, and provides self-validating protocols to ensure high-yield modifications.

Reagent Profiles & Selection Guide

The choice of sulfamoylating reagent dictates the reaction conditions, the choice of base, and the compatibility with aqueous environments. Below is a quantitative comparison of the primary reagents used for N-methylsulfamoylation.

Reagent NameCAS NumberMolecular WeightReactivity & Stability ProfilePrimary Application
N-Methylsulfamoyl chloride [3]10438-96-7129.56 g/mol Highly reactive, moisture-sensitive. Prone to rapid hydrolysis in aqueous media.Standard SPPS on-resin modification in anhydrous solvents.
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride [1]1179030-02-4183.66 g/mol Highly reactive. Introduces a lipophilic cyclopropylmethyl vector.GPCR ligand synthesis and advanced peptidomimetics.
N-Benzyl-N-methylsulfamoyl fluoride [4]N/A203.23 g/mol Highly stable S–F bond. Resists hydrolysis; requires strong amidine base activation.Late-stage solution-phase functionalization of complex peptides.

Mechanistic Insights and Reaction Workflows

Understanding the underlying reaction mechanism is critical for troubleshooting and optimizing peptide yields.

Classical Chloride Displacement (SPPS): Sulfamoyl chlorides react with primary amines via an SN2-like mechanism at the sulfur center, generating hydrochloric acid (HCl) as a byproduct[5]. The causality behind the reaction's success lies heavily in the choice of base. While N,N-Diisopropylethylamine (DIPEA) is standard, it can occasionally act as a nucleophile, degrading the highly reactive sulfamoyl chloride. For sterically hindered or sensitive peptide sequences, switching to 2,6-di-tert-butylpyridine is highly recommended. Its extreme steric bulk completely prevents nucleophilic attack on the reagent, ensuring the electrophile remains fully available for the peptide amine[6].

SuFEx Click Chemistry (Solution-Phase): In contrast, sulfamoyl fluorides possess a highly stable sulfur(VI)–fluorine bond that is virtually inert to standard nucleophiles and water[4]. To drive the reaction, a specialized activator like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required. DBU activates the S–F bond and facilitates a controlled Sulfur Fluoride Exchange (SuFEx) with the target amine, making this pathway exceptionally suited for late-stage functionalization of fully deprotected peptides in aqueous mixtures[7][8].

G cluster_Cl Classical Route (SPPS) cluster_F SuFEx Route (Solution) Amine Peptide Amine (R-NH2) Cl_Reagent N-Methylsulfamoyl Chloride Cl-SO2-NHMe Amine->Cl_Reagent F_Reagent Sulfamoyl Fluoride F-SO2-NHMe Amine->F_Reagent Intermediate1 Fast SN2-like Displacement Cl_Reagent->Intermediate1 Base1 DIPEA or 2,6-di-tert-butylpyridine Base1->Intermediate1 Neutralizes HCl Product N-Methylsulfamoylated Peptide (R-NH-SO2-NHMe) Intermediate1->Product Intermediate2 Controlled S-F Exchange F_Reagent->Intermediate2 Base2 DBU / BEMP (Activation) Base2->Intermediate2 Activates S-F bond Intermediate2->Product

Mechanistic pathways for peptide N-methylsulfamoylation comparing classical SPPS and SuFEx routes.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each step before proceeding.

Protocol A: On-Resin N-Terminal N-Methylsulfamoylation (SPPS)

Best for: Stepwise synthesis of peptidomimetics using anhydrous conditions.

  • Resin Preparation: Swell the Rink Amide resin bearing the Fmoc-deprotected peptide in dry dichloromethane (CH₂Cl₂) for 30 minutes to maximize pore accessibility and reagent diffusion[5].

  • Reagent Activation: In a separate, flame-dried vial, prepare a solution of N-methylsulfamoyl chloride (3.0 eq relative to resin loading) and DIPEA (3.0 eq) in dry CH₂Cl₂[5].

    • Expert Choice: If synthesizing a sequence prone to aggregation, replace DIPEA with 2,6-di-tert-butylpyridine (3.0 eq) to prevent reagent degradation[6].

  • Coupling: Add the activated reagent solution to the swollen resin. Agitate the suspension gently at room temperature (25 °C) for 1 to 2 hours[5].

  • Validation Check (Self-Validating Step): Perform a Kaiser test on a micro-cleaved resin sample. A colorless resin bead indicates complete capping of the primary amine. If the beads remain blue, peptide aggregation is likely occurring. To resolve this, repeat the coupling step and add chaotropic salts (e.g., KSCN) or utilize microwave irradiation to disrupt hydrogen-bonded aggregates[9].

  • Washing & Cleavage: Wash the resin extensively with CH₂Cl₂ and DMF (3 × 5 minutes each) to remove all soluble byproducts[5]. Cleave the peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol B: Solution-Phase Late-Stage Functionalization via SuFEx

Best for: Modifying fully deprotected peptides in aqueous or complex solvent mixtures.

  • Peptide Solubilization: Dissolve the fully deprotected peptide in a compatible solvent (e.g., DMF or a DMF/H₂O mixture) at a concentration of 10–20 mM.

  • Reagent Addition: Add the SuFEx reagent, such as N-Benzyl-N-methylsulfamoyl fluoride (1.5 eq), directly to the solution. The high stability of the S–F bond prevents premature hydrolysis, even in the presence of water[4].

  • Activation: Introduce DBU (2.0 eq) to the reaction mixture. DBU acts as a specialized activator, facilitating the targeted exchange of the fluoride leaving group with the peptide amine[7][10].

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature and monitor via LC-MS after 4 hours. A successful transformation is validated by the depletion of the starting material and the appearance of a product peak exhibiting a mass shift of +93 Da (corresponding to the addition of the –SO₂NHCH₃ group minus one proton). If unreacted peptide remains, spike the reaction with an additional 0.5 eq of the SuFEx reagent and DBU.

  • Purification: Quench the reaction with dilute acetic acid to neutralize the DBU, and purify the modified peptide via preparative RP-HPLC[8].

Troubleshooting & Analytical Validation

IssueProbable CauseCorrective ActionAnalytical Validation
Incomplete coupling on resin Steric hindrance or peptide aggregation[9].Switch base to 2,6-di-tert-butylpyridine[6]; add chaotropic salts or use NMP solvent.Kaiser test remains blue; re-couple until colorless.
Reagent hydrolysis Wet solvents (DCM) degrading the sulfamoyl chloride[1].Use freshly distilled DCM; flame-dry glassware and store reagents under argon.LC-MS shows no +93 Da shift; starting material intact.
Over-sulfamoylation Excess reagent reacting with unhindered secondary amines.Strictly control stoichiometry to 1.2 - 1.5 eq and monitor reaction time.LC-MS shows a +186 Da mass shift (double addition).
Premature cleavage / Side reactions Highly acidic local environment due to HCl generation[5].Ensure sufficient non-nucleophilic base is present during the entire reaction.Monitor resin cleavage cocktail for truncated sequences.

References

1.[3] "METHYLSULFAMOYL CHLORIDE (CAS 10438-96-7)", Fluorochem, URL: 2.[6] "Solid-Phase Synthesis of Sulfamate Peptidomimetics", ResearchGate, URL: 3.[5] "Sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed release chemistry", DOI.org, URL: 4.[1] "N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride|CAS 1179030-02-4", Benchchem, URL: 5.[4] "Buy N-Benzyl-N-methylsulfamoyl fluoride", Smolecule, URL: 6.[10] "On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor", NIH.gov, URL: 7.[7] "A New, Mild Preparation of Sulfonyl Chlorides", ResearchGate, URL: 8.[2] "10.9 Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements", Thieme-connect, URL: 9.[8] "Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success", Aragen, URL: 10.[9] "Aggregation, Racemization and Side Reactions in Peptide Synthesis", AAPPTec, URL:

Sources

Application Note: SuFEx-IT Reagents for the SO₂F₂-Free Synthesis of Sulfamoyl Fluorides and Fluorosulfates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Radiochemists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Context

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry paradigm, enabling the robust construction of S–O and S–N bonds for applications ranging from chemical biology to materials science. Historically, gaseous sulfuryl fluoride (SO₂F₂) has served as the prototypical hub for introducing the fluorosulfonyl (F-SO₂⁺) group. However, SO₂F₂ is a highly toxic, greenhouse-active gas that requires specialized pressure equipment and exhibits sluggish reactivity toward secondary amines, often failing entirely with primary amines .

To overcome these limitations, bench-stable solid reagents such as SuFEx-IT (1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate) were developed, offering unprecedented reactivity and chemoselectivity . Yet, the original synthesis of SuFEx-IT still relied on toxic SO₂F₂ gas. Recently, a breakthrough protocol introduced Desmethyl SuFEx-IT , a highly active analog that can be synthesized on a hectogram scale entirely free of SO₂F₂, using inexpensive 1,1′-sulfonyl diimidazole (SDI) .

This application note provides the mechanistic rationale, quantitative data, and self-validating protocols for both the SO₂F₂-free synthesis of Desmethyl SuFEx-IT and its downstream application in synthesizing sulfamoyl fluorides and fluorosulfates.

Mechanistic Rationale: Why SuFEx-IT Outperforms SO₂F₂

The superior performance of SuFEx-IT reagents over gaseous SO₂F₂ is rooted in transition-state thermodynamics and leaving-group ability.

When SO₂F₂ is used, the rate-determining step requires the expulsion of a hard fluoride ion (F⁻), which is energetically demanding. In contrast, Desmethyl SuFEx-IT utilizes a quaternized 3-methylimidazolium moiety as the leaving group. The pre-existing positive charge on the imidazolium ring highly activates the S(VI) center toward nucleophilic attack. Upon attack by an amine or phenol, the reagent expels a neutral, highly stable 3-methylimidazole derivative. This dramatically lowers the activation energy barrier, allowing the rapid and selective fluorosulfurylation of challenging substrates (like primary and secondary amines) at room temperature without over-reaction to symmetric sulfamides.

Mechanism Reagent Desmethyl SuFEx-IT [Electrophilic F-SO2+ Donor] TS Nucleophilic Attack at S(VI) [Activated Transition State] Reagent->TS Substrate Amine / Phenol [Nucleophile] Substrate->TS Base Et3N [Proton Scavenger] Base->TS Product Sulfamoyl Fluoride / Fluorosulfate TS->Product F-SO2 Transfer Byproduct 3-Methylimidazolium Triflate [Stable Leaving Group] TS->Byproduct Expulsion

Figure 1: Mechanistic pathway of SuFEx-IT mediated fluorosulfurylation.

Reagent Synthesis: SO₂F₂-Free Preparation of Desmethyl SuFEx-IT

The synthesis of Desmethyl SuFEx-IT is a masterclass in exploiting solubility differentials to bypass chromatography. By carefully selecting solvents (CH₂Cl₂ and Et₂O), the highly polar triflate salt intermediates precipitate out of solution immediately upon formation. This not only drives the reaction to completion via Le Chatelier's principle but also allows isolation via simple decantation.

Protocol 1: Hectogram-Scale Synthesis of Desmethyl SuFEx-IT

Note: Methyl trifluoromethanesulfonate (MeOTf) is a powerful alkylating agent. Perform all steps in a well-ventilated fume hood using appropriate PPE.

Step 1: Quaternization of SDI

  • Dissolve 1,1′-sulfonyl diimidazole (SDI) (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.

  • Dropwise add MeOTf (0.95 equiv) dissolved in CH₂Cl₂ over 30 minutes. Causality: Using a slight substoichiometric amount of MeOTf prevents double alkylation.

  • Stir for 2.5 hours at 0 °C. A colorless precipitate (MSDI) will form, validating the reaction progress.

  • Decant the supernatant, wash the precipitate with cold CH₂Cl₂ (3×), and dry under reduced pressure (Yield: ~97%).

Step 2: Fluorination to 1H-Imidazole-1-sulfonyl fluoride (ISF)

  • Dissolve MSDI (1.0 equiv) in water and cool to 0 °C.

  • Slowly add a 4.5 M aqueous solution of KHF₂ (0.75 equiv). Causality: KHF₂ provides the bifluoride ion (HF₂⁻), which is highly nucleophilic toward the sulfonyl group. The short reaction time (10 min) at 0 °C is critical to prevent the hydrolysis of the newly formed sulfonyl fluoride.

  • Immediately extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield ISF (Yield: ~88%).

Step 3: Final Methylation

  • Dissolve ISF (1.0 equiv) in anhydrous Et₂O and cool to 0 °C.

  • Dropwise add MeOTf (1.1 equiv) over 15 minutes. Stir for 90 minutes.

  • The final product, Desmethyl SuFEx-IT, precipitates as a colorless solid. Decant the supernatant, wash with Et₂O (3×), and dry under high vacuum (Yield: ~99%).

Synthesis SDI 1,1'-Sulfonyl diimidazole (SDI) MSDI MSDI (Intermediate) SDI->MSDI MeOTf (0.95 eq) CH2Cl2, 0°C ISF 1H-Imidazole-1- sulfonyl fluoride MSDI->ISF KHF2 (aq) 0°C, 10 min DSIT Desmethyl SuFEx-IT (Solid Reagent) ISF->DSIT MeOTf (1.1 eq) Et2O, 0°C

Figure 2: SO₂F₂-free, three-step synthesis workflow of Desmethyl SuFEx-IT from SDI.

Application Protocols: Synthesis of Sulfamoyl Fluorides & Fluorosulfates

Desmethyl SuFEx-IT enables the rapid conversion of phenols and amines into their corresponding SuFExable products. Acetonitrile (MeCN) is the optimal solvent as it balances the solubility of the polar imidazolium reagent with the non-polar organic substrates, while stabilizing the charged transition state.

Protocol 2: General Procedure for Fluorosulfurylation
  • Preparation: In a dry round-bottom flask, dissolve the substrate (phenol or amine, 1.0 equiv) in MeCN (approx. 0.2 M concentration).

  • Base Addition: Add Triethylamine (Et₃N, 1.6 equiv). Causality: Et₃N acts as a proton scavenger to neutralize the triflic acid generated during the reaction, preventing substrate protonation which would kill nucleophilicity.

  • Reagent Addition: Add solid Desmethyl SuFEx-IT (1.3 equiv) in one portion.

  • Monitoring: Stir at room temperature. Monitor the reaction via TLC (typically 30–90 minutes). The reaction is self-validating as the disappearance of the starting material spot correlates directly with the quantitative formation of the product.

  • Purification: Once complete, concentrate the mixture under reduced pressure. Purify the residue by passing it through a short silica plug (dry load) to remove the highly polar imidazolium byproducts, yielding the pure sulfamoyl fluoride or fluorosulfate.

Quantitative Data Summary

The following table summarizes the expected performance metrics of Desmethyl SuFEx-IT across various substrate classes, demonstrating its broad utility and high chemoselectivity .

Substrate ClassTarget ProductReagent EquivalentsConditionsChemoselectivityExpected Yield
Phenols Aryl Fluorosulfates1.3 eq DS-ITEt₃N, MeCN, RT, 1hExcellent (O-selective)85 – 99%
Secondary Amines Sulfamoyl Fluorides1.3 eq DS-ITEt₃N, MeCN, RT, 1hExcellent (N-selective)80 – 95%
Primary Amines Mono-Sulfamoyl Fluorides1.3 eq DS-ITEt₃N, MeCN, RT, 2hGood (Minimal sulfamides)75 – 90%
Amino Alcohols N-Sulfamoyl Fluorides1.3 eq DS-ITEt₃N, MeCN, RT, 1hHigh (N-selective over O)70 – 85%

References

  • Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO₂F₂-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. Journal of Organic Chemistry, 89(6), 3821–3833.[Link]

  • Guo, T., Meng, G., Zhan, X., Yang, Q., Ma, T., Xu, L., Sharpless, K. B., & Dong, J. (2018). A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an “F−SO₂⁺” Donor of Unprecedented Reactivity, Selectivity, and Scope. Angewandte Chemie International Edition, 57(10), 2605–2610.[Link]

Advanced Synthesis of Unsymmetrical Sulfamides via N-Methylsulfamoyl Fluoride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

The sulfamide moiety (R₂N–SO₂–NR₂) is a privileged pharmacophore in medicinal chemistry, acting as a potent hydrogen-bond donor and acceptor. Despite its utility in drug design and anion-binding catalysis, the synthesis of unsymmetrical, highly substituted sulfamides has historically been bottlenecked by the instability of sulfamoyl chloride intermediates, which rapidly hydrolyze or undergo uncontrolled side reactions.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape. By leveraging N-methylsulfamoyl fluorides as bench-stable, yet specifically reactive intermediates, researchers can now construct complex, unsymmetrical sulfamides with near-quantitative yields [1]. This guide details the mechanistic rationale, optimized protocols, and self-validating analytical steps required to master this transformation.

Mechanistic Causality: Why Sulfamoyl Fluorides?

The core challenge in synthesizing unsymmetrical sulfamides is preventing the formation of symmetrical byproducts. When primary amines are exposed to highly reactive sulfuryl chloride (SO₂Cl₂), they rapidly form azasulfene intermediates, leading to symmetrical sulfamides.

The SuFEx Advantage: Replacing the chloride leaving group with a fluoride fundamentally alters the reaction's kinetics. The S(VI)–F bond is remarkably stable to water, oxygen, and standard thermodynamic conditions. It remains inert until it is selectively activated.

  • Intermediate Stability: N-methylsulfamoyl fluorides can be synthesized, isolated, and stored on the benchtop without degradation.

  • Controlled Activation: The S–F bond is only cleaved when exposed to specific SuFEx catalysts (e.g., DBU, or Lewis acid systems like Ca(NTf₂)₂/DABCO). This allows for the sequential, controlled addition of a second, distinct amine nucleophile [2].

SuFEx_Pathway N1 Secondary Amine (e.g., N-Methylalkylamine) N3 N-Methylsulfamoyl Fluoride Intermediate N1->N3 Step 1: Sulfamoylation N2 SO2F2 Surrogate (Fluorine Source) N2->N3 N5 Unsymmetrical Sulfamide N3->N5 Step 2: SuFEx Click N4 Nucleophilic Amine + Base Catalyst N4->N5

Workflow for the synthesis of unsymmetrical sulfamides via SuFEx click chemistry.

Experimental Protocols

The following workflows are designed as self-validating systems. Analytical checkpoints are embedded within the procedures to ensure that causality and reaction progress can be monitored in real-time.

Protocol A: Synthesis of the N-Methylsulfamoyl Fluoride Intermediate

To avoid the hazards of gaseous sulfuryl fluoride (SO₂F₂), this protocol utilizes a bench-stable crystalline surrogate, such as 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate (SuFEx-IT) or ex situ generated SO₂F₂ equivalents.

Reagents:

  • N-Methylalkylamine (1.0 equiv)

  • SuFEx-IT or SO₂F₂ surrogate (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried round-bottom flask with the SO₂F₂ surrogate and DCM under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Amine Addition: Dissolve the N-methylalkylamine and Et₃N in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and limits double-addition side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar secondary amine will disappear, replaced by a distinct, non-polar spot corresponding to the neutral sulfamoyl fluoride.

  • Workup: Quench the reaction with 1M HCl to protonate any unreacted amine. Extract with DCM (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude product via ¹⁹F NMR. A successful synthesis is definitively confirmed by a sharp resonance signal typically between +30 to +45 ppm (relative to CFCl₃), confirming the intact S–F bond.

Protocol B: SuFEx Coupling to Form Unsymmetrical Sulfamides

The isolated N-methylsulfamoyl fluoride is inherently unreactive. To drive the SuFEx click reaction with a second amine, dual activation using a Lewis acid and a Lewis base is highly recommended to achieve room-temperature coupling [2].

Reagents:

  • N-Methylsulfamoyl fluoride intermediate (1.0 equiv)

  • Primary or secondary amine nucleophile (1.05 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (1.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

  • Tetrahydrofuran (THF) (0.5 M)

Step-by-Step Methodology:

  • Catalyst Assembly: In a reaction vial, combine the N-methylsulfamoyl fluoride, the incoming amine nucleophile, Ca(NTf₂)₂, and DABCO.

  • Solvation & Activation: Add THF to achieve a 0.5 M concentration. Causality: Ca²⁺ acts as a Lewis acid, coordinating to the sulfonyl oxygens and drawing electron density away from the sulfur center. Simultaneously, DABCO acts as a nucleophilic base, attacking the sulfur to displace the fluoride, forming a highly reactive sulfonylammonium intermediate that is rapidly intercepted by the amine.

  • Reaction: Stir the mixture at room temperature (25 °C) for 0.5 to 24 hours, depending on the steric bulk of the nucleophile.

  • Self-Validation Checkpoint 3 (Reaction Completion): Monitor via LC-MS or ¹⁹F NMR. The definitive marker of success is the complete disappearance of the ¹⁹F NMR signal (+30 to +45 ppm) and the emergence of the product mass[M+H]⁺ in the MS trace.

  • Purification: Dilute with ethyl acetate, wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify via standard silica gel flash chromatography.

Quantitative Data & Reaction Optimization

The choice of activation system heavily dictates the reaction conditions and yields. Traditional DBU or Pyridine systems require elevated temperatures, whereas the Ca(NTf₂)₂/DABCO system enables mild, room-temperature transformations [1, 2].

Table 1: Comparison of SuFEx Activation Systems for Sulfamide Synthesis

Activation SystemAmine NucleophileCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)
Thermal / DBU Primary AlkylDBU (5.0 eq)50 – 802 – 470 – 96
Thermal / Pyridine Primary ArylPyridine (5.0 eq)804 – 1260 – 91
Lewis Acid / DABCO Alkyl & ArylCa(NTf₂)₂ (1.1 eq) + DABCO (1.5 eq)250.5 – 2485 – 99

Data summarized from optimized SuFEx methodologies [1, 2]. The Ca(NTf₂)₂ system is highly recommended for sensitive substrates that cannot tolerate thermal stress.

References
  • Title: Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Source: Organic Letters (ACS Publications). URL: [Link]

Advanced SuFEx Bioconjugation: Lysine-Targeted Protein Modification via N-Methylsulfamoyl Fluoride Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations of S(VI)-F Exchange in Biologics

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click-chemistry methodology, defined by the extraordinary stability of the S(VI)-F bond and its latent, highly specific reactivity. While traditional sulfonyl fluorides can sometimes be overly reactive, leading to off-target modifications, N-methylsulfamoyl fluorides (such as N-benzyl-N-methylsulfamoyl fluoride) possess a tempered electrophilicity. This is due to the electron-donating nature of the nitrogen atom adjacent to the sulfur center, which stabilizes the S-F bond against spontaneous hydrolysis 1.

In biological systems, the activation of this stable linker relies heavily on a proximity-enhanced mechanism. The linker first docks non-covalently into the protein's microenvironment. This localizes the sulfamoyl fluoride near the ε-amino groups of lysine residues, effectively increasing the local molarity of the nucleophile and driving the substitution reaction to form a highly stable sulfamide linkage 2.

Quantitative Reaction Parameters

To ensure reproducibility across drug development workflows, the following quantitative parameters have been established for N-methylsulfamoyl fluoride bioconjugations.

ParameterOptimal Condition / ValueMechanistic Rationale
Target Residue Lysine (ε-amino group)High nucleophilicity combined with favorable local electrostatic interactions 2.
Buffer System 50 mM HEPES or PBS (pH 7.3 - 8.0)Maintains a fraction of unprotonated lysines without causing base-catalyzed protein degradation.
Temperature 25°C (Room Temperature)Preserves the protein's tertiary structure, which is strictly required for proximity-driven SuFEx activation.
Conjugation Yield 70% - 85%Highly dependent on the solvent accessibility of the target lysine residues 3.
Conjugate Stability Half-life > 48 hours (in vivo)The resulting sulfamide linkage is highly resistant to enzymatic cleavage and hydrolysis 2.

Pathway Visualization

SuFEx_Pathway Protein Target Protein (Lysine-Rich) Docking Non-Covalent Docking (Proximity Effect) Protein->Docking Incubation Linker N-Methylsulfamoyl Fluoride Linker Linker->Docking Incubation Attack Nucleophilic Attack (pH 7.3 - 8.0) Docking->Attack ε-NH2 activation Conjugate Stable Sulfamide Bioconjugate Attack->Conjugate SuFEx Click Leaving Fluoride Ion (F⁻) Leaving Group Attack->Leaving Elimination

Fig 1: Proximity-driven SuFEx bioconjugation pathway of N-methylsulfamoyl fluoride linkers.

Self-Validating Conjugation Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. The experimental choices are grounded in the physicochemical properties of the S(VI)-F bond, and the final validation step provides a mathematical proof of covalent attachment.

Phase 1: Reagent Preparation & Buffer Optimization
  • Prepare the Linker Stock : Dissolve the N-methylsulfamoyl fluoride derivative in anhydrous DMSO to a concentration of 20 mM.

    • Causality: While sulfamoyl fluorides are stable, anhydrous conditions prevent any trace moisture from causing premature hydrolysis over long-term storage.

  • Prepare the Protein Solution : Dilute the target protein to 2–5 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Causality: Buffer selection is the most critical failure point in bioconjugation. The ε-amino group of lysine has a standard pKa of ~10.5. A pH of 7.5 provides a sufficient fraction of deprotonated, nucleophilic amines. Crucially , amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided, as they will act as competitive nucleophiles and quench the linker 4.

Phase 2: Proximity-Driven Conjugation
  • Initiate the Reaction : Add the linker stock to the protein solution to achieve a 10-molar equivalent excess of the linker. Ensure the final DMSO concentration remains below 5% (v/v).

    • Causality: Exceeding 5% DMSO can cause localized protein unfolding. Because this SuFEx reaction relies entirely on the protein's native microenvironment to catalyze the S-F bond cleavage, denaturing the protein will halt the reaction.

  • Incubation : Incubate the mixture at 25°C for 3 hours with gentle end-over-end rotation.

    • Causality: Small-molecule SuFEx reactions often require harsh Lewis acids (e.g., Ca(NTf2)2) or elevated temperatures 4. However, heating a protein bioconjugation will destabilize the tertiary structure, destroying the precise non-covalent docking site that accelerates the reaction. Room temperature is optimal.

  • Purification : Remove unreacted linker and free fluoride ions using a size-exclusion chromatography (SEC) spin column pre-equilibrated with PBS.

Phase 3: Orthogonal Validation (Self-Validating Check)

To confirm that true covalent conjugation occurred—rather than non-covalent aggregation or linker hydrolysis—perform Intact Mass Spectrometry (LC-MS) on the purified sample.

  • The Validation Formula : Calculate the expected mass shift (

    
    ).
    
    • Success State : If the reaction was successful, the mass shift will be exactly:

      
       (accounting for the loss of the fluoride leaving group).
      
    • Failure State (Hydrolysis) : If the mass shift is

      
      , it indicates that the sulfamoyl fluoride hydrolyzed into a sulfonic acid derivative without forming a covalent bond to the protein.
      

This built-in mathematical check immediately validates the success of the SuFEx click reaction, ensuring trustworthiness before proceeding to downstream in vitro or in vivo assays.

References

  • Smolecule. "Buy N-Benzyl-N-methylsulfamoyl fluoride - Smolecule". Smolecule.
  • Semantic Scholar. "Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction". Semantic Scholar.
  • RSC Publishing. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry". RSC Publishing.
  • ACS Publications. "SuFEx Activation with Ca(NTf2)

Sources

Application Note: Late-Stage Functionalization of Drug Molecules via Sulfamoyl Fluoride SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of late-stage functionalization (LSF) in drug discovery. Historically, medicinal chemists relied on sulfonyl chlorides to build sulfonamide linkages; however, these S(VI)-Cl electrophiles suffer from high moisture sensitivity and indiscriminate reactivity.

In stark contrast, sulfamoyl fluorides (R₂N-SO₂F) possess exceptional thermodynamic stability. They exhibit profound resistance to reduction and remain entirely inert in aqueous media across a broad pH range (1–10)[1]. This stability is driven by the strong electronegativity of fluorine and the steric shielding of the tetrahedral hexavalent sulfur center. Consequently, sulfamoyl fluorides display "tempered electrophilicity"—acting as stealth covalent warheads that remain unreactive until triggered by specific microenvironments, such as hydrogen-bonding networks in a protein binding pocket (targeting Lys, Tyr, and His residues)[2]. This unique reactivity profile makes them highly sought-after motifs for chemoproteomics, covalent enzyme inhibitors, and peptide stapling[2][3].

Strategic Reagent Selection for LSF

The installation of the -SO₂F group onto amine-bearing pharmaceutical intermediates traditionally required gaseous sulfuryl fluoride (SO₂F₂). While highly atom-economical, handling toxic greenhouse gases poses significant safety and logistical challenges[4]. Recent methodological breakthroughs have introduced versatile, bench-stable alternatives that allow for precise, late-stage fluorosulfurylation:

  • SO₂F₂-Mg₂(dobdc) MOF : A novel metal-organic framework that reversibly coordinates SO₂F₂ gas. The strong yet reversible interaction between the gas and the Mg²⁺ centers allows for safe, solid-state storage and delivery of SO₂F₂ without the need for specialized Schlenk lines[4].

  • Fluorosulfuryl Imidazolium Salts (e.g., FSIT) : Shelf-stable solid surrogates that exhibit enhanced reactivity. Unlike SO₂F₂ gas, which struggles with primary amines, FSIT effectively fluorosulfurylates primary amines, secondary amines, and anilines without the risk of bis-fluorosulfurylation, vastly expanding the accessible chemical space[5][6].

Quantitative Comparison of Fluorosulfurylating Agents
Reagent SystemAmine CompatibilityOptimal TempTypical Yield RangeKey Strategic Advantage
Gaseous SO₂F₂ Secondary AminesRoom Temp70% – 95%High atom economy; traceless fluoride byproduct[1].
SO₂F₂-Mg₂(dobdc) MOF Secondary AminesRoom Temp75% – 95%Eliminates gas cylinder hazards; precise stoichiometric dosing[4].
FSIT (Solid Surrogate) Primary, Secondary, Anilines0 °C → RT65% – 98%Bench-stable; prevents primary amine over-reaction[6].

Experimental Workflows & Decision Logic

To ensure optimal yield and prevent side reactions, the choice of fluorosulfurylating agent must be dictated by the nucleophilicity and substitution of the target amine.

SuFEx_Workflow Start Drug Scaffold (Amine Precursor) AmineType Amine Class? Start->AmineType SecAmine Secondary Amine AmineType->SecAmine PriAmine Primary Amine / Aniline AmineType->PriAmine Reagent1 SO2F2 Gas or SO2F2-MOF SecAmine->Reagent1 Reagent2 Solid Surrogate (e.g., FSIT) SecAmine->Reagent2 PriAmine->Reagent2 Temp1 Room Temp + Et3N / DMAP Reagent1->Temp1 Temp2 Start at 0 °C Warm to RT Reagent2->Temp2 Product1 N,N-Disubstituted Sulfamoyl Fluoride Temp1->Product1 Temp2->Product1 Sec. Amine Product2 NH-Sulfamoyl Fluoride (Monosubstituted) Temp2->Product2 Pri. Amine

Decision tree for selecting fluorosulfurylating reagents based on amine class.

Detailed Experimental Protocols

Protocol A: Synthesis of NH-Sulfamoyl Fluorides using FSIT (Solid Surrogate)

This protocol utilizes 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (FSIT) to functionalize primary amines.

Causality & Rationale: Primary amines are highly nucleophilic. If the reaction is initiated at room temperature, the kinetic energy overcomes the activation barrier for a second fluorosulfurylation, leading to unwanted bis(fluorosulfuryl)imides. Starting at 0 °C tempers the initial kinetics, ensuring exclusive mono-functionalization[6].

  • Preparation: Dissolve the primary amine drug precursor (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.2 M). Causality: MeCN is a polar aprotic solvent that solubilizes both the amine and the imidazolium salt without participating in nucleophilic side reactions.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add FSIT (1.1 equiv) portion-wise to the stirred solution[7].

  • Reaction Progression: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir for 15–90 minutes.

  • Self-Validation Checkpoint: Withdraw a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the amine mass is fully consumed. For structural validation, perform ¹⁹F NMR on the crude mixture; the installation of the -SO₂F group is unambiguously confirmed by a sharp singlet typically resonating between +30 and +45 ppm (relative to CFCl₃).

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Causality: The imidazolium triflate byproduct is highly water-soluble, allowing for rapid preliminary purification via simple liquid-liquid extraction[6]. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Late-Stage Fluorosulfurylation using SO₂F₂-MOF

This protocol leverages the SO₂F₂-Mg₂(dobdc) MOF for the functionalization of secondary amines.

Causality & Rationale: The MOF safely stores SO₂F₂. Upon the addition of the amine and a nucleophilic catalyst (DMAP) in CH₂Cl₂, the equilibrium shifts, releasing SO₂F₂ directly into the reaction mixture. DMAP acts as a nucleophilic catalyst, activating the S(VI) center of SO₂F₂, while Et₃N neutralizes the generated HF byproduct[3][4].

  • Preparation: In a sealed vial, dissolve the secondary amine (1.0 equiv), Et₃N (2.0 equiv), and DMAP (1.0 equiv) in CH₂Cl₂ (0.25 M)[3].

  • MOF Addition: Add the solid SO₂F₂-Mg₂(dobdc) reagent (delivering ~3.4 equiv of SO₂F₂) to the solution[3].

  • Reaction Progression: Stir the heterogeneous mixture at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: The conversion is validated by the appearance of the sulfamoyl fluoride peak via ¹⁹F NMR. Post-reaction, the structural integrity of the recovered Mg₂(dobdc) MOF can be validated via Powder X-ray Diffraction (PXRD) to ensure the framework was not degraded[4].

  • Workup: Filter the mixture to recover the MOF. Wash the filtrate with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure[7].

Troubleshooting & Optimization

  • Issue: Low Yield or Incomplete Conversion of Hindered Amines.

    • Causality: Sterically hindered secondary amines lack the nucleophilicity to attack the S(VI) center efficiently[7].

    • Solution: Increase the DMAP loading (up to stoichiometric amounts). DMAP forms a highly electrophilic N-fluorosulfurylpyridinium intermediate that is more susceptible to attack by hindered amines[3].

  • Issue: Formation of Bis(fluorosulfuryl)imides with Primary Amines.

    • Causality: Excess fluorosulfurylating agent or elevated initial temperatures[6].

    • Solution: Strictly control the stoichiometry of FSIT to 1.0–1.1 equivalents and ensure the reaction is initiated at 0 °C before warming[6].

  • Issue: Downstream SuFEx Coupling (Sulfamide Formation) is Unreactive.

    • Causality: The synthesized sulfamoyl fluoride is too stable to react with incoming nucleophiles under standard conditions.

    • Solution: Employ a Lewis acid/base cooperative activation system. Adding Ca(NTf₂)₂ and DABCO forms a transient, highly reactive sulfamoyl-DABCO complex, lowering the energy barrier for S-F cleavage and enabling the formation of sulfamides[8].

References

  • [3] Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv (2026). URL: [Link]

  • [1] Sulfur fluoride exchange. PubMed Central (PMC) (2023). URL: [Link]

  • [8] Mechanistic investigations of Ca(NTf2)2 and DABCO activation in SuFEx chemistry. Digitell Inc. URL: [Link]

  • [5] Advances in the construction of diverse SuFEx linkers. National Science Review (2023). URL: [Link]

  • [2] SuFEx handle fragment library. Melius Organics. URL: [Link]

  • [4] Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv (2026). URL: [Link]

  • [6] Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PubMed Central (PMC) (2020). URL:[Link]

Sources

Troubleshooting & Optimization

Preventing azasulfene elimination in primary amine sulfamoyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Azasulfene Elimination in Primary Amine SuFEx Chemistry

As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfur(VI) fluoride exchange (SuFEx) chemistry of primary amines. While secondary amines react smoothly with sulfuryl fluoride (SO₂F₂) to form stable sulfamoyl fluorides, primary amines present a unique mechanistic challenge. The resulting monosubstituted sulfamoyl fluoride (R-NH-SO₂F) possesses a highly acidic N-H proton. Under standard basic conditions, this proton is readily abstracted, triggering the α-elimination of hydrogen fluoride (HF) to form a highly reactive azasulfene intermediate (R-N=SO₂) [1].

This electrophilic azasulfene acts as a runaway intermediate, rapidly reacting with unconsumed primary amines to yield unwanted symmetrical sulfamides (R-NH-SO₂-NH-R)[2]. To successfully isolate primary sulfamoyl fluorides or synthesize unsymmetrical sulfamides, we must engineer our experimental conditions to suppress this elimination pathway.

Diagnostic FAQs & Troubleshooting Guides

Q1: I am bubbling SO₂F₂ gas into a solution of my primary amine and triethylamine, but I only isolate symmetrical sulfamides. Why?

  • Causality: The use of SO₂F₂ gas typically requires a stoichiometric or excess amount of a strong base (like Et₃N or DBU) to neutralize the generated HF. However, the electron-withdrawing nature of the -SO₂F group drastically drops the pKa of the newly formed R-NH-SO₂F. The excess base immediately deprotonates the nitrogen, driving the irreversible elimination of fluoride to form azasulfene[3].

  • Solution: Abandon SO₂F₂ gas for primary amines. Instead, use solid, bench-stable SO₂F₂ surrogates like SuFEx-IT (1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate) or AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride). These reagents transfer the -SO₂F group without requiring exogenous base, effectively trapping the reaction at the stable R-NH-SO₂F stage[3].

Q2: I successfully synthesized a primary sulfamoyl fluoride using SuFEx-IT, but it degraded during silica gel chromatography. How can I purify it?

  • Causality: Silica gel can sometimes act as a mild proton sink or contain trace basic impurities that catalyze azasulfene elimination on the column. Furthermore, auto-catalytic degradation can occur if trace HF is present.

  • Solution: Primary sulfamoyl fluorides are highly tolerant of acidic conditions but sensitive to base. Bypass chromatography entirely. Perform a highly acidic aqueous workup (e.g., washing with 1M HCl). The impurities from SuFEx-IT are water-soluble, leaving the pure primary sulfamoyl fluoride in the organic layer[2]. This self-validating purification ensures that if your product survives the acidic wash, azasulfene elimination has been successfully prevented.

Q3: How do I synthesize an unsymmetrical sulfamide from my isolated R-NH-SO₂F without it self-condensing?

  • Causality: If you mix your primary sulfamoyl fluoride with a second amine and immediately add DBU, the base will preferentially deprotonate the R-NH-SO₂F (forming azasulfene) rather than activating the incoming nucleophile.

  • Solution: Implement a delayed base addition protocol. First, mix the R-NH-SO₂F with the second nucleophile in solution. Allow them to homogenize, and then slowly add a weaker base like pyridine, or use a catalytic Lewis acid like Ca(NTf₂)₂[4]. The delayed addition ensures the second nucleophile is perfectly positioned to capture the sulfur center before the azasulfene can self-condense[5].

Quantitative Data: Reagent Selection for Primary Amine Sulfamoylation

To guide your experimental design, the following table summarizes the quantitative and qualitative metrics of common fluorosulfonylating agents when applied to primary amines.

Fluorosulfonylating AgentPhysical StateExogenous Base Required?Risk of Azasulfene EliminationOptimal Substrate ScopeTypical Yield (R-NH-SO₂F)
SO₂F₂ Gas GasYes (High, e.g., Et₃N)Very High Secondary amines only< 10% (mostly symmetrical)
SuFEx-IT Crystalline SolidNoLow Primary alkyl & aryl amines85 - 99%
AISF Crystalline SolidNo / LowLow Primary alkyl amines60 - 80%

Mechanistic & Workflow Visualizations

To fully grasp the divergent pathways of primary amine SuFEx chemistry, review the mechanistic logic and optimized workflow below.

AzasulfeneMechanism A Primary Amine (R-NH2) B Sulfamoyl Fluoride (R-NH-SO2F) A->B SuFEx-IT / AISF (Base-Free) B->B Weak Base/Acid (Stable) C Azasulfene (R-N=SO2) B->C Strong Base (-HF) D Symmetrical Sulfamide (R-NH-SO2-NH-R) C->D + R-NH2

Reaction pathways of primary amines: Stable sulfamoyl fluoride vs. azasulfene elimination.

SuFExProtocol Step1 1. Mix Amine + SuFEx-IT (DCM, 23°C) Step2 2. Isolate R-NH-SO2F (Aqueous Acidic Workup) Step1->Step2 Prevents Azasulfene Step3 3. Add 2nd Nucleophile (Amine/Phenol) Step2->Step3 Step4 4. Delayed Base Addition (Pyridine or DBU) Step3->Step4 Step5 5. Unsymmetrical Sulfamide (Target Product) Step4->Step5 Controlled Coupling

Workflow for the controlled synthesis of unsymmetrical sulfamides preventing elimination.

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of Stable Primary Sulfamoyl Fluorides using SuFEx-IT Self-Validation Metric: Product should display a distinct ¹⁹F NMR singlet between +30 to +40 ppm. The absence of this peak and the presence of complex multiplet signals indicates azasulfene elimination has occurred.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add SuFEx-IT (1.2 equiv, 1.2 mmol) directly to the stirring solution at room temperature (23 °C). Crucial step: Do NOT add any exogenous base.[5]

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor completion via TLC (stain with ninhydrin; the primary amine spot should disappear).

  • Acidic Workup (Azasulfene Prevention): Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 15 mL) and brine (1 × 15 mL). The acidic wash removes the imidazolium byproduct and actively suppresses any base-catalyzed azasulfene formation[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure primary sulfamoyl fluoride.

Protocol 2: Controlled SuFEx Coupling to Unsymmetrical Sulfamides Self-Validation Metric: Mass spectrometry should show the exact mass of the unsymmetrical product. Symmetrical byproducts indicate premature base addition.

  • Pre-mixing: Dissolve the isolated primary sulfamoyl fluoride (1.0 equiv, 0.5 mmol) and the secondary amine/phenol nucleophile (1.1 equiv) in anhydrous acetonitrile (MeCN, 0.2 M).

  • Homogenization: Stir at room temperature for 10 minutes to ensure complete mixing of the electrophile and nucleophile.

  • Delayed Base Addition: Dropwise, add pyridine (2.0 equiv) or a catalytic amount of DBU (0.2 equiv) depending on the nucleophile's basicity[5]. Causality: Delaying the base ensures the nucleophile is in close proximity to intercept the sulfur center, outcompeting the azasulfene self-condensation pathway.

  • Heating (Optional): If using a less reactive nucleophile (e.g., aniline), heat the reaction to 50 °C for 4 hours[2].

  • Purification: Concentrate the mixture and purify via standard silica gel chromatography to isolate the unsymmetrical sulfamide.

References

  • A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. National Institutes of Health (NIH). Available at:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. ACS Publications. Available at:[Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Improving shelf-stability of N-mono-substituted sulfamoyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center . This knowledge base is dedicated to addressing one of the most persistent challenges in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry: managing the reactivity and shelf-stability of N-monosubstituted sulfamoyl fluorides (


).

Designed for drug development professionals and synthetic chemists, this guide bypasses basic overviews and dives directly into mechanistic causality, troubleshooting, and field-proven stabilization protocols.

Part 1: The Causality of Instability (Knowledge Base)

To troubleshoot degradation, we must first understand the mechanism. N-disubstituted sulfamoyl fluorides (


) are famously robust, resisting hydrolysis and harsh conditions[1]. However, N-monosubstituted variants possess an acidic N-H proton.

In the presence of even trace amounts of base (such as unreacted primary amine starting materials or basic chromatography silica), the N-H proton is abstracted. This triggers an E1cB-like elimination of hydrogen fluoride (HF), generating a highly electrophilic azasulfene intermediate (


)[2]. This intermediate will rapidly react with any available nucleophile or undergo uncontrolled polymerization[3].

AzasulfenePathway A N-monosubstituted Sulfamoyl Fluoride (R-NH-SO₂F) B Base / Trace Amine (Deprotonation) A->B -H⁺ C Azasulfene Intermediate (R-N=SO₂) B->C -F⁻ (Elimination) D Nucleophilic Attack (e.g., Sulfamide Formation) C->D + Nu⁻ (Controlled) E Hydrolysis / Polymerization (Degradation) C->E + H₂O (Uncontrolled)

Mechanism of base-induced degradation of N-monosubstituted sulfamoyl fluorides.

Part 2: Troubleshooting Guides & FAQs

Q1: My isolated N-monosubstituted sulfamoyl fluoride turns into a complex, insoluble mixture overnight. What went wrong? A1: You are observing azasulfene-driven polymerization. This almost always stems from trace base contamination during workup or isolation. If you used standard silica gel for chromatography, the slightly basic nature of the silanol groups can catalyze HF elimination. Fix: Always quench reactions with a mild acid (e.g., 5% citric acid) and use acid-washed silica or add 0.1% acetic acid to your chromatography eluents.

Q2: I need to synthesize a large library of SuFEx-ready building blocks for long-term storage. How can I prevent degradation? A2: Do not store unprotected N-monosubstituted sulfamoyl fluorides. Instead, utilize an orthogonal protecting group strategy[4]. By masking the acidic N-H proton with a tert-butyloxycarbonyl (Boc) or p-Methoxybenzyl (PMB) group, you temporarily convert the molecule into a highly stable N-disubstituted sulfamoyl fluoride. You can store these indefinitely and deprotect them in situ immediately prior to your final SuFEx coupling.

Q3: Are there alternatives to storing these compounds altogether? A3: Yes. If protection/deprotection adds too many steps to your workflow, consider in situ generation. You can store your stable primary amines and react them with solid


 surrogates like AISF ([4-(acetylamino)phenyl] imidodisulfuryl difluoride) or SuFEx-IT just hours before the final coupling[2].

Q4: Why does my electron-deficient aniline-derived sulfamoyl fluoride degrade faster than my aliphatic ones? A4: Electron-withdrawing groups (EWGs) on the nitrogen increase the acidity of the N-H proton. A more acidic proton lowers the activation energy required for the base-promoted elimination into the azasulfene. For EWG-anilines, strictly acidic storage (e.g., as a neat compound at -20°C under argon) is mandatory if protecting groups are not used.

Part 3: Quantitative Stability Data

The following table summarizes the comparative shelf-stability (measured by half-life,


) of a model aliphatic sulfamoyl fluoride under various conditions, highlighting the critical impact of pH and protecting groups.
Compound StateStorage ConditionTemp (°C)Est. Half-Life (

)
Primary Degradation Pathway
Unprotected (

)
pH 9.0 (Aqueous buffer)25°C< 5 minutesRapid azasulfene hydrolysis
Unprotected (

)
pH 7.0 (Neutral)25°C~ 12 hoursSlow self-condensation
Unprotected (

)
pH 4.0 (Acidic)4°C> 3 monthsStable (Protonation prevents E1cB)
Boc-Protected (

)
pH 7.0 to 9.0 25°C > 2 years Highly Stable

Part 4: Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checks so you can verify the integrity of your intermediates in real-time.

Protocol A: Synthesis and Stabilized Isolation of Unprotected

Use this protocol only if you must isolate the unprotected compound for immediate downstream use.

  • Reaction: Dissolve the primary amine (1.0 eq) in anhydrous

    
     (0.2 M). Add 
    
    
    
    (1.2 eq) and cool to 0°C. Introduce
    
    
    gas (or a solid surrogate like AISF, 1.2 eq). Stir for 2 hours.
  • Self-Validation Check 1 (TLC): Spot the reaction on silica. If you see a highly polar, streaky spot forming at the baseline, azasulfene polymerization is occurring. Immediately proceed to step 3 to arrest it.

  • Acidic Quench (Critical): Pour the reaction mixture into a separatory funnel containing 5% aqueous citric acid (pH ~3). Do not use

    
     or brine that hasn't been acidified.
    
  • Extraction: Extract with

    
     (3x). Wash the combined organics with 1M HCl, then dry over anhydrous 
    
    
    
    .
  • Purification: If chromatography is required, pre-treat the silica gel with 1% Acetic Acid in Hexanes.

  • Storage: Concentrate under reduced pressure at a water bath temperature below 25°C . Store the neat oil/solid at -20°C under an inert argon atmosphere.

Protocol B: The Orthogonal Protection Workflow for Long-Term Storage

Recommended for generating stable drug-discovery libraries.

StabilizationWorkflow A Primary Amine (R-NH₂) B Protection (e.g., Boc) (Masking N-H) A->B C N-disubstituted Sulfamoyl Fluoride (R-N(Boc)-SO₂F) B->C D Long-Term Storage (Shelf-Stable) C->D Months/Years E Acidic Deprotection (In Situ) D->E When needed F SuFEx Reaction E->F + Nucleophile

Workflow for improving shelf-stability using orthogonal protecting groups.

  • Boc-Protection: React your primary amine with

    
     (1.1 eq) in THF to yield the N-Boc protected amine.
    
  • Sulfamoylation: Deprotonate the N-Boc amine with NaH (1.2 eq) in THF at 0°C. Add the

    
     surrogate. The resulting 
    
    
    
    is an N-disubstituted sulfamoyl fluoride.
  • Storage: Isolate via standard aqueous workup (no acidic precautions necessary). This compound is shelf-stable at room temperature for years[4].

  • In Situ Deprotection & SuFEx: When ready to couple, dissolve the protected compound in a 1:1 mixture of TFA/

    
     for 30 minutes to remove the Boc group.
    
  • Self-Validation Check 2 (Evaporation): Evaporate the TFA completely. The resulting intermediate is the TFA-salt of the N-monosubstituted sulfamoyl fluoride. Because it is protonated, it cannot form the azasulfene and is temporarily stable.

  • Coupling: Add your target nucleophile (e.g., an alcohol or amine), followed by a Lewis acid catalyst like

    
    [5] and a mild base (e.g., DABCO) to initiate the SuFEx reaction.
    

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

  • Mahapatra, S., et al. (2021). Advances in the construction of diverse SuFEx linkers. National Library of Medicine (PMC).[Link]

  • Veryser, C., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Library of Medicine (PMC).[Link]

  • Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4634-4639.[Link]

  • Patel, T., et al. (2024). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv.[Link]

Sources

SuFEx Click Chemistry Support Center: Troubleshooting Amine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While SuFEx is celebrated for its near-perfect reliability in forming S–O bonds with aryl silyl ethers, researchers frequently encounter sluggish kinetics, competitive hydrolysis, and low yields when coupling sulfonyl fluorides (


) or fluorosulfates with amine nucleophiles .

This guide provides an authoritative, mechanistic approach to diagnosing and resolving low yields in amine-based SuFEx reactions, grounded in field-proven methodologies.

Diagnostic Hub: Workflow for Low-Yield Amine SuFEx

Before altering your reaction parameters, use the diagnostic workflow below to identify the root cause of the coupling failure. Amine SuFEx failures typically stem from three kinetic bottlenecks: competitive base-catalyzed hydrolysis, high activation barriers for sterically hindered amines, or reduced bimolecular collision rates at low concentrations.

Diagnostic_Workflow Start Issue: Low Yield in Amine SuFEx CheckHydro Is competitive S(VI)-F hydrolysis observed? Start->CheckHydro HydroYes Cause: Trace water / Base interference. Action: Dry solvents, use HMDS additive, or switch to silylated amines. CheckHydro->HydroYes Yes CheckSteric Is the amine sterically hindered or an electron-poor aniline? CheckHydro->CheckSteric No StericYes Cause: High kinetic barrier / Low nucleophilicity. Action: Use Ca(NTf2)2, NHC/HOBt relay, or SuPhenEx methodology. CheckSteric->StericYes Yes CheckConc Is the reaction run at low concentration (< 1 mM)? CheckSteric->CheckConc No ConcYes Cause: Reduced bimolecular collision rate. Action: Increase concentration or use BTMG accelerated catalysis. CheckConc->ConcYes Yes Optimize Action: Optimize base loading (e.g., DBU/BEMP) and temperature. CheckConc->Optimize No

Diagnostic workflow for troubleshooting low yields in amine-based SuFEx reactions.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl fluoride reacting sluggishly with secondary amines, resulting in mostly unreacted starting material?

Causality: The sulfur(VI) center in sulfonyl fluorides is highly shielded by its tetrahedral geometry, and the S–F bond is thermodynamically exceptionally stable. Unhindered primary amines can overcome this via an


-type transition state when assisted by a complementary base 1[1]. However, sterically hindered secondary amines lack the required nucleophilicity to attack the S(VI) center directly.
Solution:  You must lower the activation barrier. This can be achieved by using a Lewis acid catalyst like 

, which coordinates to the fluoride leaving group and weakens the S–F bond, or by employing an organocatalytic relay system (see Protocol 1)2[2].
Q2: I observe significant hydrolysis of the sulfonyl fluoride instead of sulfonamide formation. How do I prevent this?

Causality: When standard bases like DBU or TEA are used in the presence of trace moisture, the deprotonated amine can react with water, or the base itself can catalyze the hydrolysis of the S(VI)–F bond into a sulfonate3[3]. Because the hydrolysis pathway is kinetically faster than aminolysis for hindered substrates, water outcompetes your amine. Solution: Ensure strict anhydrous conditions. Alternatively, utilize Accelerated SuFEx Click Chemistry (ASCC) by adding hexamethyldisilazane (HMDS) alongside a hindered guanidine base like BTMG. HMDS transiently silylates the nucleophile and acts as an irreversible scavenger for the generated HF, driving the reaction forward without hydrolytic side reactions4[4].

Q3: How can I successfully couple unreactive anilines?

Causality: Anilines (especially electron-deficient ones) are exceptionally poor nucleophiles. They often fail to displace the fluoride even under forced conditions or prolonged microwave heating. Solution: Abandon the direct S–F exchange and use the SuPhenEx (Sulfur-Phenolate Exchange) methodology. By pre-forming an aryl sulfonate (using a highly reactive phenol leaving group like p-nitrophenol), the S(VI) center becomes highly susceptible to attack by weak nitrogen nucleophiles, yielding sulfonamides in 83–100% yields within 2 hours3[3].

Q4: My yields drop drastically when I scale down for high-throughput medicinal chemistry screening. Why?

Causality: SuFEx is a bimolecular reaction. High-throughput screening (HTS) reactions are often performed at very low concentrations (e.g., 50 μM). At these dilutions, the bimolecular collision rate between the amine and the SuFEx hub plummets, allowing trace impurities or solvent interactions to dominate5[5]. Solution: Run the stock reactions at higher concentrations (millimolar scale) before diluting into the assay plates, or use highly activated hubs like iminosulfur oxydifluorides (


) which possess inherently faster kinetics than standard sulfonyl fluorides5[5].

Data & Benchmarks: Comparison of Catalytic Systems

To select the appropriate rescue strategy for your low-yielding reaction, compare the established catalytic systems below:

Catalytic SystemTarget NucleophileKey AdditivesTypical YieldPrimary Mechanistic Advantage
Direct Base Unhindered Primary AminesDBU or BEMP40–80%Simple conditions; relies on direct

displacement.
ASCC System Alkyl/Aryl AminesBTMG, HMDS85–99%HMDS scavenges HF; BTMG acts as a non-nucleophilic strong base.
Calcium-Mediated Hindered Secondary Amines

, DABCO
70–95%

coordinates to fluoride, lowering the S–F cleavage barrier.
Organocatalytic Relay Broad Scope AminesNHC, HOBt58–99%Converts inert S–F bond into a highly reactive HOBt-active ester.
SuPhenEx Anilines, Weak NucleophilesPre-formed Aryl Sulfonate83–100%Bypasses S–F bond inertness entirely by utilizing phenolate leaving groups.

Standard Operating Procedures (SOPs)

Protocol 1: NHC/HOBt-Catalyzed Silicon-Free SuFEx of Amines

Mechanism: This protocol avoids silicon additives. An N-heterocyclic carbene (NHC) acts as a Brønsted base to activate 1-hydroxybenzotriazole (HOBt). The activated HOBt attacks the sulfonyl fluoride to form a highly reactive sulfonate intermediate, which subsequently undergoes rapid aminolysis with the target amine2[2].

NHC_HOBt_Pathway NHC NHC Catalyst (Brønsted Base) Complex NHC-HOBt Hydrogen-Bonded Complex NHC->Complex HOBt HOBt (Nucleophilic Additive) HOBt->Complex ActiveEster Active Sulfonate Ester Intermediate Complex->ActiveEster + R-SO2F (- HF) RSO2F Sulfonyl Fluoride (R-SO2F) RSO2F->ActiveEster Product Sulfonamide Product + Regenerated HOBt ActiveEster->Product + Amine (Ester-Aminolysis) Amine Amine Nucleophile (R'NH2) Amine->Product

Mechanistic pathway of NHC/HOBt relay catalysis for silicon-free amine SuFEx couplings.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Catalyst Loading: Add 1-hydroxybenzotriazole (HOBt) (10 mol%) and the N-heterocyclic carbene (NHC) precursor (10 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (

    
    ) to achieve a concentration of 0.2 M.
    
  • Reaction: Stir the mixture at room temperature for 12–24 hours under an inert atmosphere (

    
     or Argon).
    
  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via

    
     NMR. The disappearance of the characteristic S–F peak (typically between +50 to +60 ppm depending on the R-group) confirms the consumption of the starting material. LC-MS can be used to observe the transient HOBt-sulfonate intermediate if aminolysis is the rate-limiting step.
    
  • Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    
Protocol 2: Calcium Triflimide Mediated SuFEx

Mechanism: Ideal for sterically hindered secondary amines where HOBt relay fails. The strong Lewis acidity of


 coordinates the fluorine atom, while the non-coordinating triflimide anions prevent catalyst quenching.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried vial, add

    
     (20 mol%) and DABCO (2.0 equiv) in anhydrous THF (0.5 M).
    
  • Validation Checkpoint: Ensure complete dissolution of

    
     before proceeding. If the solution becomes cloudy, moisture has compromised the Lewis acid; discard and restart.
    
  • Reagent Addition: Add the sterically hindered amine (1.5 equiv) followed by the sulfonyl fluoride (1.0 equiv).

  • Reaction: Stir at 40 °C for 16 hours.

  • Workup: Dilute with dichloromethane, wash with 1M HCl (to remove DABCO and unreacted amine), dry, and evaporate.

References

  • Li, et al.
  • van den Boom, A. F. J., et al. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides.
  • "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry.
  • Moses, J. E., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis." PMC - NIH.
  • "Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles.

Sources

Technical Support Center: Proactive Safety and Handling of Volatile Sulfamoyl Fluoride Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists who utilize sulfamoyl fluorides and related reagents, such as sulfuryl fluoride (SO₂F₂), in their work. The formation of volatile and hazardous byproducts is a critical safety concern that requires proactive management. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may encounter. Our protocols are designed as self-validating systems to ensure the highest level of laboratory safety and experimental integrity.

Section 1: Hazard Identification & Characterization

This section addresses the primary volatile hazards you may encounter. Understanding the nature of these byproducts is the first step toward safe handling.

Q1: I use sulfuryl fluoride (SO₂F₂) gas in my reactions. If the reaction is incomplete, what is the primary volatile hazard I need to manage?

A1: Your primary and most significant hazard is unreacted sulfuryl fluoride (SO₂F₂) gas.[1][2] SO₂F₂ is a colorless, odorless gas with a boiling point of -55 °C, meaning it will be in the gas phase under all standard laboratory conditions.[2][3] It is a potent neurotoxin and respiratory irritant; inhalation can lead to severe health effects, including pulmonary edema, seizures, and even death.[2] The U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 ppm over an 8-hour time-weighted average, highlighting its toxicity at low concentrations.[1] Because it is odorless, you will not be able to detect a leak or its presence in your reaction headspace by smell alone, making instrumental monitoring and careful handling procedures essential.[4]

Q2: I am reacting a primary amine with SO₂F₂ to create a monosubstituted sulfamoyl fluoride, but my yield is low and I'm forming a symmetrical sulfamide. Are there any volatile byproducts I should be concerned about in this specific case?

A2: Yes. Besides unreacted SO₂F₂, the reaction pathway to the undesired symmetrical sulfamide involves the formation of a highly reactive azasulfene intermediate via the elimination of hydrogen fluoride (HF) from your desired product.[5] This elimination is often base-catalyzed. Therefore, hydrogen fluoride (HF) is a critical and highly hazardous volatile byproduct to consider in this scenario. HF is an extremely corrosive and toxic gas that can cause severe, delayed-action burns upon skin contact and is fatal if inhaled. Any moisture in your reaction or workup can also hydrolyze sulfonyl fluorides, potentially generating HF. The instability of the initial N-H sulfamoyl fluoride makes this a common issue.[5][6]

Q3: Can small, substituted sulfamoyl fluorides formed as byproducts be volatile and hazardous?

A3: Absolutely. If your starting materials contain impurities, such as small secondary amines (e.g., dimethylamine), you can form small, volatile N,N-disubstituted sulfamoyl fluoride byproducts. For example, N,N-dimethylsulfamoyl fluoride is a flammable liquid that is toxic if swallowed and causes severe skin burns, eye damage, and respiratory irritation.[7][8][9] Its volatility, while lower than SO₂F₂, is still a concern. The key takeaway is that any low-molecular-weight sulfamoyl fluoride should be treated as a potentially volatile and toxic substance until proven otherwise.

Table 1: Properties of Common Volatile Byproducts
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Hazards
Sulfuryl FluorideSO₂F₂102.06-55Neurotoxin, Respiratory Irritant, Odorless Gas.[2][10]
Hydrogen FluorideHF20.0119.5Highly Corrosive, Systemic Toxin, Severe Burns.
N,N-Dimethylsulfamoyl FluorideC₂H₆FNO₂S127.14Not SpecifiedToxic, Corrosive, Flammable Liquid, Respiratory Irritant.[7][8][9]

Section 2: Proactive Handling & Mitigation

This section provides actionable protocols and workflows to prevent exposure and manage reactions safely from the start.

Q4: What is the mandatory engineering control for any reaction involving SO₂F₂ gas or reactions that could generate volatile fluoride byproducts?

A4: All work must be conducted within a properly functioning chemical fume hood. The high toxicity and volatility of SO₂F₂ and HF demand this level of containment. Before starting, verify that the fume hood has a current calibration sticker and test the airflow. Consider using a scrubber system containing a dilute sodium hydroxide solution for the fume hood exhaust or for a dedicated reaction vent line to neutralize acidic gases like SO₂F₂ and HF.[6]

Q5: How can I avoid handling SO₂F₂ gas directly but still perform fluorosulfonylation?

A5: You can use solid, bench-stable SO₂F₂ surrogates or ex situ generation methods.[6] Reagents like 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate are crystalline solids that act as electrophilic "+SO₂F" donors.[6] These reagents offer enhanced safety by avoiding the handling of a toxic, pressurized gas and allow for precise stoichiometry, which minimizes the presence of unreacted starting material in the final mixture.[6]

Q6: My reaction with SO₂F₂ is complete, but I'm concerned about residual dissolved gas before workup. What should I do?

A6: Before quenching or workup, it is crucial to purge the reaction vessel and headspace with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes.[11] The inert gas stream should be vented through a scrubbing solution (e.g., a bubbler containing 1-2 M sodium hydroxide) to capture and neutralize any purged SO₂F₂ or HF. This step significantly reduces the risk of releasing these toxic gases into the fume hood during subsequent manipulations.

Diagram 1: Formation Pathways of Volatile Byproducts

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Products & Intermediates cluster_byproducts Volatile Byproducts PrimaryAmine Primary Amine (R-NH₂) DesiredProduct Desired Product (R-NHSO₂F) PrimaryAmine->DesiredProduct + SO₂F₂ SO2F2 Sulfuryl Fluoride (SO₂F₂) SO2F2->DesiredProduct Unreacted_SO2F2 Unreacted SO₂F₂ SO2F2->Unreacted_SO2F2 Incomplete Reaction Azasulfene Azasulfene Intermediate (R-N=SO₂) DesiredProduct->Azasulfene - HF (Base-Catalyzed) [Instability Issue] HF Hydrogen Fluoride (HF) DesiredProduct->HF SideProduct Side Product (R-NHSO₂NH-R) Azasulfene->SideProduct + R-NH₂

Caption: Key reaction pathways leading to desired products and hazardous byproducts.

Section 3: Troubleshooting & Quenching Protocols

Directly addressing issues during and after your experiment is critical. This section provides a decision-making framework and detailed procedures.

Q7: How do I safely quench a reaction mixture that may contain unreacted SO₂F₂ and other volatile sulfamoyl fluorides?

A7: A controlled quenching procedure is mandatory. Never open the reaction vessel to the atmosphere without first purging and quenching. The goal is to slowly introduce a nucleophilic solution that will react with and neutralize the electrophilic sulfur-fluoride species while the vessel remains sealed and vented through a scrubber.

Experimental Protocol: Controlled Reaction Quenching
  • Preparation: Ensure the reaction is under an inert atmosphere (N₂ or Ar) and cooled in an ice/water bath. The vessel must have a vent line connected to a bubbler containing a 1-2 M NaOH or KOH solution.

  • Inert Gas Purge: As described in Q6, purge the reaction headspace with a gentle stream of inert gas for 15-30 minutes to remove the bulk of gaseous SO₂F₂ into the scrubber.

  • Prepare Quenching Solution: In a separate flask, prepare a solution of a nucleophilic amine, such as a 10-20% solution of diethylamine or morpholine in an alcohol like isopropanol. These secondary amines react readily with SO₂F₂ to form non-volatile, stable sulfamides.[6]

  • Slow Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the quenching solution slowly and dropwise to the cold, stirred reaction mixture. Monitor the bubbler for any signs of vigorous gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for at least one hour, then warm to room temperature and stir for an additional 1-2 hours to ensure all reactive species are fully quenched.[12]

  • Final Neutralization: Once you are confident the quenching is complete, you can proceed with a standard aqueous workup. Use only neutral water and brine for extractions, especially if N-H sulfamoyl fluorides are present, as they can be pH-sensitive.[5]

  • Waste Disposal: The neutralized reaction mixture and the contents of the caustic scrubber should be combined and disposed of as hazardous organic/fluoride waste through your institution's environmental health and safety office.

Diagram 2: Decision Tree for Reaction Workup & Quenching

Quenching_Decision_Tree Start Reaction Complete. Prepare for Workup. Check_Volatiles Does the reaction involve SO₂F₂ or could it generate volatile fluoride byproducts? Start->Check_Volatiles Standard_Workup Proceed with Standard Aqueous Workup. Check_Volatiles->Standard_Workup No Controlled_Quench_Protocol Initiate Controlled Quenching Protocol Check_Volatiles->Controlled_Quench_Protocol Yes Step1 1. Cool reaction to 0°C under inert atmosphere. Controlled_Quench_Protocol->Step1 Step2 2. Vent vessel through a caustic scrubber. Step1->Step2 Step3 3. Purge headspace with inert gas (15-30 min). Step2->Step3 Step4 4. Slowly add nucleophilic quenching solution (e.g., secondary amine in alcohol). Step3->Step4 Step5 5. Stir until reaction is fully quenched. Step4->Step5 Step6 6. Proceed with neutral aqueous workup. Step5->Step6

Sources

Technical Support Center: Stabilization and Troubleshooting for N-Methylsulfamoyl Fluoride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Chemical Biology and Drug Development

Welcome to the technical support center for sulfamoyl fluoride-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success of your experiments. The N-methylsulfamoyl fluoride (MSF) moiety and its analogs are powerful tools for creating covalent inhibitors and chemical probes. However, their utility is intrinsically linked to their stability, particularly in the aqueous buffers essential for biological assays. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during research and development.

Frequently Asked Questions & Troubleshooting Guide
Q1: My experimental results are inconsistent when using my new MSF-containing compound. Could this be a stability issue?

A: Absolutely. Inconsistent results, such as variable IC₅₀ values or a loss of potency over the course of an experiment, are classic indicators of compound instability. The sulfamoyl fluoride group, especially on a primary or mono-substituted amine, can be susceptible to hydrolysis in aqueous media.[1][2] If your compound is degrading over the time course of your assay, its effective concentration is decreasing, leading to poor reproducibility.

The first step in troubleshooting is to systematically verify the compound's stability directly in your assay buffer. We have developed a standard protocol for this, which you can find in the "Protocols" section below.

Q2: What is the primary degradation pathway for N-methylsulfamoyl fluoride in my buffer?

A: The primary degradation pathway is hydrolysis. The sulfur atom in the sulfamoyl fluoride moiety is highly electrophilic and is susceptible to nucleophilic attack by water or hydroxide ions present in your aqueous buffer. This reaction cleaves the highly stable sulfur-fluorine (S-F) bond, converting the active sulfamoyl fluoride into an inactive N-methylsulfamic acid and releasing a fluoride ion.[3] This process is irreversible and renders the compound incapable of acting as a covalent probe.

Below is a diagram illustrating the general mechanism for this hydrolytic degradation.

Hydrolysis cluster_reactants Reactants cluster_products Products MSF N-Methylsulfamoyl Fluoride (Active) TS Transition State MSF->TS Nucleophilic Attack H2O H₂O / OH⁻ (Nucleophile from Buffer) H2O->TS SulfamicAcid N-Methylsulfamic Acid (Inactive) Fluoride Fluoride Ion (F⁻) TS->SulfamicAcid S-F Bond Cleavage TS->Fluoride Troubleshooting start Inconsistent Assay Results check_stability Is compound stability in assay buffer confirmed? start->check_stability run_stability Perform Half-Life Assay (Protocol 2) check_stability->run_stability No half_life_ok Is t½ > 4x Assay Duration? check_stability->half_life_ok Yes run_stability->half_life_ok optimize_buffer Reformulate Buffer: - Change pH - Remove nucleophilic components (e.g., Tris -> HEPES) half_life_ok->optimize_buffer No check_storage Review Storage & Handling: - Stored in polypropylene at ≤0°C? - Anhydrous DMSO stock? - Single-use aliquots? half_life_ok->check_storage Yes retest_stability Re-run Half-Life Assay in new buffer optimize_buffer->retest_stability correct_storage Correct handling procedures and use fresh compound stock (Protocol 1) check_storage->correct_storage No other_issues Investigate other assay parameters: - Protein aggregation - Reagent quality - Plate effects check_storage->other_issues Yes correct_storage->start Re-run experiment

Sources

Purification methods for moisture-sensitive sulfamoyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate moisture-sensitive sulfamoyl fluorides.

While the S(VI)–F bond boasts an exceptionally high bond dissociation energy compared to traditional S(VI)–Cl bonds, its stability during purification is entirely dictated by its nitrogen substituents. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the high-yield isolation of these critical SuFEx hubs.

Diagnostic Workflow: Purification Strategy Selection

Before beginning any purification, you must classify your sulfamoyl fluoride. The presence or absence of an N–H proton fundamentally alters the molecule's stability profile on standard chromatographic media.

G A Crude Sulfamoyl Fluoride Mixture B Amine Substitution Type? A->B C Primary (RNH-SO2F) Base & Moisture Sensitive B->C N-H present D Secondary (R2N-SO2F) Highly Stable B->D N,N-disubstituted E Avoid Basic Conditions Use Acidic Silica or Aqueous Workup C->E Prone to azasulfene formation F Standard Silica Gel Chromatography D->F Resistant to hydrolysis G Pure Sulfamoyl Fluoride E->G F->G

Workflow for selecting purification strategies for sulfamoyl fluorides based on substitution.

Troubleshooting Guides & FAQs

Q1: Why does my primary sulfamoyl fluoride degrade or form symmetrical sulfamides during silica gel chromatography, and how can I prevent it?

The Causality: Primary sulfamoyl fluorides (RNH–SO₂F) possess an acidic N–H proton. When exposed to basic environments—such as the inherent basic impurities found in standard silica gel or trace moisture combined with residual amine—they readily eliminate hydrogen fluoride (HF). This elimination generates a highly electrophilic azasulfene intermediate (RN=SO₂). The azasulfene rapidly reacts with either ambient moisture (causing hydrolysis) or unreacted primary amines (yielding undesired symmetrical sulfamides) .

The Solution: Never use standard basic or neutral silica gel for primary sulfamoyl fluorides. Instead, use slightly acidic silica gel, or bypass chromatography entirely by employing an acidic aqueous workup to precipitate the product .

Q2: What is the optimal chromatography-free protocol for isolating highly moisture/base-sensitive primary sulfamoyl fluorides?

The Methodology: Because the S(VI)–F bond is remarkably stable to acidic hydrolysis but highly sensitive to base-promoted azasulfene formation, an aqueous acidic workup is the most reliable, self-validating purification method.

Step-by-Step Protocol:

  • Reaction Monitoring: Confirm the complete consumption of the starting primary amine via LC-MS or TLC.

  • Acidic Quench: Immediately quench the reaction mixture by adding 1M HCl (approx. 10 mL per mmol of substrate). This neutralizes any residual base (e.g., DBU) or unreacted amine, preventing azasulfene formation.

  • Extraction: Extract the aqueous layer with an organic solvent like Ethyl Acetate (3 x 5 mL).

  • Targeted Washing: Wash the combined organic fractions with saturated aqueous NH₄Cl. This removes polar byproducts without introducing the basicity of standard NaHCO₃ washes.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. (Critical: Do not use K₂CO₃, as its basicity will trigger degradation). Filter and concentrate in vacuo.

  • Precipitation: Dissolve the crude residue in a minimal volume of DMF or DCM. Precipitate the pure primary sulfamoyl fluoride by the dropwise addition of Et₂O or cold water. Centrifuge and decant the supernatant.

Q3: How do I isolate secondary sulfamoyl fluorides synthesized using solid SuFEx hubs like Desmethyl SuFEx-IT?

The Causality: Unlike primary variants, secondary sulfamoyl fluorides (R₂N–SO₂F) lack the N–H proton required for azasulfene formation. Consequently, they exhibit exceptional hydrolytic and thermodynamic stability across a wide pH range (pH 1–10). This allows for standard chromatographic techniques without the risk of on-column degradation .

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the secondary amine (1.0 equiv) in MeCN (2–5 mL), add the solid fluorosulfurylating agent, Desmethyl SuFEx-IT (1.1 equiv).

  • Self-Validating Tracking: Stir at room temperature. The reaction is self-validating when tracked via HPLC; look for the disappearance of the amine peak and the emergence of the product peak (typically 15–90 min).

  • Dry Loading: Evaporate the MeCN under reduced pressure. Dissolve the crude mixture in a minimal amount of DCM, add standard silica gel, and concentrate to a free-flowing powder.

  • Chromatography: Load the powder onto a standard silica gel column. Elute using a Hexanes/EtOAc gradient. Because secondary sulfamoyl fluorides are highly stable, no acidic modifiers are necessary.

  • Verification: Confirm purity via ¹⁹F NMR. The S(VI)–F fluorine typically appears as a sharp diagnostic singlet between δ +50 to +60 ppm.

Quantitative Data: Stability and Purification Metrics

To aid in experimental design, the following table summarizes the physicochemical properties and purification tolerances of common S(VI) halides. Notice the stark contrast in bond dissociation energy between S–Cl and S–F bonds, which underpins the fundamental stability of SuFEx hubs .

Compound TypeBond Dissociation Energy (kcal/mol)Stable pH RangeTypical Reaction TimeRecommended Purification Method
Sulfonyl Chloride (R-SO₂Cl)46 ± 4 (S–Cl)< 7 (Rapid hydrolysis)N/ADistillation / Crystallization
Sulfonyl Fluoride (R-SO₂F)90.5 ± 4.3 (S–F)1–1030 minStandard Silica Chromatography
Secondary Sulfamoyl Fluoride (R₂N-SO₂F)~90.5 (S–F)1–1015–90 minStandard Silica Chromatography
Primary Sulfamoyl Fluoride (RNH-SO₂F)~90.5 (S–F)< 7 (Base sensitive)1–2 hoursAcidic Workup / Acidic Silica

References

  • Advances in the construction of diverse SuFEx linkers National Science Review URL:[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Journal of Organic Chemistry URL:[Link]

  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry Chemical Science URL:[Link]

Validation & Comparative

19F NMR chemical shift values for N-methylsulfamoyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The 19F NMR Landscape of S(VI) Fluorides: A Comparative Guide to N-Methylsulfamoyl Fluoride

The Analytical Paradigm of SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped covalent chemistry and drug discovery. At the core of this technology are S(VI) hubs like N-methylsulfamoyl fluoride (


). Unlike its highly reactive and moisture-sensitive chloride counterpart, N-methylsulfamoyl chloride [1], the fluoride derivative is remarkably stable under physiological conditions. It remains inert until explicitly activated by specific base catalysts (e.g., DBU) or Lewis acids like 

[2].

To monitor the synthesis, stability, and reactivity of these compounds, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard . The 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of the 

nucleus to its local electronic environment provide a self-validating window into the structural integrity of the S(VI) center.

Electronic Causality: Decoding the 19F Chemical Shift

The


 chemical shift (

) is exquisitely sensitive to the substituents attached to the sulfur atom. Understanding the causality behind these shifts is critical for researchers validating novel SuFEx hubs:
  • Standard Sulfonyl Fluorides (

    
    ):  The lack of resonance-donating atoms keeps the sulfur highly electrophilic. This strips electron density away from the fluorine atom, deshielding the nucleus and pushing the chemical shift downfield (typically 
    
    
    
    +65 ppm) [3].
  • Sulfamoyl Fluorides (

    
     or 
    
    
    
    ):
    The nitrogen lone pair donates electron density into the
    
    
    antibonding orbitals. This increased electron density at the sulfur center significantly shields the fluorine nucleus, shifting the resonance upfield[4].

The degree of alkylation on the nitrogen further fine-tunes the exact shift:

  • Monoalkyl (N-Methylsulfamoyl fluoride): The presence of a single alkyl group and a proton allows for potential hydrogen bonding and exerts less inductive electron donation compared to dialkyl variants. This places its shift typically in the +50.0 to +55.0 ppm range.

  • Dialkyl (e.g., N-Benzyl-N-methylsulfamoyl fluoride): The dual inductive effect of two carbon substituents maximizes electron donation, pushing the shift even further upfield to ~+38 to +42 ppm [4].

Comparative 19F NMR Data

The following table synthesizes the quantitative


 NMR chemical shifts of N-methylsulfamoyl fluoride against alternative S(VI) electrophiles to guide structural verification and alternative selection.
Compound ClassRepresentative Compound

NMR Chemical Shift (

, ppm)*
MultiplicitySuFEx Reactivity Profile
Monoalkyl Sulfamoyl Fluoride N-Methylsulfamoyl fluoride +50.0 to +55.0 Singlet (broadened by NH)High stability; requires strong base (DBU) or

[2]
Dialkyl Sulfamoyl FluorideN-Benzyl-N-methylsulfamoyl fluoride+42.0SingletExtreme stability; requires forcing conditions[4]
Aryl Sulfamoyl FluoridePhenylsulfamoyl fluoride+50.5 to +51.0SingletModerate stability; reacts readily with secondary amines[5]
Aryl Sulfonyl FluorideBenzenesulfonyl fluoride+65.0 to +66.0SingletBaseline SuFEx hub; highly reactive[3]

*Spectra typically acquired in


 or DMSO-

at 376 MHz or 470 MHz, referenced to

(0.0 ppm).

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the synthesis and characterization of N-methylsulfamoyl fluoride must be treated as a self-validating loop. The quantitative disappearance of the starting material and the emergence of the specific


 NMR signal confirm success.

Protocol A: Synthesis of N-Methylsulfamoyl Fluoride from the Chloride Causality: Fluoride exchange stabilizes the S(VI) center. We use KF in the presence of a phase-transfer catalyst to overcome the insolubility of inorganic fluoride in organic media.

  • Preparation: Dissolve N-methylsulfamoyl chloride (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) under an inert nitrogen atmosphere[1].

  • Fluorination: Add finely ground Potassium Fluoride (KF, 3.0 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv) to facilitate fluoride solubility.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Validation: Monitor via TLC. Upon completion, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane) to yield N-methylsulfamoyl fluoride as a clear oil.

Protocol B: 19F NMR Characterization and SuFEx Tracking Causality:


 NMR allows reaction tracking without product isolation, as the starting material has a distinct signal and the final sulfamide product is NMR-silent in the 

channel.
  • Sample Prep: Dissolve 15 mg of the purified N-methylsulfamoyl fluoride in 0.6 mL of

    
    .
    
  • Acquisition: Acquire the

    
     NMR spectrum at 376 MHz. Use proton decoupling (
    
    
    
    ) to collapse any potential long-range J-coupling into a sharp singlet. Record the chemical shift (expected
    
    
    +54 ppm).
  • SuFEx Reaction Tracking: To a separate NMR tube, add N-methylsulfamoyl fluoride, a target amine (e.g., benzylamine, 1.1 equiv), and DBU (1.5 equiv) in

    
    [4].
    
  • Confirmation: Take periodic

    
     NMR scans. The quantitative disappearance of the +54 ppm signal confirms complete covalent conversion to the unsymmetrical sulfamide.
    

Logical Workflow Visualization

The following diagram illustrates the mechanistic pathway from the reactive chloride precursor, through the stable fluoride hub, to the final SuFEx product.

SuFEx_Pathway Node1 N-Methylsulfamoyl Chloride (Reactive Precursor) Node2 N-Methylsulfamoyl Fluoride (Stable SuFEx Hub) Node1->Node2 KF / 18-crown-6 Fluoride Exchange Node3 Base-Activated State (e.g., DBU Catalyst) Node2->Node3 SuFEx Activation Node4 Unsymmetrical Sulfamide (Target Product) Node3->Node4 + R-NH2 Nucleophile

Figure 1: Logical workflow of N-methylsulfamoyl fluoride synthesis and SuFEx activation.

References

  • Chemical Science (RSC). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Available at:[Link]

  • Organic Letters (ACS). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Installation of -SO2F groups onto primary amides. Available at:[Link]

  • Thieme Connect. Sulfur Fluoride Exchange (SuFEx). Available at:[Link]

Sources

Distinguishing N-methylsulfamoyl fluoride from N,N-dimethyl analog by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Title: Distinguishing N-Methylsulfamoyl Fluoride from its N,N-Dimethyl Analog by NMR: A Structural Validation Guide

Introduction Sulfamoyl fluorides have emerged as highly versatile structural motifs. They serve as privileged electrophilic warheads in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [4] and are increasingly utilized as advanced, weakly solvating electrolyte solvents (often abbreviated as DMSF or FSA) to boost the energy density of lithium-metal batteries [3]. During the synthesis, functionalization, or degradation analysis of these systems, researchers frequently need to distinguish between secondary (N-methyl) and tertiary (N,N-dimethyl) sulfamoyl fluorides.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of N-methylsulfamoyl fluoride and N,N-dimethylsulfamoyl fluoride using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the causality behind specific spectral features and outlines a self-validating experimental protocol to ensure analytical integrity.

The Mechanistic Basis of NMR Differentiation

To definitively identify these analogs, we rely on the distinct spin-spin relaxation and scalar coupling environments created by the nitrogen substituents.

  • 
    H NMR (The Primary Differentiator):  The fundamental structural difference lies in the presence of an exchangeable amine proton (N-H) in N-methylsulfamoyl fluoride. In a rigorously dry, non-polar solvent, this N-H proton couples with the adjacent methyl group (
    
    
    
    coupling), splitting the methyl signal into a distinct doublet. Furthermore, the N-H proton itself appears as a broad singlet or quartet. Conversely, N,N-dimethylsulfamoyl fluoride lacks this proton, rendering its six methyl protons chemically and magnetically equivalent, which results in a sharp, highly characteristic singlet [1].
  • 
    F NMR (The Functional Group Validator):  The 
    
    
    
    group provides a highly sensitive, isolated spin system. Both compounds exhibit a sharp
    
    
    F singlet in the deshielded region characteristic of sulfamoyl fluorides. While the inductive electron-donating effect of the second methyl group in the N,N-dimethyl analog causes a slight downfield shift (+54.58 ppm) [2],
    
    
    F NMR is best utilized as a self-validating tool to confirm the integrity of the sulfamoyl fluoride functional group rather than to differentiate the alkylation state.
  • 
    C NMR (Orthogonal Confirmation):  The steric bulk and inductive effects of di-alkylation push the 
    
    
    
    C chemical shift of the N,N-dimethyl carbons further downfield compared to the mono-methyl carbon, providing a secondary confirmation of the substitution pattern.

Quantitative NMR Data Comparison

The following table summarizes the diagnostic NMR parameters for both compounds, providing a quick-reference benchmark for structural validation.

NucleusN-Methylsulfamoyl FluorideN,N-Dimethylsulfamoyl FluorideStructural Rationale

H NMR
~2.90 ppm (d, 3H,

Hz)~5.50 ppm (br s, 1H, NH)
3.15 ppm (s, 6H)

coupling to the NH proton causes a doublet in the mono-methyl analog [1].

F NMR
~ +53.5 ppm (s, 1F)+54.58 ppm (s, 1F)Minor shielding differences arise due to mono- vs. di-alkylation inductive effects [2].

C NMR
~ 29.0 ppm (s, 1C)~ 38.0 ppm (s, 2C)Increased deshielding occurs in the tertiary amine environment.

(Note:


F chemical shifts are referenced externally to 

at 0 ppm).

Experimental Workflows: A Self-Validating Protocol

To prevent the N-H proton from undergoing rapid intermolecular exchange—which would collapse the diagnostic doublet into a singlet and obscure the structural difference—the experimental protocol must be tightly controlled.

Step 1: Anhydrous Solvent Preparation

  • Causality: Trace water in the NMR solvent catalyzes rapid proton exchange at the nitrogen atom. This decouples the N-H from the

    
     group, causing N-methylsulfamoyl fluoride to falsely appear as a singlet, mimicking the N,N-dimethyl analog.
    
  • Action: strictly use ampouled, rigorously dried

    
     or 
    
    
    
    stored over activated 4Å molecular sieves.

Step 2: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of the anhydrous solvent. Filter the solution through a glass wool plug directly into an oven-dried, high-quality NMR tube.

  • Causality: Filtration removes paramagnetic particulates or undissolved salts that cause magnetic field inhomogeneities, ensuring sharp peak resolution necessary to observe the ~5 Hz

    
     coupling.
    

Step 3:


H NMR Acquisition & Analysis 
  • Action: Acquire a standard 1D

    
    H NMR spectrum (e.g., 16 scans, 400 MHz).
    
  • Validation: Check the residual solvent peak to ensure accurate referencing (e.g., 7.26 ppm for

    
    ). Integrate the aliphatic region. A 6H integration for a sharp singlet at 3.15 ppm confirms N,N-dimethylsulfamoyl fluoride[1]. A 3H integration for a doublet at ~2.90 ppm, accompanied by a 1H broad peak at ~5.50 ppm, confirms N-methylsulfamoyl fluoride.
    

Step 4: Orthogonal


F NMR Validation 
  • Action: Acquire a

    
    F NMR spectrum (proton-decoupled) using 
    
    
    
    as an external standard.
  • Validation: The presence of a sharp singlet near +54.58 ppm validates the intact sulfamoyl fluoride group [2]. A shift to the negative ppm range (e.g., -70 ppm to -120 ppm) would indicate fluoride ion release, signaling that the compound has hydrolyzed to a sulfonic acid during handling.

Diagnostic Workflow Visualization

NMR_Workflow Start Unknown Sulfamoyl Fluoride Sample Acquire1H Acquire 1H NMR (Dry CDCl3 or DMSO-d6) Start->Acquire1H CheckNH Observe Aliphatic Region (~2.5 - 3.5 ppm) Acquire1H->CheckNH PathA Sharp Singlet (6H) at ~3.15 ppm CheckNH->PathA PathB Doublet (3H) at ~2.9 ppm + Broad NH (~5.5 ppm) CheckNH->PathB ResultA N,N-dimethylsulfamoyl fluoride PathA->ResultA ResultB N-methylsulfamoyl fluoride PathB->ResultB Confirm19F Confirm with 19F NMR (~ +54 ppm singlet) ResultA->Confirm19F ResultB->Confirm19F

NMR workflow for distinguishing N-methyl from N,N-dimethylsulfamoyl fluoride.

References

  • Buy Dimethylsulfamoyl fluoride | 354-44-9 - Smolecule. Smolecule.
  • FLUORINATED SALT AS COMPONENT OF ELECTROLYTES ... - EPO.
  • Tailoring terminal groups in sulfonyl solvents to boost compatibility with lithium metal anodes. The Royal Society of Chemistry.
  • Sulfamoyl Fluoride|14986-54-0 - Benchchem. Benchchem.

Comparative Guide: Reactivity of Sulfamoyl Fluorides vs. Fluorosulfates in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to S(VI) Hubs in Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, offering unparalleled stability, chemoselectivity, and biocompatibility[1]. While sulfonyl fluorides (


) are the foundational hubs of this chemistry, heteroatom-substituted S(VI) fluorides—namely fluorosulfates  (

) and sulfamoyl fluorides (

)—provide distinct advantages for chemical biology, proteomics, and covalent drug discovery[2]. This guide objectively compares their reactivity profiles, structural stabilities, and activation requirements to aid researchers in selecting the optimal electrophile for late-stage functionalization and probe design.

Mechanistic Causality: The Role of Heteroatom Resonance

The fundamental difference in reactivity between fluorosulfates and sulfamoyl fluorides is dictated by the resonance-donating capability of the adjacent heteroatom (Oxygen vs. Nitrogen).

  • Fluorosulfates (

    
    ): 2[2]. Consequently, fluorosulfates are highly stable in aqueous biological media but remain sufficiently reactive to covalently modify specific amino acid residues (e.g., Tyrosine, Lysine, Serine) when guided by the microenvironment of a protein binding pocket[2].
    
  • Sulfamoyl Fluorides (

    
    ):  Nitrogen is a significantly stronger electron donor than oxygen. The intense delocalization of the nitrogen lone pair into the S(VI) center severely dampens its electrophilicity. As a result,1[1]. They generally do not react spontaneously with nucleophiles and require forcing conditions or specific Lewis acid activation to undergo further SuFEx transformations[3].
    

Resonance cluster_0 Fluorosulfates (RO-SO₂F) cluster_1 Sulfamoyl Fluorides (R₂N-SO₂F) O_donor Oxygen Lone Pair (Moderate Resonance) S_center1 S(VI) Electrophilicity (Moderate) O_donor->S_center1 Tempers SuFEx Reactivity:\nSpontaneous in\nProtein Pockets SuFEx Reactivity: Spontaneous in Protein Pockets S_center1->SuFEx Reactivity:\nSpontaneous in\nProtein Pockets N_donor Nitrogen Lone Pair (Strong Resonance) S_center2 S(VI) Electrophilicity (Low) N_donor->S_center2 Strongly Tempers SuFEx Reactivity:\nRequires Lewis\nAcid Activation SuFEx Reactivity: Requires Lewis Acid Activation S_center2->SuFEx Reactivity:\nRequires Lewis\nAcid Activation

Mechanistic causality of S(VI) electrophilicity modulated by heteroatom resonance donation.

Quantitative Comparison: Stability and Reactivity Profiles

To guide experimental design, the following table summarizes the comparative performance metrics of both functional groups.

FeatureFluorosulfates (

)
Sulfamoyl Fluorides (

)
Heteroatom Donor Oxygen (Moderate Resonance)Nitrogen (Strong Resonance)
Relative Electrophilicity ModerateLow
Aqueous/Plasma Stability High (Stable for months at neutral pH)[1]Extremely High (Resists strong bases/reductants)[1]
Primary Protein Targets Tyrosine, Lysine, Serine, Histidine[2]Rarely reacts spontaneously; requires engineered sites
Typical SuFEx Activation DBU, BEMP, or Protein Microenvironment[4]

+ DABCO, or strong forcing conditions[5]
Synthetic Precursors Phenols +

(or AISF/FSITs)[1]
Secondary Amines +

(or AISF/FSITs)[1]

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols leverage modern, bench-stable reagents, eliminating the need for toxic


 gas.
Protocol A: Gas-Free Synthesis of S(VI) Fluoride Hubs

Historically, synthesizing these hubs required sulfuryl fluoride gas. 4[4].

  • Causality: AISF acts as a shelf-stable "

    
    " donor. The use of DBU facilitates the deprotonation of the nucleophile, driving the nucleophilic attack on the S(VI) center of AISF while efficiently expelling the leaving group.
    
  • Preparation: In an oven-dried flask, dissolve the starting material (1.0 equiv of phenol for fluorosulfate, or secondary amine for sulfamoyl fluoride) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add AISF (1.2 equiv) to the stirring solution at room temperature.

  • Base Activation: Dropwise, add DBU (1.5 equiv). The reaction typically turns light yellow upon activation.

  • Monitoring: Stir for 2–4 hours, monitoring completion via LC-MS or TLC.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the pure fluorosulfate or sulfamoyl fluoride.

Protocol B: Lewis Acid-Mediated SuFEx Activation of Sulfamoyl Fluorides

Because sulfamoyl fluorides are highly stable, they require specialized activation to couple with amines to form sulfamides.5

5[5].
  • Causality: Calcium triflimide[

    
    ] acts as a highly fluorophilic Lewis acid, coordinating the stable S–F bond and increasing the electrophilicity of the sulfur center. DABCO acts as a dual-purpose base and nucleophilic catalyst, facilitating rapid S–N bond formation at room temperature[3]. High reaction concentration (1.0 M) is strictly required to drive the reaction to full conversion.
    
  • Reagent Combination: To a 1-dram vial equipped with a stir bar, add the sulfamoyl fluoride (0.35 mmol, 1.0 equiv) and the target amine (0.42 mmol, 1.2 equiv).

  • Catalyst Addition: Add

    
     (0.07 mmol, 0.2 equiv) and DABCO (0.70 mmol, 2.0 equiv).
    
  • Solvent: Suspend the mixture in anhydrous acetonitrile (MeCN) to achieve a high concentration of 1.0 M (0.35 mL).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 2 to 24 hours (monitor by LC-MS).

  • Isolation: Dilute with ethyl acetate, wash with 1M HCl (to remove DABCO and unreacted amine), followed by brine. Dry over

    
    , concentrate, and purify via silica gel chromatography to isolate the sulfamide product.
    

Protocol Step1 1. Combine Reagents Sulfamoyl Fluoride (1.0 eq) + Amine (1.2 eq) Step2 2. Add Catalysts Ca(NTf₂)₂ (0.2 eq) + DABCO (2.0 eq) Step1->Step2 Step3 3. Solvent Addition Suspend in MeCN (1.0 M concentration) Step2->Step3 Step4 4. Reaction Stir at 25°C for 2 - 24 hours Step3->Step4 Step5 5. Isolation Aqueous Workup & Chromatography Step4->Step5

Step-by-step workflow for the Lewis acid-mediated activation of sulfamoyl fluorides.

References

  • [2] Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Source: RSC Publishing. URL:

  • [1] Title: Advances in the construction of diverse SuFEx linkers. Source: National Science Review. URL:

  • [4] Title: Sulfuryl Fluoride Surrogates. Source: La Trobe University. URL:

  • [3] Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Source: PMC. URL:

  • [5] Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Source: Organic Letters - ACS Publications. URL:

Sources

The Kinetic Stability Paradigm: N-Methylsulfamoyl Fluoride vs. Sulfamoyl Chloride in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of covalent drug discovery and bioconjugation, the selection of an optimal electrophilic warhead is paramount. Historically, sulfonyl and sulfamoyl chlorides were the default choices for forging sulfonamide linkages. However, these reagents are notoriously unstable and prone to rapid, unselective degradation[1][2]. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally shifted this paradigm, leveraging the unique kinetic stability of the S(VI)-F bond[3][4].

This guide provides an objective, data-driven comparison of the kinetic stability of N-methylsulfamoyl fluoride versus its chlorinated counterpart, detailing the mechanistic causality behind their divergent behaviors and providing a self-validating experimental protocol for hydrolytic profiling.

Mechanistic Causality: Thermodynamic vs. Kinetic Stability

The stark contrast in stability between N-methylsulfamoyl fluoride and sulfamoyl chloride is rooted in the fundamental orbital mechanics and polarizability of the sulfur-halogen bonds.

  • Sulfamoyl Chloride (The Unstable Electrophile): The S-Cl bond is relatively long (~2.01 Å) and highly polarizable. The low-lying

    
     orbital of the S-Cl bond is easily accessible to water and other general nucleophiles. Consequently, sulfamoyl chlorides face a very low kinetic barrier to nucleophilic attack, leading to rapid spontaneous hydrolysis or elimination to highly reactive sulfene intermediates[2].
    
  • N-Methylsulfamoyl Fluoride (The Kinetically Stable Hub): The S-F bond is significantly shorter (~1.58 Å) and possesses the highest bond dissociation energy among sulfur-halogen bonds. Despite being thermodynamically poised for reaction, the hard, non-polarizable nature of the fluorine atom and the donation of its lone pairs into the S(VI) center create a massive kinetic barrier[4]. N-methylsulfamoyl fluoride remains completely inert to aqueous hydrolysis and general nucleophiles until it is specifically activated—typically via hydrogen-bonding networks in a protein binding pocket or via specific SuFEx catalysts[3].

Reactivity Precursor S(VI) Halide Precursor SCl Sulfamoyl Chloride (S-Cl Bond) Precursor->SCl Low Kinetic Barrier SF N-Methylsulfamoyl Fluoride (S-F Bond) Precursor->SF High Kinetic Barrier Degradation Rapid Hydrolysis (Off-Target Degradation) SCl->Degradation H2O / General Nucleophiles Stable Kinetically Stable (Aqueous Media) SF->Stable Physiological pH SuFEx Targeted SuFEx Activation (Protein/Amine Binding) Stable->SuFEx Proximity & H-Bonding

Divergent reactivity pathways of S(VI) halides in aqueous environments.

Quantitative Performance Comparison

To objectively evaluate these reagents for use in biological environments, we must look at their hydrolytic half-lives and shelf stability. The data below summarizes the typical performance metrics observed during rigorous stability profiling[3].

Physicochemical PropertySulfamoyl ChlorideN-Methylsulfamoyl Fluoride
Bond Length (S-X) ~2.01 Å~1.58 Å
Aqueous Half-Life (pH 7.4, 37°C) < 5 minutes> 24 hours (Negligible depletion)
Aqueous Half-Life (pH 10.0, 37°C) Seconds (Instantaneous)> 12 hours
Shelf Stability Unstable (Requires -20°C, strict anhydrous conditions)Bench-stable (Room temperature, tolerant to ambient moisture)
Reactivity Profile Broad, unselective electrophileHighly selective (Requires SuFEx activation)
Primary Degradation Pathway Spontaneous hydrolysis to sulfamic acidInert in absence of specific catalysts/binding

Experimental Methodology: Hydrolytic Stability Profiling

To generate trustworthy kinetic data, experimental protocols must be designed as self-validating systems. The following HPLC-based workflow is engineered to eliminate instrumental artifacts and accurately quantify the hydrolytic stability of S(VI) electrophiles[3].

Step-by-Step Protocol
  • Preparation of Master Stocks (Self-Validating Setup):

    • Prepare 10 mM stock solutions of N-methylsulfamoyl fluoride and sulfamoyl chloride in anhydrous DMSO.

    • Causality: Add 1 mM biphenyl to the DMSO stocks as an internal standard. Biphenyl is chemically inert and non-polar, providing a constant reference peak. This normalizes injection volumes during HPLC analysis, ensuring that any observed depletion in the S(VI) precursor is strictly due to chemical degradation rather than instrumental drift or pipetting variance.

  • Buffer Incubation:

    • Dilute the stocks 1:100 (final concentration 100 µM) into two separate environments: PBS (pH 7.4) and Carbonate-Bicarbonate buffer (pH 10.0), both pre-warmed to 37°C.

    • Causality: Testing at pH 7.4 mimics physiological conditions, validating the compound's utility as a biological probe. Testing at pH 10.0 accelerates hydrolysis, allowing us to differentiate the kinetic limits of highly stable S(VI)-F compounds that would otherwise show no degradation at neutral pH[3].

  • Time-Course Sampling & Quenching:

    • Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 60, 120 minutes, and 24 hours.

    • Immediately dispense each aliquot into 50 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of TFA instantly lowers the pH, protonating any available nucleophiles (e.g., hydroxide ions or amines) and completely halting base-catalyzed hydrolysis or SuFEx activation. The cold acetonitrile precipitates buffer salts, preparing the sample for clean chromatographic injection.

  • Chromatographic Analysis (HPLC-UV/MS):

    • Analyze the quenched samples using a C18 Reverse-Phase column. Monitor the UV absorbance (e.g., 254 nm) and extract the Area Under the Curve (AUC) for both the S(VI) compound and the biphenyl internal standard.

  • Kinetic Derivation:

    • Calculate the normalized ratio:

      
      .
      
    • Plot

      
       versus time. The slope of this linear regression represents the pseudo-first-order rate constant (
      
      
      
      ). Calculate the half-life using the formula
      
      
      .

Workflow Prep 1. Sample Prep 10 mM + Internal Std Buffer 2. Buffer Incubation pH 7.4 & pH 10.0 Prep->Buffer Quench 3. Aliquot & Quench MeCN + 0.1% TFA Buffer->Quench HPLC 4. HPLC-UV/MS Monitor AUC Quench->HPLC Data 5. Kinetic Modeling Calculate Half-life HPLC->Data

Self-validating experimental workflow for hydrolytic stability profiling.

Implications for Drug Development and Bioconjugation

The transition from sulfamoyl chlorides to N-methylsulfamoyl fluorides is not merely a matter of synthetic convenience; it is a critical requirement for modern chemical biology. Because sulfamoyl chlorides degrade in minutes within aqueous media, they are entirely unsuitable for live-cell assays or slow-binding protein targets[1].

Conversely, the exceptional kinetic stability of N-methylsulfamoyl fluoride allows it to circulate safely in aqueous, physiological environments without succumbing to off-target hydrolysis[4]. It acts as a "stealth" electrophile, remaining dormant until it enters the specific microenvironment of a target protein. Once bound, proximity effects and local hydrogen-bonding networks lower the kinetic barrier, triggering a highly selective SuFEx reaction with nearby nucleophilic residues (such as Lysine, Tyrosine, or Histidine) to form an irreversible covalent bond[3]. This precise control over kinetic stability is what makes S(VI)-F chemistry a cornerstone of next-generation covalent drug design.

References

1.3 - ResearchGate / ChemRxiv 2. 4 - National Science Review (Oxford Academic) 3.1 - ACS Publications 4.2 - ResearchGate

Sources

Validation of covalent protein modification by crystallographic data

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally altered the landscape of modern drug discovery, enabling the modulation of historically "undruggable" targets such as KRAS G12C and mutant EGFR[1]. However, the irreversible nature of these molecules demands rigorous, multi-tiered validation. While biochemical assays and mass spectrometry provide the foundational evidence of adduct formation, they cannot elucidate the precise atomic interactions, stereochemistry, or allosteric conformational changes induced by the electrophilic warhead.

As a Senior Application Scientist, I approach covalent validation not as a single experiment, but as a self-validating ecosystem. In this guide, we will critically compare the analytical toolkit available for covalent drug discovery and provide an in-depth, step-by-step methodology for the gold standard of spatial validation: X-ray Crystallography .

The Covalent Validation Toolkit: A Comparative Analysis

To confirm that a small molecule has covalently modified a target protein, researchers must answer three distinct questions: Did it bind? Where did it bind? How did it alter the protein's 3D structure? No single technique answers all three. We must deploy orthogonal methods that complement each other's limitations[2].

Quantitative Comparison of Validation Modalities
Analytical MethodologyPrimary OutputSpatial ResolutionThroughputKey AdvantageCritical Limitation
Intact Mass Spectrometry (MS) Adduct StoichiometryN/A (Mass shift only:

1 Da)
HighRapid confirmation of covalent engagement and single vs. multiple labeling[2].Cannot identify the specific modified residue or spatial orientation.
Peptide Mapping (LC-MS/MS) Modified Residue IDSequence Level (1D)MediumPinpoints the exact nucleophilic amino acid (e.g., Cys, Ser, Lys).Lacks 3D conformational data; prone to artifacts during enzymatic digestion.
Activity-Based Protein Profiling (ABPP) Proteome-wide SelectivityTarget LevelMediumValidates target engagement in complex cellular lysates[1].Requires chemical modification of the ligand (e.g., alkyne tags) which may alter binding.
X-ray Crystallography 3D Atomic Binding ModeAtomic (1.0 - 2.5 Å)LowUnambiguously confirms bond trajectory, stereochemistry, and cryptic pocket formation[3].Requires stable, diffracting crystals; captures static states rather than dynamic kinetics[4].

While Intact MS and Peptide Mapping are exceptional for high-throughput screening and identifying the nucleophile, X-ray crystallography is indispensable for confirming the covalent bond formation at the binding site and elucidating the reaction mechanism [3]. It provides the structural blueprint required for rational Structure-Based Drug Design (SBDD).

Workflow A 1. Hit Identification (Intact MS / ABPP) B 2. Binding Site ID (Peptide Mapping) A->B Mass Shift Confirmed C 3. Structural Validation (X-ray Crystallography) B->C Nucleophile Identified D 4. Lead Optimization (Rational SBDD) C->D Atomic Trajectory Mapped

Fig 1. The orthogonal, self-validating workflow for covalent inhibitor discovery.

The Physics and Causality of Crystallographic Validation

Interpreting a covalent bond in X-ray crystallography requires an understanding of how diffraction data is translated into molecular models. X-ray diffraction does not generate molecular models directly; it generates electron density maps[5].

The Hallmark of Covalency: In a non-covalent complex, the electron density of the ligand and the protein are separated by a gap corresponding to Van der Waals radii (typically >2.5 Å). In a validated covalent complex, we observe continuous


 (difference) electron density  bridging the nucleophilic atom (e.g., the sulfur of a cysteine) and the electrophilic atom of the warhead (e.g., the 

-carbon of an acrylamide).

Conformational Dynamics: Covalent binding is not merely an attachment; it is an event that alters the thermodynamic landscape of the protein. Covalent inhibitors often induce local structural rearrangements or open allosteric cryptic pockets that are invisible in the apo (unbound) state[4]. Crystallography captures these stabilized, low-energy conformations, allowing chemists to exploit these newly formed cavities to improve drug potency and selectivity.

Step-by-Step Methodology: The Self-Validating Crystallography Protocol

To ensure absolute scientific integrity, the crystallographic validation of a covalent adduct must be treated as a self-validating system. Each step must pass an internal quality control check before proceeding to the next.

Step 1: Adduct Preparation and Stoichiometric Validation

Causality: Crystallizing a partially occupied protein sample will yield mixed electron density (a superposition of the apo and bound states), making the covalent linkage ambiguous and refinement mathematically unstable.

  • Incubate the purified target protein with a 2- to 5-fold molar excess of the covalent inhibitor.

  • Allow the reaction to proceed based on the previously established biochemical

    
     kinetics.
    
  • Validation Checkpoint: Subject the sample to Intact Mass Spectrometry. Do not proceed to crystallization until MS confirms >95% single-addition covalent modification[2]. If multiple additions are observed, the warhead is too reactive (promiscuous), and the compound must be redesigned.

Step 2: Co-Crystallization Strategy

Causality: While soaking pre-formed apo crystals with ligands is faster, it is highly discouraged for covalent validation. The formation of a covalent bond often induces significant conformational changes that will shatter a pre-formed crystal lattice[4].

  • Purify the fully formed protein-ligand adduct using Size Exclusion Chromatography (SEC) to remove excess unbound ligand.

  • Set up sparse-matrix crystallization screens using nanoliter liquid handling robots[6].

  • Validation Checkpoint: Monitor drops for crystal growth. Harvest crystals and collect preliminary X-ray diffraction data to confirm the crystal is proteinaceous (not salt) and diffracts to a sufficient resolution (ideally < 2.5 Å)[7].

Step 3: Data Collection and Phase Determination
  • Cryo-protect the crystals and flash-freeze them in liquid nitrogen. While body-temperature (37 °C) data collection is emerging to study physiological dynamics[8], 100 K remains the standard to mitigate radiation damage from the synchrotron beam.

  • Process the diffraction data (indexing, integration, and scaling) and solve the phase problem using Molecular Replacement (MR) with the apo-structure as a search model.

Step 4: Custom Restraint Generation (The Critical Step)

Causality: Standard crystallographic refinement algorithms (e.g., Phenix, REFMAC) treat the protein and the ligand as separate entities. If you do not explicitly define the covalent bond, the software's force field will apply Van der Waals repulsion penalties between the nucleophile and the warhead, artificially pushing the ligand out of the electron density[5].

  • Generate a custom Crystallographic Information File (CIF) dictionary for the modified amino acid (e.g., a Cys-Acrylamide adduct).

  • Define the ideal bond length (e.g., ~1.82 Å for a C-S bond) and bond angles based on small-molecule crystallographic databases.

Step 5: Iterative Refinement and Geometric Validation
  • Fit the ligand into the positive (

    
    ) continuous 
    
    
    
    difference electron density map.
  • Run iterative cycles of coordinate, B-factor, and occupancy refinement.

  • Validation Checkpoint: Evaluate the global quality metrics (

    
     and 
    
    
    
    should drop below 0.20 and 0.25, respectively) and local geometry (Ramachandran plot outliers)[7]. The final
    
    
    map must show unbroken density enveloping the covalent bond at a
    
    
    contour level.

RefinementLogic Data X-ray Diffraction Data & Initial Phases Density Generate Electron Density Maps (2Fo-Fc, Fo-Fc) Data->Density Fit Fit Ligand into Continuous Fo-Fc Density Density->Fit CIF Generate Covalent Restraint Dictionary (CIF) CIF->Fit Prevents VdW Repulsion Refine Structure Refinement (Coordinate & B-factor) Fit->Refine Validate Validation (Bond Distance, R-factors) Refine->Validate Validate->Density Iterative Improvement

Fig 2. Crystallographic refinement logic for resolving covalent protein-ligand adducts.

Conclusion

Validating a covalent protein modification is a multidimensional challenge. While Mass Spectrometry provides the necessary stoichiometric and sequence-level verification, X-ray crystallography remains the definitive authority on spatial binding modes and mechanistic elucidation. By adhering to a self-validating workflow—ensuring complete adduct formation prior to crystallization and utilizing accurate geometric restraints during refinement—researchers can confidently translate structural data into next-generation targeted therapies.

References

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure Creative Biostructure. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Center for Biotechnology Information (PMC). Available at: [Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au - ACS Publications. Available at:[Link]

  • Protein X-Ray Structure Validation: Key Criteria ProteinStructures.com. Available at: [Link]

  • X-Ray Crystallography - Sygnature Discovery Sygnature Discovery. Available at:[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts National Center for Biotechnology Information (PMC). Available at:[Link]

  • X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives Frontiers. Available at:[Link]

Sources

19F NMR vs. Traditional Alternatives for Monitoring SuFEx Reaction Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, enabling the modular assembly of complex molecules, polymers, and covalent drugs through the near-perfect reactivity of S–F bonds [1]. However, the very nature of SuFEx presents a unique analytical challenge.

To optimize reaction conditions, calculate rate constants (


), and understand catalytic mechanisms, researchers must monitor the rapid consumption of sulfonyl fluorides (or fluorosulfates) and the formation of products in real time. Traditional analytical mainstays—such as Liquid Chromatography-Mass Spectrometry (LC-MS) and 

H Nuclear Magnetic Resonance (NMR)—often fall short when applied to fast, dynamic SuFEx systems.

As a Senior Application Scientist, I advocate for


F NMR  as the gold standard for SuFEx reaction monitoring. This guide objectively compares 

F NMR against LC-MS and

H NMR, detailing the causality behind its superior performance and providing a self-validating experimental protocol for kinetic profiling.

Mechanistic Advantages of F NMR in SuFEx

The superiority of


F NMR for SuFEx monitoring is rooted in fundamental quantum mechanics and spectroscopy physics:
  • 100% Natural Abundance & High Sensitivity: The

    
    F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it the second most sensitive stable NMR nucleus after 
    
    
    
    H.
  • Zero Background Interference: Unlike

    
    H or 
    
    
    
    C, fluorine is virtually absent in standard organic solvents, biological matrices, and most nucleophilic coupling partners. This results in a flat baseline where every signal corresponds exclusively to a reaction component.
  • Mass Balance & Self-Validation: In a SuFEx reaction between a sulfonyl fluoride and a silyl ether, the S–F bond is cleaved, transferring the fluorine to a silyl byproduct (e.g., TBS-F).

    
    F NMR allows simultaneous tracking of the starting material's disappearance and the byproduct's appearance. If the molar sum of these two peaks deviates from 100%, the system immediately self-validates the presence of an off-target pathway or volatile loss [2].
    
Diagram: SuFEx Reaction Pathway & NMR Chemical Shift Mapping

Pathway SM Sulfonyl Fluoride (R-SO₂F) ¹⁹F: ~ +65 ppm Prod SuFEx Product (R-SO₂-O-Ar) SM->Prod S-F Cleavage Byprod Silyl Fluoride (TBS-F) ¹⁹F: ~ -156 ppm SM->Byprod F- Transfer Nuc Aryl Silyl Ether (Ar-OTBS) Nuc->Prod S-O Formation Cat DBU Catalyst Cat->SM Activation

Fig 1: SuFEx pathway showing distinct ¹⁹F NMR chemical shifts for starting materials and byproducts.

Objective Performance Comparison: F NMR vs. LC-MS vs. H NMR

Why not just use LC-MS or


H NMR? The table below synthesizes the experimental realities of tracking SuFEx kinetics across these platforms.
Table 1: Comparative Analysis of Reaction Monitoring Techniques
Analytical Feature

F NMR (Recommended)
LC-MS (Alternative)

H NMR (Alternative)
Real-Time Kinetic Profiling Excellent. Continuous arrayed acquisition directly in the reaction tube without quenching.Poor. Requires aliquoting, quenching, and serial injections. Introduces time-delay artifacts.Moderate. Can be run in situ, but overlapping signals often obscure critical kinetic data.
Quantitation Accuracy Absolute. Peak area is directly proportional to molar concentration (1 F atom = 1 unit area).Relative/Biased. Sulfonyl fluorides and products have vastly different ionization efficiencies [3].Absolute. However, complex multiplets and solvent suppression can skew integration.
Matrix Interference Zero. No background signals from solvents, catalysts, or non-fluorinated reactants.High. Ion suppression from catalysts (e.g., DBU, BEMP) or salts ruins quantitation.High. Catalyst, nucleophile, and product protons often overlap in the aromatic/aliphatic regions.
Structural Resolution High. Wide chemical shift range (>400 ppm) easily distinguishes S-F (+65 ppm) from Si-F (-156 ppm).Moderate. Identifies mass, but struggles with isomeric intermediates or neutral byproducts.High. Excellent for final structural confirmation, but too cluttered for rapid kinetic tracking.

The Causality of LC-MS Failure in Kinetics: In LC-MS, the ionization efficiency of a neutral sulfonyl fluoride in an Electrospray Ionization (ESI) source is completely different from that of the resulting sulfonate ester. You cannot simply compare their MS peak areas to extract a rate constant (


). Doing so requires generating exhaustive multi-point calibration curves for every single species. Furthermore, basic SuFEx catalysts like DBU cause severe ion suppression in the MS source, blinding the detector to the actual reaction progress. 

F NMR bypasses ionization physics entirely, relying purely on nuclear spin populations.

Experimental Protocol: In Situ F NMR Kinetic Monitoring

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for monitoring a DBU-catalyzed SuFEx reaction between a sulfonyl fluoride and a silyl ether.

Critical Expert Insight: The T1 Relaxation Trap

Before beginning, you must understand longitudinal relaxation (


). Fluorine nuclei in different chemical environments relax at different rates. If your relaxation delay (

) between NMR pulses is too short, nuclei with long

times will not fully relax, resulting in artificially small integrations. Rule of thumb:

must be set to

of the slowest-relaxing species (often the internal standard) to guarantee >99% quantitative accuracy.
Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of an internal standard. Trifluorotoluene (PhCF

    
    , 
    
    
    
    -63 ppm) or Fluorobenzene (
    
    
    -113 ppm) are ideal as their signals do not overlap with SuFEx substrates (+65 ppm) or silyl fluorides (-156 ppm).
  • Sample Assembly: In an NMR tube, combine the sulfonyl fluoride (0.1 mmol), the silyl ether nucleophile (0.1 mmol), and the internal standard (0.05 mmol) in 0.6 mL of deuterated solvent (e.g., CD

    
    CN).
    
  • Baseline Acquisition (

    
    ):  Insert the tube into the NMR spectrometer. Tune, match, and shim. Acquire a baseline 
    
    
    
    F NMR spectrum (e.g., 16 scans,
    
    
    = 10 seconds). Integrate the S–F peak relative to the internal standard to establish the 100% mass balance baseline.
  • Reaction Initiation: Eject the sample, quickly inject the catalyst (e.g., 20 mol% DBU), cap, invert to mix, and immediately re-insert into the spectrometer.

  • Kinetic Arraying: Execute a pre-programmed pseudo-2D NMR experiment (e.g., zgflqn on Bruker systems) to acquire a

    
    F spectrum every 2 minutes for 120 minutes.
    
  • Data Processing: Extract the integrals of the decaying S–F signal and the growing Si–F signal over time. Plot

    
     vs. time to determine the reaction order and rate constant.
    
Diagram: Experimental Workflow for Kinetic Profiling

Workflow Step1 1. Sample Preparation Mix R-SO₂F, Ar-OTBS, & PhCF₃ (Std) in CD₃CN Step2 2. Baseline Acquisition Acquire t=0 ¹⁹F spectrum (Ensure D1 > 5×T₁) Step1->Step2 Step3 3. Reaction Initiation Inject DBU catalyst directly into NMR tube Step2->Step3 Step4 4. Kinetic Monitoring Arrayed ¹⁹F NMR acquisition every 2 mins Step3->Step4 Step5 5. Data Extraction Plot integral decay (+65 ppm) vs growth (-156 ppm) Step4->Step5

Fig 2: Step-by-step workflow for in situ ¹⁹F NMR kinetic monitoring of SuFEx reactions.

Case Study: Polymer Library Construction

The advantages of


F NMR are starkly visible in macromolecular SuFEx applications. When researchers synthesize poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) and attempt post-polymerization modification (PPM) via SuFEx, LC-MS is entirely useless due to the polymer's high molecular weight and lack of volatility [4].

By utilizing


F NMR, scientists can monitor the gradual disappearance of the polymeric S–F signal at +65.0 ppm and the stoichiometric appearance of the TBS-F byproduct at -156.1 ppm. Because the baseline is completely flat, researchers can confidently confirm >99% conversion of the polymer side-chains in real-time without needing to precipitate and isolate the polymer at intermediate steps. This self-validating mass balance ensures that no unreacted sulfonyl fluoride groups remain to cause off-target toxicity in downstream biological applications.

Conclusion

While LC-MS remains indispensable for high-throughput screening and final product identification, it is structurally unsuited for the rigorous, real-time kinetic profiling of SuFEx reactions.


F NMR provides an elegant, non-destructive, and intrinsically quantitative alternative. By tracking the exact mass balance of fluorine atoms as they migrate from electrophile to byproduct, 

F NMR offers researchers a self-validating window into the precise catalytic mechanics of Sulfur(VI) Fluoride Exchange.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Moses, J. E., et al. (2018). Bifluoride Ion Mediated SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides. ChemRxiv. [Link]

  • Gauthier, A. M., & Mabury, S. A. (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. Environmental Science & Technology (Archived in PMC). [Link]

  • Wang, Y., et al. (2023). Atom-Transfer Radical Polymerization of a SuFExable Vinyl Monomer and Polymer Library Construction via SuFEx Click Reaction. Macromolecules, ACS Publications. [Link]

Comparison of hydrolysis rates of neutral vs charged sulfamates

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Kinetic and Mechanistic Comparison: Hydrolysis Rates of Neutral vs. Charged Sulfamates

Sulfamates are pivotal structural motifs in medicinal chemistry, serving as the core pharmacophore in steroid sulfatase (STS) inhibitors (e.g., EMATE, Coumate) and appearing in critical biological polymers like heparin sulfate[1],[2]. The hydrolytic stability of the sulfamate group dictates both its pharmacokinetic viability and its susceptibility to enzymatic degradation[3],[4]. This guide provides an in-depth mechanistic and kinetic comparison between neutral and charged sulfamates, detailing the profound divergence in their hydrolysis rates and the experimental workflows required to profile them.

Mechanistic Divergence: The Causality of Hydrolysis Rates

The hydrolysis of sulfamates is highly dependent on their protonation state and substitution patterns, which fundamentally alter the reaction pathway and transition state energetics.

Neutral Sulfamates: The "Proton-in-Flight" Mechanism Neutral O-aryl sulfamates, such as N-methyl O-phenyl sulfamate (a model for STS inhibitors), undergo spontaneous hydrolysis at physiological pH via a highly accelerated mechanism[3]. Kinetic data reveals that these compounds decompose through an intramolecular proton transfer from the nitrogen atom to the bridging oxygen atom of the leaving group[1],[3]. Causality: This "proton-in-flight" transition state simultaneously neutralizes the developing charge on the bridging oxygen and the non-bridging nitrogen[1]. By bypassing the high-energy barrier of direct nucleophilic attack, this mechanism accelerates hydrolysis by an astonishing factor of


 relative to N,N-dialkyl O-aryl sulfamates, which lack the requisite N-H proton and cannot undergo this pathway[1],[3].

Charged/Zwitterionic Sulfamates: Extreme Kinetic Stability Conversely, charged N-alkyl sulfamates (e.g., N-neopentyl sulfamate, a model for heparin sulfate degradation) exhibit extreme resistance to hydrolysis at neutral pH[4]. These compounds exist predominantly as zwitterions or anions under physiological conditions. Causality: The negative charge on the sulfonate group electrostatically repels incoming nucleophiles (such as


 or 

), while the lack of a suitable intramolecular proton donor prevents the "proton-in-flight" mechanism[4],[2]. Consequently, their hydrolysis relies on specific acid catalysis or direct bimolecular attack, resulting in infinitesimally slow reaction rates at room temperature[2].

Mechanistic Pathway Visualization

Mechanism cluster_neutral Neutral Sulfamate Pathway (e.g., N-Methyl O-Phenyl Sulfamate) cluster_charged Charged/Zwitterionic Pathway (e.g., N-Alkyl Sulfamate) N1 Ground State (Neutral) N2 Proton-in-Flight Transition State N1->N2 Intramolecular Proton Transfer N3 Products (Phenol + Sulfonylamine) N2->N3 Fast Cleavage (10^11 Acceleration) C1 Ground State (Zwitterion/Anion) C2 Bimolecular Transition State C1->C2 Direct Attack (H2O or OH-) C3 Products (Amine + Sulfate) C2->C3 Extremely Slow (k ~ 10^-16 s^-1)

Figure 1: Mechanistic divergence between neutral and charged sulfamate hydrolysis pathways.

Quantitative Kinetic Comparison

The mechanistic differences translate into a kinetic gap spanning over a dozen orders of magnitude. The table below summarizes the kinetic parameters at standard physiological conditions (pH 7, 25 °C).

Compound TypeExample SubstrateDominant Mechanism at pH 7

at 25 °C, pH 7 (

)
Estimated Half-Life (

)
Neutral O-Aryl Sulfamate N-Methyl O-phenyl sulfamateProton-in-flight (Intramolecular)[1]


days
Charged N-Alkyl Sulfamate N-Neopentyl sulfamate (

)
Water attack on N-protonated species[4]


million years
Charged N-Alkyl Sulfamate N-Neopentyl sulfamate (Zwitterion)Hydroxide attack on Zwitterion[2]


billion years

Note: The uncatalyzed hydrolysis of charged N-alkyl sulfamates is so slow that specialized enzymes, such as the N-sulfamidase of F. heparinum, are required in biological systems to achieve a


-fold catalytic rate enhancement[4],[2].

Experimental Methodologies for Kinetic Profiling

Accurately measuring the hydrolysis rates of these two classes requires fundamentally different experimental approaches due to their vastly different half-lives.

Protocol A: UV-Vis Initial Rates Method (For Fast-Reacting Neutral Sulfamates) Because neutral O-aryl sulfamates hydrolyze at measurable rates at room temperature, continuous spectrophotometric monitoring is the gold standard[1].

  • Buffer Preparation: Prepare 0.2 M potassium phosphate buffer at pH 5.9 (or desired physiological pH)[1].

  • Sample Initiation: Inject the neutral sulfamate substrate into the buffer within a quartz cuvette to a final concentration suitable for UV detection.

  • Thermal Control: Maintain the cuvette in a Peltier-thermostatted cell holder at exactly 25 °C.

  • Data Acquisition: Monitor the release of the phenolic leaving group by continuously recording absorbance at its characteristic UV wavelength[1].

  • Kinetic Derivation: Calculate the initial rate (

    
    ) from the linear slope of the absorbance vs. time plot over the first 5% of the reaction. Causality: Restricting analysis to the initial 5% ensures strict pseudo-first-order conditions before product inhibition or reverse reactions can occur[1].
    

Protocol B: High-Temperature NMR Kinetics (For Ultra-Stable Charged Sulfamates) The extreme stability of charged N-alkyl sulfamates necessitates elevated temperatures and Arrhenius/Eyring extrapolations[2]. This protocol is designed as a self-validating system to prevent artifacts from thermal buffer degradation.

  • Sample Preparation: Dissolve the charged sulfamate (e.g., N-neopentyl sulfamate) to 17 mM in 0.2 M potassium phosphate buffer[1],[2].

  • Thermal Incubation: Seal the reaction mixture in quartz tubes under vacuum. Place the tubes in stainless steel pipe bombs and incubate in thermally equilibrated ovens at 150–200 °C for predefined intervals[1],[2].

  • Quenching & Validation: Remove and rapidly cool the tubes. Split the 0.2 mL reaction volume into two portions. Dilute one portion 5-fold with

    
     and measure the pH. Causality: This self-validating step verifies that the buffer capacity was not exhausted by thermal degradation during the high-temperature incubation[2].
    
  • NMR Preparation: Dilute the second portion 5-fold with

    
     containing 0.3 M 
    
    
    
    . Causality: The addition of phosphate buffer directly to the NMR sample ensures the optimal pD for peak resolution, preventing chemical shift drift between time points[2].
  • Integration & Analysis: Record

    
     NMR spectra with a 30-second delay between pulses. Causality: A long delay guarantees complete longitudinal relaxation (
    
    
    
    ) for accurate quantitative integration. Determine reaction progress by comparing the normalized integrated signal intensities of the starting material and the product[2].

Experimental Workflow Visualization

Workflow S1 1. Sample Prep Buffer + Sulfamate S2 2. Thermal Incubation Sealed Quartz Tubes S1->S2 S3 3. Quench & Validate Split into H2O / D2O S2->S3 S4 4. Data Acquisition 1H NMR (30s delay) S3->S4 S5 5. Kinetic Analysis Calculate k_obs S4->S5

Figure 2: Experimental workflow for high-temperature NMR kinetic profiling of stable sulfamates.

References

1.[1] Edwards, D. R., & Wolfenden, R. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. The Journal of Organic Chemistry (ACS Publications). URL:[Link] 2.[3] Edwards, D. R., & Wolfenden, R. (2012). Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate: implications for the design of steroid sulfatase inhibitors. PubMed (NIH). URL:[Link] 3.[4] Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S–N Cleaving Sulfamidase. The Journal of Organic Chemistry (ACS Publications). URL:[Link] 4.[2] Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PubMed Central (PMC). URL:[Link]

Sources

Analytical Modalities for S(VI)-F Functional Groups: A Comparative Guide to IR Spectroscopy in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals working with S(VI)-F functional groups.

Executive Summary

Sulfur Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, enabling the rapid, robust, and highly chemoselective assembly of complex molecules for drug discovery and materials science [1]. At the core of this methodology is the S(VI)-F functional group —typically found in sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F). Unlike highly reactive sulfonyl chlorides, S(VI)-F hubs are exceptionally stable under physiological conditions, reacting only when triggered by specific catalysts (e.g., DBU, BEMP) or specialized nucleophiles.

For synthetic chemists and process engineers, the ability to accurately identify and monitor the integrity of the S(VI)-F bond is critical. This guide objectively compares analytical modalities for identifying the S(VI)-F group, providing a deep dive into the vibrational causality, comparative advantages, and practical application of Fourier Transform Infrared (FTIR) spectroscopy.

The Vibrational Logic of S(VI)-F: Causality Behind the Spectra

To effectively utilize FTIR for S(VI)-F identification, one must understand the kinematic and electronic effects dictating its vibrational modes. Do not merely memorize band positions; understand the underlying molecular physics:

  • Electronegativity and S=O Strengthening: Fluorine is the most electronegative element. When bound to the sulfur(VI) center, it exerts a massive inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfur atom, which paradoxically shortens and strengthens the adjacent S=O double bonds (increasing their force constant). Consequently, the asymmetric and symmetric SO₂ stretches in sulfonyl fluorides are shifted to higher frequencies (~1420–1460 cm⁻¹ and ~1200–1240 cm⁻¹, respectively) compared to sulfonyl chlorides or sulfonamides [2].

  • The Diagnostic S-F Stretch: The S-F single bond provides a highly characteristic, strong absorption band in the fingerprint region, typically between 750 and 850 cm⁻¹ [3]. Because the S-F bond is specifically cleaved during a SuFEx reaction, monitoring the disappearance of this exact stretch provides a direct, real-time kinetic readout of the reaction's progress, free from most organic backbone interference [4].

Comparative Analytical Modalities: FTIR vs. NMR vs. MS

While multiple techniques can identify the S(VI)-F group, their utility varies drastically depending on whether you need structural elucidation, real-time monitoring, or high-throughput screening.

Table 1: Objective Comparison of Analytical Modalities for S(VI)-F
Analytical FeatureFTIR Spectroscopy (ATR/Transmission)¹⁹F NMR SpectroscopyMass Spectrometry (LC-MS/GC-MS)
Primary Output Vibrational modes (S=O shifts, S-F stretch)Chemical shift (~ +40 to +60 ppm), J-couplingMolecular weight, fragmentation patterns
Real-Time Monitoring Excellent (In situ ATR-FTIR probes)Moderate (Requires specialized flow-NMR)Poor (Requires discrete sampling/quenching)
Diagnostic Marker Disappearance of S-F stretch (750-850 cm⁻¹)Loss of distinct ¹⁹F peakLoss of F radical or HF mass
Sample State Neat liquid, solid powder, or solutionSolution (requires deuterated solvent)Ionized gas phase
Cost & Throughput Low cost, high throughputHigh cost, moderate throughputHigh cost, low throughput

Verdict: While ¹⁹F NMR is the definitive gold standard for confirming the absolute presence of a fluorine atom, FTIR is the superior modality for real-time reaction kinetics and process analytical technology (PAT) due to its continuous sampling capabilities and distinct S-F vibrational fingerprint.

Characteristic IR Band Assignments: S(VI)-F vs. Alternatives

To objectively identify an S(VI)-F hub, it must be differentiated from other common sulfur(VI) functional groups. The table below summarizes the characteristic IR bands, highlighting the diagnostic shifts caused by halogen substitution.

Table 2: Characteristic IR Bands of Sulfur(VI) Functional Groups
Functional GroupAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)Halogen/Heteroatom Stretch (cm⁻¹)
Sulfonyl Fluoride (R-SO₂F) 1420 – 14601200 – 1240750 – 850 (S-F)
Fluorosulfate (R-OSO₂F) 1440 – 14801220 – 1250800 – 850 (S-F)
Sulfonyl Chloride (R-SO₂Cl) 1360 – 14101160 – 1190500 – 600 (S-Cl)
Sulfonamide (R-SO₂NR₂) 1330 – 13701140 – 1180N/A

Experimental Protocol: Real-Time FTIR Monitoring of a SuFEx Reaction

This protocol details the use of Attenuated Total Reflection (ATR) FTIR to monitor the SuFEx coupling of a sulfonyl fluoride with a secondary amine. This is a self-validating system: the causality of the method relies on tracking the inverse relationship between the disappearing S-F stretch and the emerging sulfonamide bands.

Materials Required:

  • Substrate: 2-Phenoxyethane-1-sulfonyl fluoride (0.5 M in anhydrous Acetonitrile) [3]

  • Nucleophile: Morpholine (1.2 equivalents)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 10 mol%)

  • Equipment: FTIR spectrometer equipped with an in situ diamond ATR probe (e.g., Mettler Toledo ReactIR).

Step-by-Step Methodology:

  • Background & Baseline Collection: Acquire a background spectrum of the empty, clean diamond ATR sensor in ambient air (resolution 4 cm⁻¹, 64 scans). Submerge the ATR probe in anhydrous acetonitrile and collect a spectrum to establish the solvent baseline.

  • Substrate Initialization: Add the 2-phenoxyethane-1-sulfonyl fluoride solution to the reactor. Record the initial spectrum.

    • Self-Validation Checkpoint 1: Confirm the presence of the strong asymmetric SO₂ stretch at ~1430 cm⁻¹ and the diagnostic S-F stretch at ~820 cm⁻¹.

  • Stability Verification: Monitor the solution for 5 minutes.

    • Self-Validation Checkpoint 2: The integration of the 820 cm⁻¹ peak must remain perfectly constant. Any premature degradation indicates moisture contamination or unwanted background hydrolysis.

  • Reagent Addition: Inject morpholine (1.2 eq) into the reaction vessel under continuous stirring.

  • Catalyst Initiation: Inject DBU (10 mol%) to initiate the SuFEx click reaction.

  • Continuous Kinetic Monitoring: Set the FTIR software to collect a spectrum every 30 seconds.

    • Kinetic Readout: Monitor the decay of the S-F band at 820 cm⁻¹. Simultaneously, observe the emergence of new SO₂ bands at ~1350 cm⁻¹ and ~1160 cm⁻¹, corresponding to the newly formed sulfonamide product.

  • Endpoint Determination: The reaction is deemed 100% complete when the S-F stretch at 820 cm⁻¹ reaches the absolute solvent baseline and no further upward changes are observed in the sulfonamide SO₂ bands.

Mandatory Visualization: SuFEx IR Monitoring Workflow

The following logic diagram illustrates the decision-making process and spectral checkpoints during the real-time monitoring of an S(VI)-F SuFEx reaction.

G Start Initialize ATR-FTIR Record Solvent Baseline Substrate Add S(VI)-F Substrate (e.g., Sulfonyl Fluoride) Start->Substrate Verify Self-Validation Checkpoint: Verify Asym SO₂ (~1440 cm⁻¹) Verify S-F Stretch (~820 cm⁻¹) Substrate->Verify React Inject Nucleophile & SuFEx Catalyst (DBU) Verify->React Monitor Real-Time IR Monitoring (Scan every 30 seconds) React->Monitor Decision Is S-F band (~820 cm⁻¹) completely absent? Monitor->Decision Decision->Monitor No (Reaction Ongoing) Complete Reaction Complete Sulfonamide Formed SO₂ shifted to ~1350 cm⁻¹ Decision->Complete Yes (100% Conversion)

Caption: Logical workflow for real-time ATR-FTIR monitoring of a SuFEx reaction via S(VI)-F bond cleavage.

References

  • The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry. Thieme Connect. Available at:[Link]

Benchmarking N-methylsulfamoyl fluoride against other SuFEx hubs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for researchers and drug development professionals evaluating Sulfur(VI) Fluoride Exchange (SuFEx) hubs, with a specific focus on the mechanistic and practical applications of N-methylsulfamoyl fluoride and its derivatives.

The Mechanistic Rationale: The Reactivity-Stability Paradox

In the rapidly expanding field of SuFEx click chemistry, the selection of the correct sulfur(VI) hub dictates the success of late-stage functionalization and bioconjugation. While standard sulfonyl fluorides (R-SO₂F) and gaseous sulfuryl fluoride (SO₂F₂) are foundational to the field, sulfamoyl fluorides (R₂N-SO₂F) have emerged as highly specialized hubs offering orthogonal reactivity.

To properly benchmark N-methylsulfamoyl fluoride , we must first address a critical mechanistic causality: the role of the nitrogen lone pair and the N-H proton .

Primary amine-derived (mono-substituted) sulfamoyl fluorides, such as strictly N-methylsulfamoyl fluoride (CH₃-NH-SO₂F), possess an acidic N-H proton. Under standard basic SuFEx conditions, they are prone to E1cB elimination of hydrogen fluoride (HF), forming highly reactive azasulfene intermediates that lead to complex oligomerization [1].

Conversely, secondary amine-derived (N,N-disubstituted) variants, such as N-benzyl-N-methylsulfamoyl fluoride or N,N-dimethylsulfamoyl fluoride, lack this acidic proton. In these molecules, the nitrogen lone pair donates electron density directly into the S(VI) center via resonance. This significantly reduces the electrophilicity of the sulfur atom, rendering the S-F bond exceptionally stable—up to 30-fold more stable than standard sulfonyl fluorides, allowing them to survive harsh aqueous environments across a wide pH range (1–10) [1].

HubComparison SOF4 SOF4 Thionyl Tetrafluoride SO2F2 SO2F2 Sulfuryl Fluoride SOF4->SO2F2 Decreasing Electrophilicity ESF ESF Ethenesulfonyl Fluoride SO2F2->ESF Increasing Stability NMSF R2N-SO2F N-Methylsulfamoyl Fluorides ESF->NMSF Resonance Stabilization

Caption: Logical relationship of SuFEx hub reactivity and stability.

Comparative Benchmarking of SuFEx Hubs

To objectively evaluate N-methylsulfamoyl fluoride derivatives against other SuFEx hubs, we must look at their hydrolytic stability, electrophilicity, and the specific catalytic systems required to break the S-F bond.

Table 1: Reactivity and Stability Profile of Common SuFEx Hubs

SuFEx Hub ClassRepresentative CompoundRelative ElectrophilicityAqueous StabilityElimination Risk (Azasulfene)Optimal Activation Catalyst
Polyvalent Gas SOF₄ExtremePoorN/ANone / Weak Base
Diatomic Gas SO₂F₂HighModerateN/ADBU / Et₃N
Sulfonyl Fluoride Ethenesulfonyl Fluoride (ESF)ModerateGood (pH 2-9)N/ADBU / BEMP
Mono-sub Sulfamoyl N-Methylsulfamoyl FluorideLowPoor (Base-sensitive)HighNeutral / specialized conditions
Di-sub Sulfamoyl N-Benzyl-N-methylsulfamoyl FluorideVery LowExcellent (pH 1-10)NoneCa(NTf₂)₂ + DABCO

Data Interpretation: The extreme stability of di-substituted N-methylsulfamoyl fluorides makes them ideal "latent" electrophiles for chemical biology and drug discovery. They will not react prematurely in biological media. However, this stability creates an activation barrier: standard organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often insufficient to drive the SuFEx reaction to completion [2].

Overcoming the Activation Barrier: The Ca(NTf₂)₂ Strategy

Because the nitrogen lone pair reduces the electrophilicity of the sulfur center, forcing conditions are traditionally required to achieve sulfur-fluoride exchange in sulfamoyl fluorides. To bypass harsh heating, modern protocols utilize Calcium triflimide[Ca(NTf₂)₂] combined with DABCO.

Causality of Catalyst Choice: Calcium is a hard Lewis acid that selectively coordinates to the hard fluoride atom of the S-F bond. This coordination pulls electron density away from the sulfur center, counteracting the resonance donation from the nitrogen atom and restoring the sulfur's electrophilicity. DABCO acts as a nucleophilic catalyst and base to facilitate the final exchange, allowing the reaction to proceed at room temperature [2].

ProtocolWorkflow Prep 1. Substrate Preparation Equilibrate N-methylsulfamoyl fluoride Catalyst 2. Lewis Acid Activation Add 20 mol% Ca(NTf2)2 + DABCO Prep->Catalyst Reaction 3. SuFEx Coupling Stir at 25°C for 30-60 min Catalyst->Reaction Ca2+ coordinates to Fluorine Validation 4. Self-Validation Confirm via 19F NMR (Loss of S-F) Reaction->Validation Nucleophilic substitution

Caption: Experimental workflow for Ca(NTf2)2-mediated SuFEx activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of N-Benzyl-N-methylsulfamoyl Fluoride via Solid Surrogate

Handling gaseous SO₂F₂ requires specialized pressurized glassware (COware). To improve safety and stoichiometric control, we utilize the bench-stable crystalline solid surrogate AISF ([4-(acetylamino)phenyl]-imidodisulfuryl difluoride) [3].

  • Substrate Preparation: Dissolve N-benzylmethylamine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 mmol) to the solution. Causality: Et₃N neutralizes the HF byproduct generated during the reaction, preventing premature degradation of the amine.

  • Surrogate Addition: Portion-wise, add AISF (1.2 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation & Checkpoints:

    • TLC/LC-MS: Monitor the disappearance of the starting amine.

    • ¹⁹F NMR (Diagnostic): Isolate the crude product and run a ¹⁹F NMR spectrum. A successful synthesis is validated by the appearance of a sharp, distinct singlet between +30 to +45 ppm , which is the universal diagnostic signature of the S(VI)-F bond in sulfamoyl fluorides.

Protocol B: Ca(NTf₂)₂-Catalyzed SuFEx Coupling to Form Sulfamides

This protocol demonstrates the activation of the highly stable N-benzyl-N-methylsulfamoyl fluoride to couple with a primary amine nucleophile.

  • Reaction Assembly: In an oven-dried vial, combine N-benzyl-N-methylsulfamoyl fluoride (0.5 mmol) and the target primary amine (0.6 mmol) in anhydrous acetonitrile (2.0 mL).

  • Catalytic Activation: Add Ca(NTf₂)₂ (20 mol%, 0.1 mmol) followed by DABCO (2.0 equiv, 1.0 mmol). Causality: The high equivalent of DABCO ensures that the Lewis acid-activated intermediate is rapidly trapped by the nucleophile before any side reactions occur.

  • Coupling: Stir the mixture at room temperature (25 °C) for 30–60 minutes.

  • Self-Validation & Checkpoints:

    • ¹⁹F NMR (Diagnostic): Extract an aliquot and run a rapid ¹⁹F NMR. The self-validating endpoint of this protocol is the complete disappearance of the +30 to +45 ppm signal , confirming that the robust S-F bond has been successfully cleaved and exchanged.

References

  • Sulfur fluoride exchange Source: Nature Reviews Methods Primers / National Center for Biotechnology Information (NCBI) URL:[Link]

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Journal of the American Chemical Society / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Chemical Biology / Royal Society of Chemistry URL:[Link]

Safety Operating Guide

Operational Guide: Personal Protective Equipment and Handling Protocols for N-Methylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput Sulfur(VI) Fluoride Exchange (SuFEx) libraries, I have found that N-methylsulfamoyl fluoride occupies a unique operational space. While it provides an incredibly stable S(VI)-F hub for forging resilient C-S-N linkages in drug discovery [1], its nature as an NH-sulfamoyl fluoride introduces specific handling vulnerabilities. This guide provides a definitive, self-validating framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Hazard Profile & Mechanistic Causality

Understanding the mechanistic causality behind a chemical's hazard profile is the foundation of effective safety planning. N-methylsulfamoyl fluoride is not merely a toxic irritant; its reactivity dictates specific equipment choices.

NH-sulfamoyl fluorides exhibit marked instability in highly acidic or basic media [2]. Furthermore, they are susceptible to slow decomposition when stored in standard borosilicate glass. Trace ambient moisture initiates hydrolysis, generating hydrofluoric acid (HF). This HF etches the silica network of the glass, releasing water as a byproduct, which in turn fuels a runaway decomposition cycle [2]. Therefore, transitioning to polypropylene (PP) or polytetrafluoroethylene (PTFE) is not merely a recommendation—it is a mechanistic necessity.

Table 1: Hazard Profile & Mechanistic Causality
Hazard ClassGHS CategoryMechanistic Causality
Acute Toxicity (Oral) Category 4Ingestion leads to systemic fluoride toxicity, disrupting calcium homeostasis and cellular signaling [3].
Skin Corrosion/Irritation Category 2Hydrolysis of the S-F bond on moist skin surfaces generates localized hydrofluoric acid (HF), causing severe tissue necrosis [3].
Eye Damage/Irritation Category 2ACorrosive fluoride ions rapidly penetrate the corneal epithelium, causing irreversible ocular damage [3].
Respiratory Irritation Category 3Inhalation of vapors or aerosols induces acute inflammation of the respiratory mucosal lining [3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following self-validating PPE system must be strictly adhered to during all operational phases.

Table 2: Required PPE and Specifications
PPE CategorySpecificationOperational Rationale
Hand Protection Heavy-duty Rubber (Acid/Alkali-resistant)Provides superior resistance to fluorinated compounds and secondary HF exposure compared to standard nitrile or latex [4].
Eye/Face Protection Tightly sealed chemical splash gogglesPrevents aerosolized droplet entry during pressurized vessel failure or rapid exothermic expansion [4].
Respiratory Protection Full-face respirator (ABEK-P3 filter)Required when handling outside a fume hood or during spill cleanup to filter toxic S(VI) vapors [4].
Body Protection Acid/alkali-resistant lab coat or Tyvek suitPrevents dermal absorption from accidental spills or micro-splashes during SuFEx reactions [4].

Experimental Protocol: SuFEx Coupling Workflow

The following step-by-step methodology outlines the safe setup and execution of a SuFEx reaction using N-methylsulfamoyl fluoride.

SuFEx_Workflow Start Phase 1: Preparation Don PPE & Setup Hood Vessel Phase 2: Vessel Selection Use PTFE/PP Containers (Avoid Glass) Start->Vessel Verify ventilation and equipment Reaction Phase 3: SuFEx Reaction Add Base Catalyst Monitor pH Vessel->Reaction Inert atmosphere established Quench Phase 4: Quenching Neutralize Buffer Avoid Strong Acids Reaction->Quench Reaction complete (LC-MS verified) Waste Phase 5: Disposal Segregate S(VI)-F Waste Quench->Waste Aqueous extraction and separation

Workflow for the safe handling and SuFEx reaction execution of N-methylsulfamoyl fluoride.

Phase 1: Preparation & Fume Hood Setup
  • Verify the fume hood face velocity is operating between 80-120 fpm to ensure adequate capture of potential HF vapors.

  • Don all required PPE as outlined in the PPE Matrix.

  • Purge a polytetrafluoroethylene (PTFE) or polypropylene (PP) reaction vessel with dry nitrogen (N2) or argon to eliminate ambient moisture [2].

Phase 2: Reagent Handling & Transfer
  • Weigh N-methylsulfamoyl fluoride (1.0 equiv) using a static-free, non-glass spatula.

  • Transfer the reagent immediately to the purged PP vessel. Self-Validating Check: Ensure no glass components (like glass syringes or vials) come into prolonged contact with the reagent to prevent silica etching [2].

  • Dissolve the compound in an anhydrous, inert solvent (e.g., dichloromethane or acetonitrile) [5].

Phase 3: Reaction Execution
  • Add the target nucleophile (e.g., a secondary amine or alcohol) to the solution [6].

  • Introduce a mild base catalyst (e.g., Triethylamine or DBU) dropwise at 0 °C. This controls the exothermic release of fluoride ions and stabilizes the transition state [2].

  • Allow the reaction to gradually warm to room temperature. Monitor progression via LC-MS to confirm the formation of the C-S-N linkage [1].

Phase 4: Quenching & Workup
  • Quench the reaction strictly with a neutral aqueous buffer (pH 7.0). Causality: NH-sulfamoyl fluorides are highly unstable in acidic or basic media; unoptimized pH will cause premature cleavage of the S-F bond [2].

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Spill Response and Disposal Plan

In the event of a breach or accidental spill, immediate and calculated action is required to prevent exposure to aerosolized fluorides.

Step 1: Evacuation & Ventilation

  • Immediately alert laboratory personnel and evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust efficiency [3].

Step 2: Emergency PPE Donning

  • Responders must equip a self-contained breathing apparatus (SCBA) or a full-face respirator with ABEK-P3 filters, alongside rubber acid-resistant clothing before re-entering the spill zone [4].

Step 3: Containment & Neutralization

  • For liquid spills: Absorb the spill with a compatible, non-combustible material. Apply a calcium-based neutralizer (e.g., calcium carbonate powder) to rapidly sequester and neutralize any free fluoride ions as insoluble CaF₂.

  • For solid spills: Sweep up the material using a non-sparking, static-free brush without creating dust [3]. Do not use water, as it accelerates hydrolysis.

Step 4: Waste Segregation

  • Transfer all absorbed material and contaminated PPE into a dedicated, clearly labeled, heavy-duty polypropylene hazardous waste container [3]. Do not mix with general organic or aqueous waste streams to prevent cross-reactivity.

References

  • Sulfur fluoride exchange Source: PubMed Central (NIH) URL:[Link]

  • Safety Data Sheet - Sulfamoyl Fluoride Source: Angene Chemical URL:[Link]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review (Oxford Academic) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.